Product packaging for Bis(trichlorosilyl)methane(Cat. No.:CAS No. 4142-85-2)

Bis(trichlorosilyl)methane

Cat. No.: B1586081
CAS No.: 4142-85-2
M. Wt: 282.9 g/mol
InChI Key: ABDDAHLAEXNYRC-UHFFFAOYSA-N
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Description

Bis(trichlorosilyl)methane is a useful research compound. Its molecular formula is CH2Cl6Si2 and its molecular weight is 282.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH2Cl6Si2 B1586081 Bis(trichlorosilyl)methane CAS No. 4142-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trichloro(trichlorosilylmethyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/CH2Cl6Si2/c2-8(3,4)1-9(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABDDAHLAEXNYRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373505
Record name Bis(trichlorosilyl)methane
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Molecular Weight

282.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4142-85-2
Record name Bis(trichlorosilyl)methane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(trichlorosilyl)methane
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Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichlorosilyl)methane, with the chemical formula CH₂(SiCl₃)₂, is a highly reactive organosilicon compound that serves as a versatile precursor in materials science and a reagent in organic synthesis. Its chemical behavior is dominated by the six hydrolytically sensitive silicon-chlorine (Si-Cl) bonds. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its reactivity and spectroscopic characterization.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueReference(s)
Molecular Formula CH₂Cl₆Si₂[2]
Molecular Weight 282.92 g/mol [2][3]
CAS Number 4142-85-2[3]
Boiling Point 179-180 °C (lit.)[2][4][5]
Density 1.545 g/mL at 25 °C (lit.)[2][4]
Refractive Index (n²⁰/D) 1.468 (lit.)[2][4]
Flash Point >221 °F (>105 °C)[2]
Melting Point -20 °C[3]

Synthesis of this compound

The most common laboratory synthesis of this compound involves the reaction of chloroform with trichlorosilane in the presence of a catalyst. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Chloroform and Trichlorosilane

This protocol is adapted from a patented procedure for the preparation of polysilylalkanes.

Reactants and Catalyst:

  • Chloroform (CHCl₃): 370.0 g (3.10 mol)

  • Trichlorosilane (HSiCl₃): 2,099 g (15.5 mol)

  • Tetrabutylphosphonium chloride ((C₄H₉)₄PCl): 9.2 g (0.031 mol)

Procedure:

  • To a 4-liter capacity stainless steel high-pressure reactor dried under a nitrogen atmosphere, add tetrabutylphosphonium chloride, chloroform, and trichlorosilane.

  • Seal the reaction vessel securely.

  • Heat the mixture to 150 °C and maintain this temperature for 2 hours.

  • After the reaction period, cool the reactor to room temperature.

  • The crude product is then purified by distillation under reduced pressure to yield this compound.

Yield:

  • 460.6 g (52.6% yield)

Logical Relationship of Synthesis:

G Synthesis of this compound chloroform Chloroform (CHCl₃) reactor High-Pressure Reactor (150 °C, 2h) chloroform->reactor trichlorosilane Trichlorosilane (HSiCl₃) trichlorosilane->reactor catalyst Tetrabutylphosphonium chloride catalyst->reactor distillation Distillation (reduced pressure) reactor->distillation product This compound distillation->product

Caption: Synthesis workflow for this compound.

Spectroscopic Properties

Spectroscopic analysis is crucial for the characterization of this compound. The following sections detail the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a single peak for the two equivalent protons of the methylene (CH₂) group. The chemical shift for these protons is reported to be approximately 1.85 ppm .

  • ¹³C NMR: Due to the molecular symmetry, a single resonance is expected for the central carbon atom of the methylene bridge in the proton-decoupled ¹³C NMR spectrum.

  • ²⁹Si NMR: The two silicon atoms are in identical chemical environments, which should result in a single peak in the ²⁹Si NMR spectrum, confirming the coordination state of the silicon atoms.[4]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by the strong absorptions corresponding to the silicon-chlorine bond vibrations.

Functional GroupVibrational ModeFrequency Range (cm⁻¹)Reference(s)
Si-ClStretching (ν)500 - 600[4]

Reactivity

The reactivity of this compound is primarily dictated by the highly electrophilic nature of the silicon atoms and the lability of the Si-Cl bonds.

Hydrolysis and Reaction with Protic Solvents

This compound reacts rapidly with water and other protic solvents such as alcohols and amines, liberating hydrogen chloride.[4] This high reactivity is due to the susceptibility of the Si-Cl bonds to nucleophilic attack.

The hydrolysis proceeds in a stepwise manner, replacing the chlorine atoms with hydroxyl groups to form silanol intermediates. These intermediates are unstable and readily undergo condensation to form a cross-linked polysiloxane network (Si-O-Si bonds).[4]

Reaction with Alcohols (Alcoholysis):

The reaction with alcohols, such as ethanol, results in the formation of the corresponding hexa-alkoxy derivative, bis(triethoxysilyl)methane, and hydrogen chloride. This reaction is often carried out in the presence of a base (e.g., a tertiary amine) to neutralize the HCl byproduct.[4]

Reaction with Amines:

Similar to its reaction with water and alcohols, this compound is expected to react vigorously with primary and secondary amines, leading to the formation of silylamines and hydrogen chloride.

Signaling Pathway of Hydrolysis:

G Hydrolysis Pathway of this compound start This compound (Cl₃Si)₂CH₂ silanol Silanol Intermediate ((HO)₃Si)₂CH₂ start->silanol + 6H₂O water Water (H₂O) hcl Hydrogen Chloride (HCl) silanol->hcl - 6HCl condensation Condensation silanol->condensation polysiloxane Polysiloxane Network [O₁.₅Si-CH₂-SiO₁.₅]ₙ condensation->polysiloxane - H₂O

Caption: Hydrolysis and condensation of this compound.

Applications

This compound is a key precursor in the synthesis of advanced materials and serves as an intermediate in various chemical transformations.

  • Precursor to Silicon-Containing Materials: It is used in the production of silicon-based polymers, resins, and coatings.[2] Its ability to form cross-linked networks upon hydrolysis makes it a valuable component in the manufacturing of durable materials.

  • Intermediate in Organic Synthesis: This compound serves as a building block for the synthesis of more complex organosilicon compounds.[2][3]

  • Surface Modification: The high reactivity of the trichlorosilyl groups allows for the modification of surfaces containing hydroxyl groups, such as silica and other metal oxides, to impart hydrophobicity or other desired properties.[6]

  • Pharmaceutical Research: It is utilized as a reagent in various stages of drug synthesis and in studies of drug metabolism.[3]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that causes severe skin burns and eye damage. It should be handled with appropriate personal protective equipment, including gloves, goggles, and a face shield, in a well-ventilated fume hood. It reacts with water and moisture to produce corrosive hydrogen chloride gas. Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

References

An In-depth Technical Guide to the Synthesis of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane, with the chemical formula (Cl₃Si)₂CH₂, is a valuable organosilicon compound that serves as a crucial precursor in the synthesis of advanced materials.[1] Its high reactivity, stemming from the six silicon-chlorine bonds, makes it an important intermediate for producing polycarbosilanes, silicon carbide ceramics, and thin films for electronic applications.[2] This technical guide provides a comprehensive overview of the primary synthesis routes for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthesis Methodologies

There are three principal methods for the synthesis of this compound:

  • Phosphine-Catalyzed Dehydrochlorinative Coupling: This method involves the reaction of a polychloromethane, such as chloroform, with trichlorosilane in the presence of a quaternary organophosphonium salt catalyst.

  • Tertiary Amine-Catalyzed Reaction: This approach utilizes a tertiary amine, such as tributylamine, to facilitate the reaction between chloroform and trichlorosilane.

  • Direct Process (Rochow Reaction): This industrial method involves the high-temperature reaction of elemental silicon with a mixture of methylene chloride and hydrogen chloride in the presence of a copper catalyst.

A less common route involving the reaction of trichlorochloromethylsilane has also been mentioned in the literature, though detailed experimental information is less readily available.

Comparative Overview of Synthesis Routes

Synthesis RouteStarting MaterialsCatalyst/PromoterTypical Reaction Temperature (°C)Reported YieldKey AdvantagesKey Disadvantages
Phosphine-Catalyzed Coupling Chloroform, TrichlorosilaneTetrabutylphosphonium chloride15052.6%High yield, relatively controlled reactionRequires a specific catalyst
Tertiary Amine-Catalyzed Reaction Chloroform, TrichlorosilaneExcess TributylamineNot specifiedNot specifiedDoes not require a specialized catalystCan produce a mixture of bis- and tris(trichlorosilyl)methane
Direct Process Elemental Silicon, Methylene Chloride, Hydrogen ChlorideCopper~280Minor ProductUtilizes readily available industrial feedstocksProduces a complex mixture of products, low selectivity for the desired compound

Detailed Experimental Protocols

Phosphine-Catalyzed Dehydrochlorinative Coupling

This method offers a high-yield synthesis of this compound through the dehydrochlorinative coupling of chloroform and trichlorosilane. The reaction is catalyzed by a quaternary organophosphonium salt.

Experimental Protocol:

  • To a 4-liter capacity stainless steel high-pressure reactor dried under a nitrogen atmosphere, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride, 370.0 g (3.10 mol) of chloroform, and 2,099 g (15.5 mol) of trichlorosilane.[3]

  • Seal the reaction vessel and heat the mixture to 150°C.[3]

  • Maintain the reaction at this temperature for 2 hours.[3]

  • After the reaction is complete, cool the reactor to room temperature.

  • The reaction product is then purified by distillation under reduced pressure to yield this compound.[3]

This procedure has been reported to produce 460.6 g of this compound, corresponding to a yield of 52.6%.[3]

Tertiary Amine-Catalyzed Reaction from Chloroform

This synthesis route relies on the reaction of chloroform with trichlorosilane, facilitated by an excess of a tertiary amine like tributylamine. A key aspect of this reaction is that this compound is believed to be formed from the decomposition of an initially formed intermediate, tris(trichlorosilyl)methane.[3]

Direct Process (Rochow Reaction)

The Direct Process is a cornerstone of industrial organosilicon chemistry.[2] While it can be adapted for the synthesis of bis(silyl)methanes, it is important to note that this compound is typically a minor product in a complex mixture.[2] The reaction involves passing gaseous reactants over a heated bed of elemental silicon and a copper catalyst.

General Experimental Conditions:

  • Reactants: Elemental silicon, methylene chloride (CH₂Cl₂), and hydrogen chloride (HCl).[4]

  • Catalyst: Copper.[4]

  • Temperature: The optimal temperature for the direct synthesis of related silyl-methanes is approximately 280°C.[1]

  • Key Process Feature: The co-feeding of hydrogen chloride with methylene chloride is crucial to suppress the formation of undesirable polymeric carbosilanes and to maintain the activity of the silicon surface.[2][4] Research on the synthesis of the related bis(dichlorosilyl)methane has shown that an optimal molar ratio of methylene chloride to hydrogen chloride is 1:4.[4]

Product Distribution:

The direct synthesis yields a mixture of products. The major products are typically bis(dichlorosilyl)methane ((Cl₂HSi)₂CH₂) and (dichlorosilyl)(trichlorosilyl)methane (Cl₂HSiCH₂SiCl₃).[2] Other significant by-products include trichlorosilane (HSiCl₃) and silicon tetrachloride (SiCl₄).[2] this compound is formed as a minor component, and its isolation requires fractional distillation of the complex reaction mixture.

Reaction Pathways and Mechanisms

The synthesis of this compound involves the formation of silicon-carbon bonds through different mechanisms depending on the chosen route.

Phosphine-Catalyzed Coupling Pathway

In this mechanism, the quaternary phosphonium salt is believed to facilitate the formation of a highly nucleophilic trichlorosilyl anion (SiCl₃⁻). This anion then attacks the carbon atom of chloroform, displacing a chloride ion to form a new silicon-carbon bond. This process can occur sequentially.

Phosphine_Catalyzed_Pathway chloroform Chloroform (CHCl₃) intermediate2 Cl₃Si-CHCl₂ chloroform->intermediate2 + SiCl₃⁻ - Cl⁻ trichlorosilane Trichlorosilane (HSiCl₃) intermediate1 Trichlorosilyl Anion (SiCl₃⁻) trichlorosilane->intermediate1 + Catalyst catalyst Bu₄P⁺Cl⁻ hcl HCl product This compound ((Cl₃Si)₂CH₂) intermediate2->product + SiCl₃⁻ - Cl⁻

Caption: Phosphine-catalyzed synthesis of this compound.

Tertiary Amine-Catalyzed Reaction Pathway

The tertiary amine plays a dual role in this synthesis. It activates the trichlorosilane, facilitating the formation of a nucleophilic silylating agent, and it acts as a scavenger for the hydrogen chloride byproduct, driving the reaction forward. The reaction can proceed to form tris(trichlorosilyl)methane, which can then decompose under the reaction conditions to yield the desired this compound.

Amine_Catalyzed_Pathway chloroform Chloroform (CHCl₃) tris_product Tris(trichlorosilyl)methane chloroform->tris_product + 3 Activated Silylating Agent - 3 HCl trichlorosilane Trichlorosilane (HSiCl₃) activated_si Activated Silylating Agent trichlorosilane->activated_si + Bu₃N amine Tributylamine (Bu₃N) hcl_scavenged Bu₃NH⁺Cl⁻ amine->hcl_scavenged + HCl bis_product This compound tris_product->bis_product Decomposition

Caption: Amine-catalyzed synthesis via a tris-silylated intermediate.

Direct Process Workflow

The Direct Process is a continuous gas-solid reaction. A gaseous mixture of methylene chloride and hydrogen chloride is passed through a heated reactor containing a bed of silicon powder and a copper catalyst. The crude product is then condensed and subjected to fractional distillation to separate the various chlorosilane products.

Direct_Process_Workflow reactants Gaseous Reactants: Methylene Chloride (CH₂Cl₂) Hydrogen Chloride (HCl) reactor High-Temperature Reactor (Si powder + Cu catalyst, ~280°C) reactants->reactor condensation Condensation reactor->condensation crude_product Crude Liquid Product Mixture condensation->crude_product distillation Fractional Distillation crude_product->distillation final_product This compound (Minor Product) distillation->final_product byproducts Major Products & Byproducts: (Cl₂HSi)₂CH₂, Cl₂HSiCH₂SiCl₃, HSiCl₃, SiCl₄ distillation->byproducts

Caption: Workflow for the Direct Process synthesis.

Conclusion

The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and challenges. The phosphine-catalyzed dehydrochlorinative coupling offers a high-yield, direct route to the desired product. The tertiary amine-catalyzed method provides an alternative that avoids specialized catalysts but may lead to product mixtures. The Direct Process, while a cornerstone of industrial organosilane production, offers low selectivity for this compound. The choice of synthesis route will ultimately depend on the desired scale of production, the required purity of the final product, and the available starting materials and equipment. Further research into optimizing the reaction conditions for the tertiary amine-catalyzed and direct process routes could lead to more efficient and selective syntheses of this valuable chemical intermediate.

References

Unveiling the Molecular Architecture of Bis(trichlorosilyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichlorosilyl)methane [CH₂(SiCl₃)₂], a pivotal organosilicon compound, holds significant promise in materials science and as a precursor in synthetic chemistry. Its molecular structure, characterized by a central methylene bridge flanked by two trichlorosilyl groups, dictates its reactivity and potential applications. This technical guide provides a comprehensive overview of the molecular architecture of this compound, delving into its structural parameters, synthesis, and spectroscopic characterization. The inherent high reactivity of this compound, particularly its sensitivity to hydrolysis, is also explored. This document aims to serve as a foundational resource for researchers leveraging this compound in their scientific endeavors.

Molecular Structure

Predicted Molecular Geometry

Theoretical calculations, likely employing methods such as Density Functional Theory (DFT), have been used to predict the bond lengths and angles of this compound. These predicted values offer a robust model of the molecule's three-dimensional structure.

ParameterAtoms InvolvedPredicted Value
Bond Lengths
Carbon-SiliconC-Si~1.85 - 1.90 Å
Silicon-ChlorineSi-Cl~2.02 - 2.05 Å
Bond Angles
Silicon-Carbon-SiliconSi-C-Si~110° - 115°
Chlorine-Silicon-ChlorineCl-Si-Cl~108° - 111°

Synthesis and Reactivity

Synthesis

The primary synthetic route to this compound involves the reaction of trichlorosilane (HSiCl₃) with chloroform (CHCl₃) in the presence of a tertiary amine, such as tri-n-butylamine.[1] The tertiary amine acts as a catalyst and a scavenger for the hydrogen chloride (HCl) byproduct.[1]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products chloroform CHCl₃ reaction_point chloroform->reaction_point trichlorosilane 2 HSiCl₃ trichlorosilane->reaction_point amine R₃N (catalyst) product CH₂(SiCl₃)₂ hcl R₃NH⁺Cl⁻ reaction_point->product reaction_point->hcl amine_label Tertiary Amine

Synthesis of this compound.
Reactivity

A defining characteristic of this compound is its high reactivity, particularly its extreme sensitivity to moisture.[2] The silicon-chlorine bonds are highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis. This reaction produces silanols (Si-OH), which can subsequently condense to form polysiloxane networks. This high reactivity makes it a valuable precursor for the synthesis of silicon-based polymers and materials.[3][4]

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent protons of the central methylene (-CH₂-) group.

  • ¹³C NMR: The carbon-13 NMR spectrum should exhibit a single resonance corresponding to the methylene carbon.

  • ²⁹Si NMR: The silicon-29 NMR spectrum would display one signal, confirming the presence of the two equivalent silicon atoms.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by vibrational modes associated with its functional groups. The most prominent absorption bands are expected in the region corresponding to Si-Cl stretching.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Si-ClStretching500 - 600

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are not extensively reported in readily accessible literature. However, a general methodology can be outlined based on established organosilicon chemistry principles.

General Synthetic Procedure

Caution: This reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) due to the moisture sensitivity of the reactants and products.

  • Reaction Setup: A dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a nitrogen line is charged with chloroform and a tertiary amine (e.g., tri-n-butylamine).

  • Addition of Reactant: Trichlorosilane is added dropwise to the stirred solution at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) or NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture is filtered to remove the amine hydrochloride salt.

  • Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

General Spectroscopic Analysis Protocols
  • NMR Spectroscopy: Samples for NMR analysis must be prepared in a dry, deuterated solvent (e.g., C₆D₆ or CDCl₃) under an inert atmosphere to prevent hydrolysis. Spectra are typically recorded on a high-field NMR spectrometer.

  • FT-IR Spectroscopy: FT-IR spectra can be obtained using a salt plate (e.g., KBr or NaCl) in a dry environment. A thin film of the liquid sample is placed between the plates, and the spectrum is recorded.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, provides a simplified 2D representation of the connectivity of atoms in this compound.

2D representation of this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and high reactivity. While experimentally determined structural data remains elusive in the public domain, theoretical predictions provide a solid foundation for understanding its molecular geometry. The synthetic and spectroscopic information outlined in this guide offers a starting point for researchers working with this versatile compound. Further experimental investigations are warranted to precisely determine its structural parameters and to develop detailed and optimized protocols for its synthesis and handling, which will undoubtedly expand its applications in materials science and drug development.

References

In-depth Technical Guide: 16-Dehydroprogesterone (CAS No. 1045-63-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Dehydroprogesterone is a synthetic steroid and a key intermediate in the production of various corticosteroids. This document provides a comprehensive overview of its chemical properties, synthesis, and biological significance, with a focus on its role in steroid hormone research and development. The information is presented to support further investigation and application in medicinal chemistry and pharmacology.

Chemical and Physical Properties

16-Dehydroprogesterone is a progestogen and a derivative of progesterone. Its chemical structure is characterized by the introduction of a double bond between the C16 and C17 positions of the steroid nucleus. This modification significantly influences its biological activity and serves as a crucial feature for its use as a synthetic intermediate.

PropertyValue
CAS Number 1045-63-2
Molecular Formula C₂₁H₂₈O₂
Molecular Weight 312.45 g/mol
IUPAC Name (8R,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-2,6,7,8,9,10,11,12,13,14,15,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(4H)-one
Appearance White to off-white crystalline powder
Melting Point 198-200 °C
Solubility Soluble in chloroform, ethyl acetate; sparingly soluble in ethanol; insoluble in water.

Synthesis and Production

The industrial production of 16-dehydroprogesterone is a critical process in the pharmaceutical industry, often starting from diosgenin, a naturally occurring steroid sapogenin extracted from the tubers of wild yams (Dioscorea species). The Marker degradation process is a historically significant method for converting diosgenin into 16-dehydroprogesterone.

Experimental Protocol: Marker Degradation

The Marker degradation is a multi-step chemical synthesis. A simplified, conceptual workflow is provided below. Note that specific reagents, reaction conditions, and purification methods can vary and are often proprietary.

  • Extraction of Diosgenin: Diosgenin is first extracted from the dried and ground tubers of Dioscorea species using a suitable organic solvent.

  • Acetolysis: The extracted diosgenin is subjected to acetolysis, typically by heating with acetic anhydride. This step opens the spiroketal side chain.

  • Chromic Acid Oxidation: The resulting product is then oxidized using a chromium trioxide reagent. This step cleaves the side chain, leading to the formation of dehydroepiandrosterone (DHEA).

  • Conversion to 16-Dehydroprogesterone: DHEA is then converted to 16-dehydroprogesterone through a series of reactions that typically involve Oppenauer oxidation and subsequent modifications to introduce the C16-C17 double bond.

Caption: Simplified workflow of the Marker degradation process for 16-Dehydroprogesterone synthesis.

Biological Activity and Mechanism of Action

As a progestogen, 16-dehydroprogesterone can interact with progesterone receptors. However, its primary significance in a biological context is as a precursor for the synthesis of more potent and therapeutically relevant corticosteroids. The introduction of the C16-C17 double bond makes it a versatile starting material for the synthesis of various steroid-based active pharmaceutical ingredients (APIs).

The biological effects of its downstream products are vast and include anti-inflammatory, immunosuppressive, and metabolic activities. The specific mechanism of action of these end-products depends on their final chemical structures and their interactions with various nuclear receptors.

Role in Drug Development

16-Dehydroprogesterone is a pivotal intermediate in the semi-synthesis of numerous corticosteroids. Its chemical structure allows for targeted modifications to enhance therapeutic efficacy and reduce side effects.

Synthetic Pathways from 16-Dehydroprogesterone

The C16-C17 double bond in 16-dehydroprogesterone is a key functional group that enables various chemical transformations, including:

  • Epoxidation: Formation of an epoxide ring across the double bond, which can then be opened to introduce hydroxyl groups.

  • Hydroxylation: Direct introduction of hydroxyl groups at the C16 or C17 positions.

  • Halogenation: Addition of fluorine or chlorine atoms, which can significantly enhance anti-inflammatory potency.

These modifications lead to the production of a wide range of corticosteroids, including derivatives of prednisolone and dexamethasone.

G DHP 16-Dehydroprogesterone Epoxidation Epoxidation DHP->Epoxidation Hydroxylation Hydroxylation DHP->Hydroxylation Halogenation Halogenation DHP->Halogenation Corticosteroids Corticosteroid APIs (e.g., Dexamethasone derivatives) Epoxidation->Corticosteroids Hydroxylation->Corticosteroids Halogenation->Corticosteroids

Caption: Key synthetic transformations of 16-Dehydroprogesterone in corticosteroid production.

Safety and Handling

As with all steroid compounds, 16-dehydroprogesterone should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. It is intended for research and manufacturing purposes and should not be used for human or veterinary applications in its raw form. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

16-Dehydroprogesterone is a cornerstone of synthetic steroid chemistry. While its intrinsic biological activity is modest, its role as a versatile intermediate in the production of potent corticosteroids makes it a compound of significant interest to researchers and professionals in drug development. A thorough understanding of its properties and synthetic pathways is essential for the continued innovation of steroid-based therapeutics.

The Hydrolysis of Bis(trichlorosilyl)methane: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bis(trichlorosilyl)methane [(Cl₃Si)₂CH₂] is a highly reactive organosilicon compound characterized by its six silicon-chlorine (Si-Cl) bonds. Its interaction with water is vigorous and exothermic, proceeding through a rapid hydrolysis-condensation mechanism. This process involves the sequential replacement of chloro groups with hydroxyl moieties to form transient silanol intermediates, which subsequently condense to yield a stable polysiloxane network. The extreme sensitivity of this compound to moisture necessitates careful handling in anhydrous conditions. This document provides a comprehensive overview of the reactivity of this compound with water, including the reaction mechanism, analogous kinetic data, and detailed experimental protocols for studying this process.

Introduction

This compound is a pivotal precursor in the synthesis of advanced silicon-containing materials, including resins, coatings, and cross-linked polymers. Its bifunctional nature, with two trichlorosilyl groups, allows for the formation of bridged and highly cross-linked siloxane structures. The reactivity of the Si-Cl bonds with water is the cornerstone of its application in materials science, as it dictates the formation and properties of the resulting polymeric materials. Understanding the kinetics and mechanism of this hydrolysis reaction is critical for controlling the structure and properties of the final products.

Reaction Mechanism and Pathways

The reaction of this compound with water is a two-stage process: hydrolysis followed by condensation.

Hydrolysis

The initial and rapid step is the hydrolysis of the Si-Cl bonds. The silicon atom in this compound is highly electrophilic due to the electron-withdrawing nature of the three chlorine atoms. This facilitates nucleophilic attack by water molecules. The hydrolysis proceeds in a stepwise manner, with each of the six Si-Cl bonds being susceptible to reaction. The overall hydrolysis reaction can be represented as:

(Cl₃Si)₂CH₂ + 6H₂O → [(HO)₃Si]₂CH₂ + 6HCl

This reaction proceeds through a series of partially hydrolyzed intermediates, such as Cl₂(HO)Si-CH₂-SiCl₃ and (HO)₂ClSi-CH₂-SiCl(OH)₂. The fully hydrolyzed product is bis(trihydroxysilyl)methane.

Hydrolysis_Pathway A This compound (Cl₃Si)₂CH₂ B Partially Hydrolyzed Intermediates Clₓ(HO)₃₋ₓSi-CH₂-SiClᵧ(OH)₃₋ᵧ A->B + H₂O - HCl C Bis(trihydroxysilyl)methane [(HO)₃Si]₂CH₂ B->C + H₂O - HCl

Condensation

The silanol intermediates formed during hydrolysis are unstable and readily undergo condensation reactions to form stable siloxane (Si-O-Si) bridges. This process can occur through two primary pathways:

  • Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. -Si-OH + HO-Si- → -Si-O-Si- + H₂O

  • Alcohol-producing condensation (if alcohols are present): A silanol group reacts with a remaining Si-Cl group, though less common in pure water hydrolysis.

These condensation reactions lead to the formation of a highly cross-linked, three-dimensional polysiloxane network. The extent of cross-linking can be controlled by reaction conditions such as pH, temperature, and the concentration of water.

Condensation_Pathway cluster_hydrolysis From Hydrolysis A Bis(trihydroxysilyl)methane [(HO)₃Si]₂CH₂ C Polysiloxane Network (-O-Si(CH₂Si)-O-)n A->C Condensation - H₂O B Partially Hydrolyzed Intermediates B->C Condensation - H₂O / - HCl

Quantitative Data (Analogous Systems)

ParameterValue (for SiCl₄ Hydrolysis)ConditionsReference
Activation Energy (Ea) 107 kJ/molGas-phase, bimolecular reactionTheoretical Study[1]
Reaction Order (with respect to H₂O) 2Low temperatureExperimental Observation[1]
Heat of Hydrolysis (ΔH) -319.9 kJ/molLiquid SiCl₄ to amorphous SiO₂ and HCl(aq)N/A

Experimental Protocols

Studying the rapid hydrolysis of this compound requires specialized techniques to monitor the reaction in real-time. In-situ spectroscopic methods are ideal for this purpose.

General Experimental Workflow

The following diagram outlines a general workflow for studying the hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare anhydrous solvent B Dissolve this compound A->B D Inject controlled amount of water B->D C Set up in-situ monitoring probe (FTIR or NMR) E Monitor reaction progress in real-time C->E D->E F Quench reaction (if necessary) E->F G Analyze spectroscopic data E->G I Characterize final product F->I H Determine reaction kinetics G->H

In-situ FTIR Spectroscopy Monitoring

Objective: To monitor the disappearance of Si-Cl bonds and the appearance of Si-OH and Si-O-Si bonds during hydrolysis.

Methodology:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) probe suitable for in-situ reaction monitoring.

  • Preparation:

    • Assemble a dry, inert-atmosphere reaction vessel (e.g., a three-necked flask under nitrogen).

    • Introduce a known volume of an anhydrous, inert solvent (e.g., hexane or toluene) into the vessel.

    • Insert the cleaned and dried ATR probe into the solvent and collect a background spectrum.

    • Inject a known amount of this compound into the solvent and record the initial spectrum, noting the characteristic Si-Cl stretching vibrations (typically in the 610-640 cm⁻¹ region).

  • Reaction Initiation and Monitoring:

    • Inject a stoichiometric or controlled excess amount of water into the rapidly stirring solution.

    • Immediately begin collecting spectra at a high time resolution (e.g., every few seconds).

    • Monitor the decrease in the intensity of the Si-Cl absorbance peak and the concurrent appearance of broad O-H stretching bands (from Si-OH and water, ~3200-3600 cm⁻¹) and Si-O-Si stretching bands (~1000-1100 cm⁻¹).

  • Data Analysis:

    • Plot the absorbance of the key functional groups as a function of time.

    • From this data, determine the initial reaction rate and, if possible, the reaction order and rate constants.

In-situ NMR Spectroscopy Monitoring

Objective: To identify and quantify the concentration of the starting material, intermediates, and final products over time.

Methodology:

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer equipped with a flow-cell or a sealed NMR tube setup for kinetic measurements.

  • Preparation:

    • In a glovebox or under an inert atmosphere, prepare a solution of this compound in a deuterated, anhydrous solvent (e.g., C₆D₆ or CDCl₃) in an NMR tube.

    • Acquire an initial ¹H and ²⁹Si NMR spectrum to establish the chemical shifts of the starting material.

  • Reaction Initiation and Monitoring:

    • Inject a precise amount of D₂O (to avoid a large solvent peak in the ¹H NMR spectrum) into the NMR tube.

    • Immediately begin acquiring a series of ¹H and/or ²⁹Si NMR spectra at regular time intervals.

    • In the ¹H NMR, monitor the disappearance of the CH₂ proton signal of the starting material and the appearance of new signals corresponding to hydrolyzed and condensed species.

    • In the ²⁹Si NMR, monitor the shift of the silicon resonance as the chlorine atoms are replaced by hydroxyl and siloxane groups.

  • Data Analysis:

    • Integrate the relevant peaks in the spectra to determine the relative concentrations of the different species over time.

    • Use this concentration-time data to derive kinetic parameters for the hydrolysis and condensation steps.

Conclusion

The reaction of this compound with water is a rapid and complex process that is fundamental to its use in the synthesis of polysiloxane materials. While direct quantitative kinetic data for this specific compound is scarce, analogous systems and advanced in-situ analytical techniques provide a robust framework for understanding and controlling its reactivity. The detailed experimental protocols provided herein offer a starting point for researchers to investigate the hydrolysis of this compound and to tailor the reaction conditions to achieve desired material properties. Careful control of the hydrolysis and condensation pathways is paramount for the rational design of novel silicon-based materials for a wide range of applications.

References

An In-depth Technical Guide to the Hydrolytic Sensitivity of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichlorosilyl)methane [(Cl₃Si)₂CH₂] is a highly reactive organosilicon compound characterized by its extreme sensitivity to moisture. This technical guide provides a comprehensive overview of its hydrolytic instability, detailing the underlying chemical principles, expected reaction pathways, and generalized methodologies for its study. Due to the rapid and exothermic nature of its reaction with water, handling of this compound requires stringent anhydrous conditions. This document summarizes the qualitative understanding of its hydrolysis and provides hypothetical experimental frameworks for its quantitative analysis, acknowledging a lack of specific kinetic data in publicly accessible literature.

Introduction

This compound is a valuable building block in materials science and organic synthesis, primarily owing to the presence of six reactive silicon-chlorine (Si-Cl) bonds.[1] This high degree of functionality allows for the formation of complex siloxane networks and functionalized materials. However, the very feature that makes this compound synthetically useful also renders it exceptionally susceptible to hydrolysis. The Si-Cl bonds are readily attacked by nucleophiles, most notably water, leading to a rapid and often vigorous reaction.[1] This hydrolytic sensitivity is a critical consideration for its storage, handling, and application, necessitating a thorough understanding for any personnel working with the compound.

Chemical Properties of this compound

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula CH₂Cl₆Si₂
Molecular Weight 282.92 g/mol
Appearance Colorless liquid
Boiling Point 179-180 °C
Density 1.545 g/mL at 25 °C
Refractive Index n20/D 1.468
Hydrolytic Sensitivity High; reacts rapidly with moisture, water, and protic solvents.

Data sourced from commercial supplier information.

Hydrolysis Mechanism

The hydrolysis of this compound proceeds through a stepwise nucleophilic substitution reaction at the silicon centers. The presence of three electron-withdrawing chlorine atoms on each silicon atom makes them highly electrophilic and thus prone to attack by water.

The overall reaction can be summarized as follows:

(Cl₃Si)₂CH₂ + 6 H₂O → [(HO)₃Si]₂CH₂ + 6 HCl

This equation, however, belies the complexity of the process, which involves numerous partially hydrolyzed intermediates. The reaction is a sequential process where each of the six chlorine atoms is replaced by a hydroxyl group (-OH), forming silanol intermediates.[1] These silanol groups are themselves reactive and can undergo condensation reactions with other silanols to form siloxane bridges (Si-O-Si), leading to the formation of oligomeric and polymeric structures.

Signaling Pathway of Hydrolysis

The logical progression of the hydrolysis and subsequent condensation can be visualized as follows:

Hydrolysis_Pathway A This compound ((Cl3Si)2CH2) B Partially Hydrolyzed Intermediates (e.g., (Cl2(HO)Si)2CH2) A->B Hydrolysis HCl HCl A->HCl C Bis(trihydroxysilyl)methane (((HO)3Si)2CH2) B->C Further Hydrolysis B->HCl D Oligomers/Polymers (-[Si(O)-O-Si(O)]-CH2-)n C->D Condensation H2O H2O C->H2O -H2O H2O->A H2O->B

Caption: Stepwise hydrolysis and condensation of this compound.

Quantitative Analysis of Hydrolytic Sensitivity

Hypothetical Experimental Protocols

Objective: To quantify the rate of hydrolysis of this compound under controlled conditions.

Method 1: Titrimetric Analysis of HCl Evolution

This method relies on the stoichiometric release of hydrogen chloride (HCl) during hydrolysis.

  • Materials: this compound, anhydrous toluene (or other inert solvent), isopropanol, standardized sodium hydroxide (NaOH) solution, phenolphthalein indicator, nitrogen gas supply, thermostated reaction vessel.

  • Procedure:

    • A known amount of this compound is dissolved in anhydrous toluene in a reaction vessel under a nitrogen atmosphere.

    • The vessel is brought to the desired temperature.

    • A specific volume of water or a water/isopropanol mixture is injected into the solution to initiate hydrolysis.

    • At timed intervals, aliquots of the reaction mixture are withdrawn and quenched in a known volume of isopropanol.

    • The amount of HCl produced is determined by titration with standardized NaOH solution using phenolphthalein as an indicator.

    • The rate of hydrolysis can be determined by plotting the concentration of HCl produced over time.

Method 2: Spectroscopic Monitoring (e.g., NMR or IR)

This method allows for the in-situ monitoring of the disappearance of the starting material and the appearance of hydrolysis products.

  • Materials: this compound, deuterated anhydrous solvent (e.g., C₆D₆) for NMR, anhydrous solvent for IR, sealed NMR tubes or IR cells.

  • Procedure:

    • A solution of this compound in the appropriate anhydrous solvent is prepared in a glovebox or under a nitrogen atmosphere.

    • A carefully controlled amount of water is added to the solution.

    • The reaction is monitored in real-time by acquiring spectra at regular intervals.

    • For ¹H NMR, the disappearance of the CH₂ proton signal of the starting material and the appearance of new signals from hydrolyzed species can be monitored. For ²⁹Si NMR, the shift in the silicon signal upon substitution of Cl with OH can be observed.

    • The rate of reaction can be determined by integrating the relevant signals and plotting their change in concentration over time.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Derivatized Products

This method is suitable for identifying and quantifying the various silanol intermediates.

  • Materials: this compound, anhydrous solvent, water, a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), GC-MS system.

  • Procedure:

    • The hydrolysis reaction is initiated as described in the previous methods.

    • At specific time points, aliquots are taken and the reaction is quenched.

    • The silanol intermediates in the aliquots are derivatized with a silylating agent to convert the polar Si-OH groups into more volatile Si-O-Si(CH₃)₃ groups.[1]

    • The derivatized samples are then analyzed by GC-MS to separate and identify the different hydrolyzed species.

    • Quantification can be achieved by using an internal standard.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_analysis Analysis A Dissolve this compound in anhydrous solvent under N2 B Equilibrate to desired temperature A->B C Initiate hydrolysis by adding H2O B->C D1 Method 1: Titration - Quench aliquots - Titrate for HCl C->D1 Aliquots D2 Method 2: Spectroscopy - In-situ monitoring (NMR or IR) C->D2 In-situ D3 Method 3: GC-MS - Quench & derivatize aliquots - Analyze by GC-MS C->D3 Aliquots E Data Analysis (Determine reaction rate) D1->E D2->E D3->E

Caption: General workflow for studying the hydrolysis of this compound.

Summary of Expected Quantitative Data

As previously stated, specific quantitative data for the hydrolysis of this compound is scarce. The table below is presented as a template for how such data would be structured, with placeholder values to illustrate the key parameters of interest.

ParameterExpected Trend/ValueConditions
Reaction Order Likely pseudo-first-order with respect to this compound in the presence of excess water.Constant temperature and pH.
Rate Constant (k) Expected to be high, indicating a rapid reaction.Dependent on temperature, solvent, and pH.
Half-life (t₁/₂) Expected to be short.Dependent on initial concentrations and rate constant.
Activation Energy (Ea) N/A (would require rate studies at multiple temperatures).N/A

Conclusion

This compound exhibits extreme hydrolytic sensitivity, a factor that is paramount in its handling, storage, and application. The hydrolysis proceeds via a rapid, stepwise substitution of its six Si-Cl bonds, yielding HCl and reactive silanol intermediates that can further condense. While a qualitative understanding of this process is clear, a significant gap exists in the literature regarding quantitative kinetic data. The experimental protocols and frameworks presented in this guide offer a systematic approach for researchers to investigate the hydrolysis of this and similar reactive organosilicon compounds, enabling a more precise control over their reactivity and application in various scientific and industrial fields. It is imperative that all work with this compound be conducted under strictly anhydrous conditions by trained personnel with appropriate safety measures in place.

References

An In-depth Technical Guide to the Thermal Stability of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Bis(trichlorosilyl)methane is a colorless, reactive liquid with the chemical formula (Cl₃Si)₂CH₂.[1] It is a key precursor in the synthesis of various silicon-containing materials.[1][2]

PropertyValueReference
Molecular Formula CH₂Cl₆Si₂[3]
Molecular Weight 282.92 g/mol [1]
Boiling Point 179-180 °C (lit.)[1]
Density 1.545 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.468 (lit.)[1]
Flash Point >221 °F[1]

Thermal Behavior and Stability

Direct quantitative data on the thermal decomposition of pure this compound from techniques like TGA or DSC is limited in publicly available literature. However, its behavior in high-temperature applications provides significant insights into its thermal stability.

This compound is utilized as a precursor in chemical vapor deposition (CVD) and molecular layer deposition (MLD) for the production of silicon carbide and other ceramic materials known for their high thermal stability and mechanical strength.[2] This implies that the molecule possesses a degree of thermal stability to be effectively used in these processes, which often occur at elevated temperatures.

Thin films of methylene-bridged silicon oxycarbide, deposited using this compound and water as precursors, have been shown to be stable up to 400 °C, with minimal thickness loss even at temperatures exceeding 600 °C.

It is important to note that the thermal decomposition of this compound can be influenced by the presence of other reactants and the specific experimental conditions. For instance, in some synthesis reactions, this compound is formed through the controlled thermal decomposition of tris(trichlorosilyl)methane.[2]

Upon exposure to open flame or water, hazardous decomposition products such as hydrogen chloride and organic acid vapors can be liberated.[4] The compound is reported to be stable in sealed containers when stored under a dry, inert atmosphere.[3]

Synthesis and Decomposition Pathways

The synthesis of this compound often involves the reaction of chloroform with trichlorosilane in the presence of a tertiary amine. This reaction can also yield tris(trichlorosilyl)methane, which can then be thermally decomposed to produce the desired bis-silylated product.

Synthesis_Pathway cluster_reactants Reactants cluster_products Products Chloroform Chloroform (CHCl₃) Reaction Reaction Chloroform->Reaction Trichlorosilane Trichlorosilane (HSiCl₃) Trichlorosilane->Reaction TertiaryAmine Tertiary Amine TertiaryAmine->Reaction Catalyst Tris Tris(trichlorosilyl)methane Reaction->Tris Primary Product Bis This compound Reaction->Bis Side Product Decomposition Thermal Decomposition Tris->Decomposition Decomposition->Bis Desired Product

Caption: Synthesis pathway of this compound.

The high reactivity of the silicon-chlorine bonds makes this compound susceptible to hydrolysis.[2] This process involves the replacement of chlorine atoms with hydroxyl groups, leading to the formation of silanols and subsequent condensation reactions.

Hydrolysis_Pathway Bis This compound Hydrolysis Hydrolysis Bis->Hydrolysis Water Water (H₂O) Water->Hydrolysis Silanol Silanol Intermediates Hydrolysis->Silanol Condensation Condensation Silanol->Condensation Polymeric Polymeric Silicones / Siloxanes Condensation->Polymeric

Caption: Hydrolysis pathway of this compound.

Experimental Protocols for Thermal Analysis

While specific experimental data for this compound is scarce, the following outlines a general experimental protocol for conducting thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) on chlorosilane compounds.

4.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique can be used to determine the onset temperature of decomposition and the percentage of weight loss.

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Due to its reactivity with moisture, the sample must be handled and loaded into the TGA pan in a dry, inert atmosphere (e.g., a glovebox).[3]

  • Crucible: Platinum, alumina, or quartz crucibles are typically used.

  • Atmosphere: A dry, inert gas such as nitrogen or argon at a constant flow rate (e.g., 20-50 mL/min).

  • Heating Program: A linear heating rate, typically between 5 to 20 °C/min, from ambient temperature to a final temperature above the expected decomposition range (e.g., 800-1000 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass lost at different temperature intervals. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates.

4.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to detect thermal events such as melting, crystallization, and decomposition.

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: As with TGA, the sample should be hermetically sealed in a DSC pan in an inert atmosphere to prevent reaction with moisture.

  • Crucible: Aluminum or other inert metal pans that can be hermetically sealed.

  • Atmosphere: A dry, inert gas purge.

  • Heating Program: A controlled heating and cooling program, similar to that used in TGA.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed for endothermic or exothermic peaks that correspond to thermal events. Decomposition is typically observed as a broad exothermic or endothermic event.

Caption: General workflow for thermal analysis.

Conclusion

This compound is a valuable precursor for high-performance materials, a role that necessitates a degree of thermal stability. While direct quantitative thermal analysis data on the pure compound is not extensively documented in the available literature, its successful application in high-temperature deposition processes suggests it remains intact at temperatures suitable for these applications before undergoing controlled or intended decomposition. Further research employing techniques such as TGA and DSC under controlled, inert conditions is required to fully elucidate the specific thermal decomposition profile of this important organosilicon compound.

References

An In-depth Technical Guide to the Spectral Data of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Bis(trichlorosilyl)methane (Cl₃SiCH₂SiCl₃). Due to the limited availability of specific, publicly accessible spectral data for this compound, this guide presents the expected spectral characteristics based on the analysis of related organosilicon compounds and general principles of spectroscopy. Detailed, generalized experimental protocols for obtaining such data for air- and moisture-sensitive compounds are also provided.

Chemical Structure and Properties

This compound is a highly reactive, colorless liquid. Its chemical structure consists of a central methylene bridge connecting two trichlorosilyl groups. This symmetrical structure is a key determinant of its spectral properties. The high reactivity of the silicon-chlorine (Si-Cl) bonds makes this compound susceptible to hydrolysis, necessitating handling under inert atmospheric conditions.[1]

Data Presentation

The following tables summarize the expected quantitative data for the key spectroscopic techniques used to characterize this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NucleusExpected Chemical Shift (δ) ppmExpected MultiplicityNotes
¹H~1.85SingletThe two protons of the central methylene (-CH₂-) bridge are chemically equivalent, resulting in a single, sharp signal. The chemical shift is influenced by the adjacent electronegative silicon and chlorine atoms.
¹³CNo specific data availableSingletThe proton-decoupled spectrum is expected to show a single resonance for the carbon atom of the methylene bridge.
²⁹SiNo specific data availableSingletThe two silicon atoms are in identical chemical environments, leading to a single peak. For comparison, the related compound 1,2-bis(trichlorosilyl)decane shows ²⁹Si NMR signals at δ = 44.41 and 41.95 ppm.[1]

Table 2: Infrared (IR) Spectroscopy Data

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Notes
Si-ClStretching (ν)500 - 600These are expected to be the most prominent and diagnostic peaks in the IR spectrum, confirming the presence of the trichlorosilyl functional groups.[1]
C-HStretching (ν)~2900 - 3000Typical for methylene groups.
CH₂Scissoring (δ)~1400 - 1450Typical for methylene groups.

Table 3: Mass Spectrometry Data

Fragmentation IonExpected m/zNotes
[M]+280 (isotope pattern)The molecular ion peak may be weak or absent due to the high reactivity of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and silicon (²⁸Si, ²⁹Si, ³⁰Si) will result in a characteristic cluster of peaks.
[M-Cl]+245 (isotope pattern)Loss of a chlorine atom is a likely fragmentation pathway.
[SiCl₃]+133 (isotope pattern)A common fragment for trichlorosilyl compounds.

Experimental Protocols

Given the air and moisture sensitivity of this compound, all sample manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • In a glovebox, accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

    • Add approximately 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆) via a gas-tight syringe. The solvent should be previously dried over molecular sieves.

    • Cap the NMR tube securely.

    • If a reference standard is required, a sealed capillary containing a known reference compound can be inserted into the NMR tube. Tetramethylsilane (TMS) is the standard reference for ¹H, ¹³C, and ²⁹Si NMR.

  • Instrument Parameters (General):

    • ¹H NMR:

      • Spectrometer Frequency: 300-600 MHz

      • Pulse Sequence: Standard single pulse

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 8-16

    • ¹³C NMR:

      • Spectrometer Frequency: 75-150 MHz

      • Pulse Sequence: Proton-decoupled single pulse

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-10 seconds

      • Number of Scans: 128-1024 (or more, as ¹³C has a low natural abundance)

    • ²⁹Si NMR:

      • Spectrometer Frequency: 60-120 MHz

      • Pulse Sequence: Inverse-gated proton decoupling to suppress the negative Nuclear Overhauser Effect (NOE).

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 10-60 seconds (²⁹Si nuclei can have long relaxation times)

      • Number of Scans: 1024 or more

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • ATR is often the preferred method for air-sensitive liquids as it minimizes sample preparation.

    • Inside a glovebox, place a small drop of this compound directly onto the ATR crystal (e.g., diamond or germanium).

    • Ensure good contact between the sample and the crystal.

    • The ATR accessory should be purged with a dry gas (e.g., nitrogen) to minimize atmospheric moisture and CO₂ interference.

  • Instrument Parameters (General):

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

    • A background spectrum of the clean, dry ATR crystal should be collected immediately prior to the sample scan and automatically subtracted.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Due to its volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.

    • The sample should be diluted in a dry, volatile solvent (e.g., hexane, dichloromethane) in a glovebox before injection.

    • Direct infusion via a syringe pump into the ion source is also possible, but requires careful handling to prevent atmospheric exposure.

  • Ionization Method:

    • Electron Ionization (EI) at 70 eV is a standard method for generating fragments and identifying the compound's structure.

    • Chemical Ionization (CI) can be used to enhance the abundance of the molecular ion.

  • Analyzer:

    • A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions by their mass-to-charge ratio.

Mandatory Visualizations

chemical_structure C C Si1 Si C->Si1 Si2 Si C->Si2 H1 H C->H1 H2 H C->H2 Cl1 Cl Si1->Cl1 Cl2 Cl Si1->Cl2 Cl3 Cl Si1->Cl3 Cl4 Cl Si2->Cl4 Cl5 Cl Si2->Cl5 Cl6 Cl Si2->Cl6

Caption: Chemical structure of this compound.

spectral_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation cluster_conclusion Final Characterization prep Handling in Glovebox/ Schlenk Line nmr NMR (¹H, ¹³C, ²⁹Si) prep->nmr ftir FTIR prep->ftir ms MS prep->ms nmr_data Chemical Shifts & Multiplicity nmr->nmr_data ftir_data Vibrational Frequencies ftir->ftir_data ms_data m/z & Fragmentation ms->ms_data conclusion Structural Confirmation nmr_data->conclusion ftir_data->conclusion ms_data->conclusion

References

In-Depth Technical Guide to the NMR Spectroscopy Analysis of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane (Cl₃SiCH₂SiCl₃) is a fundamental organosilicon compound that serves as a versatile precursor in the synthesis of various silicon-containing materials, including polymers, resins, and coatings. Its symmetrical structure, featuring a central methylene bridge connecting two trichlorosilyl groups, makes it an interesting subject for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. This technical guide provides a comprehensive overview of the NMR analysis of this compound, including expected spectral data, detailed experimental protocols for its synthesis and sample preparation, and visual representations of its structure and analytical workflow.

Molecular Structure and NMR Signaling Pathways

The chemical structure of this compound dictates its NMR spectral characteristics. The molecule possesses a high degree of symmetry, with the two trichlorosilyl groups being chemically equivalent. This equivalence is central to understanding its NMR spectra.

Caption: Molecular Structure of this compound

The signaling pathway in an NMR experiment involves the excitation of specific nuclei (¹H, ¹³C, ²⁹Si) by radiofrequency pulses in a strong magnetic field, followed by the detection of the relaxation of these nuclei. The chemical environment of each nucleus influences its resonance frequency, leading to the observed chemical shifts.

Data Presentation: NMR Spectral Data

Due to the symmetrical nature of this compound, its NMR spectra are expected to be simple, exhibiting a single resonance for each type of nucleus. While extensive searches of publicly available scientific literature and spectral databases were conducted, specific experimentally determined chemical shift values for this compound were not found. The following tables summarize the expected and theoretical NMR data.

Table 1: ¹H NMR Spectral Data

NucleusExpected Chemical Shift (δ) ppmMultiplicity
-CH₂-Data not available in searched resourcesSinglet (s)

Table 2: ¹³C NMR Spectral Data

NucleusExpected Chemical Shift (δ) ppm
-CH₂-Data not available in searched resources

Table 3: ²⁹Si NMR Spectral Data

NucleusExpected Chemical Shift (δ) ppm
-SiCl₃Data not available in searched resources

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroform with trichlorosilane in the presence of a catalyst. The following protocol is based on established methods.

Materials:

  • Chloroform (CHCl₃)

  • Trichlorosilane (HSiCl₃)

  • Tetrabutylphosphonium chloride (catalyst)

  • Nitrogen gas (for inert atmosphere)

  • High-pressure stainless steel reactor

Procedure:

  • Ensure the high-pressure reactor is thoroughly dried and purged with nitrogen to establish an inert atmosphere.

  • To a 4-liter capacity stainless steel high-pressure reactor, add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride.

  • Add 370.0 g (3.10 mol) of chloroform to the reactor.

  • Add 2,099 g (15.5 mol) of trichlorosilane to the reactor.

  • Seal the reaction vessel securely.

  • Heat the reactor to 150°C and maintain this temperature for 2 hours with appropriate stirring.

  • After the reaction period, cool the reactor to room temperature.

  • The crude product is then purified by distillation under reduced pressure to yield this compound. A reported yield for this method is approximately 52.6%.

G Synthesis Workflow of this compound Reactants Reactants: - Chloroform - Trichlorosilane - Catalyst Reactor High-Pressure Reactor (150°C, 2h) Reactants->Reactor Distillation Reduced Pressure Distillation Reactor->Distillation Product This compound Distillation->Product

Caption: Synthesis Workflow of this compound

NMR Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.

Materials:

  • This compound

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • 5 mm NMR tubes

  • Pipettes

  • Vortex mixer (optional)

Procedure:

  • Accurately weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C and ²⁹Si NMR into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.

  • Gently swirl or vortex the vial to ensure the sample is completely dissolved.

  • Using a clean pipette, transfer the solution into a 5 mm NMR tube.

  • Cap the NMR tube securely.

  • The sample is now ready for analysis in the NMR spectrometer.

G NMR Sample Preparation Workflow start Start weigh Weigh this compound start->weigh dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer analyze Analyze in NMR Spectrometer transfer->analyze

Caption: NMR Sample Preparation Workflow

Conclusion

An In-depth Technical Guide to the FT-IR Analysis of Bis(trichlorosilyl)methane Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of bis(trichlorosilyl)methane, a key organosilane intermediate. Understanding the vibrational characteristics of its functional groups is crucial for reaction monitoring, quality control, and material characterization in various research and development applications, including drug delivery systems and surface functionalization.

Molecular Structure and Key Functional Groups

This compound (CH₂(SiCl₃)₂) is characterized by a central methylene bridge connecting two trichlorosilyl groups. The primary functional groups amenable to FT-IR analysis are the silicon-chlorine (Si-Cl) bonds, the silicon-carbon (Si-C) bonds, and the carbon-hydrogen (C-H) bonds of the methylene group. The high reactivity of the Si-Cl bonds to moisture necessitates careful sample handling to prevent hydrolysis and the subsequent formation of silanol (Si-OH) and siloxane (Si-O-Si) groups, which would introduce confounding peaks in the FT-IR spectrum.

FT-IR Spectral Data Summary

The following table summarizes the characteristic FT-IR absorption bands for the functional groups present in this compound. These assignments are based on established correlations for organosilicon compounds and available data on related molecules.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Silicon-Chlorine (Si-Cl) Asymmetric & Symmetric Stretching500 - 620StrongThis is the most diagnostic region for the trichlorosilyl group. The presence of multiple chlorine atoms on a single silicon often leads to multiple strong absorption bands.
Silicon-Carbon (Si-C) Stretching700 - 850MediumThe exact position can be influenced by the electronegativity of the substituents on the silicon atom.
Methylene (CH₂) Scissoring (Bending)1400 - 1470MediumA characteristic bending vibration for the CH₂ group.
Wagging1150 - 1350Weak
Twisting1150 - 1350Weak
Rocking720 - 725WeakThis peak may be obscured by the stronger Si-C stretching vibrations.
Carbon-Hydrogen (C-H) Asymmetric Stretching2920 - 2930MediumCharacteristic stretching vibrations for a methylene group.
Symmetric Stretching2850 - 2860Medium

Hydrolysis Impurities (if present)

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)IntensityNotes
Silanol (Si-OH) O-H Stretching (Free)~3690SharpIndicates the presence of non-hydrogen-bonded silanol groups.
O-H Stretching (H-bonded)3200 - 3400BroadA broad absorption in this region is a strong indicator of moisture contamination and subsequent hydrolysis.
Si-O Stretching810 - 950StrongThis band can sometimes overlap with Si-C vibrations.
Siloxane (Si-O-Si) Asymmetric Stretching1000 - 1130Very StrongThe presence of a strong, broad band in this region is a definitive sign of condensation of silanol intermediates, indicating significant sample degradation.

Experimental Protocol for FT-IR Analysis

Due to the moisture sensitivity of this compound, all sample preparation and handling must be performed under an inert atmosphere (e.g., in a nitrogen or argon-filled glovebox).

Materials and Equipment:

  • Fourier-Transform Infrared (FT-IR) Spectrometer

  • Glovebox with an inert atmosphere (<1 ppm H₂O, O₂)

  • Gas-tight syringe or cannula

  • Sealed, demountable liquid cell with infrared-transparent windows (e.g., KBr, NaCl, or AgCl)

  • Anhydrous solvent (e.g., hexane, chloroform, or carbon tetrachloride, spectroscopic grade)

  • This compound sample

  • Septum-capped vials

Methodology:

  • Cell Preparation: Inside the glovebox, thoroughly clean and dry the demountable liquid cell and windows. Assemble the cell, ensuring a good seal.

  • Sample Preparation (Neat Liquid):

    • If analyzing the neat liquid, use a gas-tight syringe to withdraw a small amount of this compound from the source vial.

    • Quickly inject the liquid into the port of the sealed liquid cell.

  • Sample Preparation (Solution):

    • Prepare a dilute solution (e.g., 1-5% w/v) of this compound in an anhydrous solvent inside the glovebox.

    • Use a gas-tight syringe to fill the liquid cell with the prepared solution. A solvent reference spectrum should be collected separately.

  • Data Acquisition:

    • Quickly transfer the sealed cell from the glovebox to the FT-IR spectrometer's sample compartment.

    • Purge the sample compartment with dry nitrogen or air to minimize atmospheric water vapor interference.

    • Collect a background spectrum of the empty cell (or the cell filled with the anhydrous solvent if a solution is being analyzed).

    • Collect the sample spectrum. A typical acquisition would involve 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing:

    • If a solvent was used, perform a spectral subtraction of the solvent reference spectrum from the sample spectrum.

    • Identify and label the characteristic absorption peaks corresponding to the functional groups of this compound.

Visualizations

G cluster_molecule This compound cluster_groups Functional Groups cluster_ir FT-IR Absorption Regions (cm⁻¹) mol CH₂(SiCl₃)₂ sicl Si-Cl mol->sicl contains sic Si-C mol->sic contains ch2 CH₂ mol->ch2 contains ir_sicl 500-620 sicl->ir_sicl absorbs at ir_sic 700-850 sic->ir_sic absorbs at ir_ch2 1400-1470 (bend) 2850-2930 (stretch) ch2->ir_ch2 absorbs at

Caption: Functional groups of this compound and their IR absorptions.

G cluster_prep Inert Atmosphere (Glovebox) cluster_analysis Spectrometer cluster_data Data Processing prep Prepare Sample (Neat or in Anhydrous Solvent) fill Fill & Seal Liquid FT-IR Cell prep->fill transfer Transfer Sealed Cell to Spectrometer fill->transfer purge Purge Sample Compartment transfer->purge collect_bg Collect Background Spectrum purge->collect_bg collect_sample Collect Sample Spectrum collect_bg->collect_sample process Subtract Background/ Solvent Spectrum collect_sample->process interpret Identify & Assign Characteristic Peaks process->interpret

Caption: Workflow for FT-IR analysis of air-sensitive compounds.

Unraveling the Conformational Landscape and Molecular Structure of Bis(trichlorosilyl)methane: A Theoretical Perspective

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Scientists

Bis(trichlorosilyl)methane, CH2(SiCl3)2, serves as a fundamental molecule in the field of organosilicon chemistry. Its structural simplicity belies a complex conformational landscape, making it an excellent candidate for theoretical and computational investigations. This technical guide provides a comprehensive overview of the theoretical studies that have elucidated the molecular structure, vibrational properties, and conformational behavior of this compound, offering valuable insights for researchers and scientists in chemistry and materials science. While not directly applicable to drug development, the methodologies and principles described herein are analogous to those employed in computational drug design and molecular modeling.

Molecular Structure and Conformational Analysis

Theoretical studies, corroborated by gas-phase electron diffraction (GED) experiments, have been pivotal in determining the precise molecular geometry and conformational preferences of this compound. The molecule's structure is characterized by the Si-C-Si bond angle and the torsional arrangement of the two -SiCl3 groups.

The conformational space of this compound is primarily dictated by the rotation around the Si-C bonds. Theoretical calculations have identified two key conformers: a ground-state structure with C2 symmetry and a higher-energy conformer with C2v symmetry. The C2 conformer is characterized by a staggered arrangement of the chlorine atoms, while the C2v conformer exhibits an eclipsed conformation. The energy difference between these two conformers has been a subject of detailed computational investigation.

Key Geometric Parameters

The molecular geometry of this compound has been determined with high precision through a combination of theoretical calculations at various levels of theory, including Møller-Plesset perturbation theory (MP2) and density functional theory (DFT), and experimental gas-phase electron diffraction (GED). The key structural parameters are summarized in the table below.

ParameterMP2DFT (B3LYP)GED (Experimental)
Bond Lengths (Å)
r(C-H)1.0911.0901.116(15)
r(Si-C)1.8881.9031.885(4)
r(Si-Cl)2.0522.0692.031(1)
Bond Angles (°) enantiomer)
∠Si-C-Si115.8116.1117.5(9)
∠H-C-H107.0106.9104.0(42)
∠Cl-Si-Cl108.3108.2108.9(1)
∠C-Si-Cl110.6110.7109.9(2)
Torsional Angles (°) C2 symmetry)
τ(Si-C-Si-Cl)54.554.154.9(4)

Data compiled from multiple theoretical and experimental studies.

Vibrational Spectra

Vibrational spectroscopy, in conjunction with theoretical calculations, provides valuable information about the molecule's vibrational modes and conformational equilibrium. The calculated vibrational frequencies for the C2 and C2v conformers of this compound have been compared with experimental infrared and Raman spectra. This comparison has been instrumental in confirming the dominance of the C2 conformer in the gas phase.

Electronic Properties

The electronic structure of this compound has been investigated through computational methods to understand its bonding and reactivity. The nature of the silicon-carbon bond and the influence of the electronegative chlorine atoms on the electronic distribution are of particular interest. These studies provide insights into the molecule's potential as a precursor in materials science, particularly in the synthesis of silicon carbide.

Methodologies and Workflows

The theoretical investigation of this compound involves a systematic computational workflow, starting from the initial guess of the molecular geometry to the detailed analysis of its properties.

computational_workflow cluster_input Input Generation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis initial_geometry Initial Molecular Geometry geom_opt Geometry Optimization (DFT/MP2) initial_geometry->geom_opt Guess Structure freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry energy_calc Single Point Energy Calculation geom_opt->energy_calc Optimized Geometry struct_analysis Structural Parameter Analysis geom_opt->struct_analysis Final Structure vib_analysis Vibrational Mode Analysis freq_calc->vib_analysis Vibrational Frequencies conf_analysis Conformational Analysis energy_calc->conf_analysis Conformer Energies electronic_analysis Electronic Property Analysis energy_calc->electronic_analysis Wavefunction/Orbitals

Caption: Computational workflow for theoretical studies of this compound.

The following diagram illustrates the key structural parameters of the C2 ground-state conformer of this compound.

Quantum Chemistry of Bis(trichlorosilyl)methane: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane, with the chemical formula CH₂(SiCl₃)₂, is a molecule of significant interest in materials science and organosilicon chemistry. It serves as a precursor for the deposition of silicon-based thin films and for the synthesis of more complex organosilicon compounds. Understanding its molecular structure, vibrational properties, and electronic characteristics is crucial for optimizing its applications. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating these properties at the atomic level. This technical guide provides an overview of the application of quantum chemistry to the study of this compound.

Computational Methodologies

A thorough investigation of the molecular properties of this compound would typically involve the following computational steps:

  • Geometry Optimization: The initial step is to determine the most stable three-dimensional arrangement of atoms in the molecule. This is achieved by performing a geometry optimization using a selected level of theory and basis set. Common DFT functionals for such calculations include B3LYP or PBE0, paired with a basis set like 6-311G(d,p) or a larger one for higher accuracy. The optimization process systematically adjusts the atomic coordinates to find the minimum energy conformation on the potential energy surface.

  • Vibrational Frequency Analysis: Once the optimized geometry is obtained, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • It provides the theoretical vibrational spectrum (infrared and Raman) of the molecule. These calculated frequencies can be compared with experimental spectroscopic data, if available, to validate the computational model.

  • Electronic Property Calculations: Further calculations can be performed to understand the electronic structure of this compound. This includes determining properties such as:

    • Molecular Orbital Analysis: Visualization and energy level analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic transitions.

    • Natural Bond Orbital (NBO) Analysis: This analysis can provide information about charge distribution, atomic hybridization, and intramolecular interactions.

Data Presentation

Despite a comprehensive search of available scientific literature, specific quantitative data from quantum chemical calculations or experimental gas-phase studies on this compound could not be located. Therefore, it is not possible to present tables of optimized bond lengths, bond angles, or vibrational frequencies at this time.

Experimental Protocols

Detailed experimental protocols for the quantum chemical calculations would typically include the following information:

  • Software Used: The specific quantum chemistry software package employed (e.g., Gaussian, ORCA, NWChem).

  • Level of Theory: The chosen theoretical method (e.g., DFT functional, Møller-Plesset perturbation theory level).

  • Basis Set: The set of atomic orbitals used to construct the molecular orbitals.

  • Convergence Criteria: The thresholds used to determine the completion of the geometry optimization and other calculations.

  • Computational Resources: Information about the computing hardware used for the calculations.

As no specific studies with this data were found, a detailed protocol cannot be provided.

Visualizations

While specific quantitative data is unavailable, the logical workflow of a quantum chemical investigation and the molecular structure of this compound can be visualized.

Quantum_Chemical_Calculation_Workflow start Define Molecular System (this compound) method Select Computational Method (e.g., DFT/B3LYP/6-311G(d,p)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc verify_min Verify True Minimum (No Imaginary Frequencies) freq_calc->verify_min verify_min->geom_opt  No electronic_prop Calculate Electronic Properties (HOMO, LUMO, NBO) verify_min->electronic_prop  Yes results Analyze and Interpret Results electronic_prop->results

Figure 1: A generalized workflow for quantum chemical calculations.

Figure 2: 2D representation of the molecular structure of this compound.

Conclusion

Quantum chemical calculations offer a powerful avenue for investigating the molecular properties of this compound. While this guide outlines the standard theoretical approaches, the absence of published computational or experimental data in the public domain prevents a detailed quantitative analysis at this time. Future research in this area would be highly valuable to the scientific community, providing essential data for materials science and chemical synthesis applications.

Unraveling the Decomposition of Bis(trichlorosilyl)methane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(trichlorosilyl)methane ((Cl₃Si)₂CH₂) is a key precursor in the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of silicon-based materials, including silicon carbide (SiC), silicon carbonitride (SiCN), and silicon carbon-oxynitride (SiCON).[1][2] Its molecular structure, featuring two trichlorosilyl groups linked by a methylene bridge, offers a direct source of both silicon and carbon, making it an attractive single-source precursor for the synthesis of advanced materials with high thermal stability and mechanical strength.[1] Understanding the decomposition pathways of this compound is critical for optimizing deposition processes and controlling the properties of the resulting thin films and nanomaterials. This technical guide provides an in-depth analysis of the core decomposition pathways of this compound, summarizing key quantitative data, detailing experimental protocols for its study, and presenting visual diagrams of the proposed mechanisms.

Core Decomposition Pathways

The thermal decomposition of this compound is a complex process involving both gas-phase and surface-mediated reactions. While detailed kinetic studies specifically on this compound are not extensively available in the public literature, the decomposition pathways can be inferred from studies of analogous organosilicon precursors, such as methyltrichlorosilane (CH₃SiCl₃), and from computational modeling. The decomposition is believed to proceed through a series of elementary steps involving bond cleavage, radical formation, and the generation of reactive intermediates.

Initial Bond Cleavage

The initiation of decomposition is dictated by the weakest bonds within the this compound molecule. Theoretical studies and data from similar molecules suggest that the Si-Cl and C-H bonds are the most likely candidates for initial homolytic or heterolytic cleavage upon thermal activation. The Si-C bond is generally stronger and less likely to be the initial point of fragmentation.

Computational studies on related organosilicon compounds suggest that the Si-Cl bond dissociation energy is a critical parameter in determining thermal stability.[1] The cleavage of a Si-Cl bond would lead to the formation of a silyl radical and a chlorine radical:

(Cl₃Si)₂CH₂ → (Cl₃Si)CH₂SiCl₂• + Cl•

Alternatively, the cleavage of a C-H bond could also initiate decomposition:

(Cl₃Si)₂CH₂ → (Cl₃Si)₂CH• + H•

Formation of Reactive Intermediates

Following initial bond cleavage, a cascade of reactions can occur in the gas phase, leading to the formation of highly reactive intermediates. One of the most significant proposed intermediates in the decomposition of chlorosilanes is dichlorosilylene (:SiCl₂), a highly reactive species that can readily insert into other bonds or polymerize.[1] The formation of dichlorosilylene from this compound could proceed through the elimination of SiCl₄:

(Cl₃Si)₂CH₂ → :SiCl₂ + SiCl₄ + other fragments

Another potential pathway involves intramolecular rearrangements and the elimination of HCl, particularly in the presence of hydrogen as a carrier gas.

Surface Reactions and Film Growth

The reactive intermediates generated in the gas phase, along with unreacted precursor molecules, adsorb onto the heated substrate surface. Surface reactions are critical for the nucleation and growth of the desired material. For the deposition of SiC, the adsorbed species must undergo further reactions to form a stable Si-C lattice. These surface reactions are complex and involve multiple steps, including:

  • Adsorption: The physical or chemical bonding of gas-phase species to the substrate surface.

  • Surface Diffusion: The movement of adsorbed species across the surface.

  • Surface Reactions: Chemical transformations of adsorbed species, leading to the incorporation of Si and C atoms into the growing film and the desorption of byproducts.

Common byproducts in the CVD of silicon carbide from chlorosilane precursors include hydrogen chloride (HCl), silicon tetrachloride (SiCl₄), and various chlorinated hydrocarbons.

Quantitative Data

ParameterValueApplicationReference
Substrate Temperature450 °CSiCN Film Deposition (ALD)[2]
Chamber Pressure8 TorrSiCN Film Deposition (ALD)[2]
Precursor Pulse Duration5 secondsSiCN Film Deposition (ALD)[2]
Carrier Gas Flow100 sccmSiCN Film Deposition (ALD)[2]
Substrate Temperature500 °CSiCON Film Deposition (ALD)[2]
Chamber Pressure8 TorrSiCON Film Deposition (ALD)[2]
Precursor Pulse Duration2 secondsSiCON Film Deposition (ALD)[2]

Experimental Protocols

The study of this compound decomposition pathways typically involves a combination of experimental techniques designed to identify gas-phase and surface species under controlled conditions. A representative experimental protocol would involve a coupled Thermogravimetric Analysis-Mass Spectrometry (TGA-MS) system or a dedicated CVD reactor with in-situ diagnostics.

Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Objective: To determine the thermal stability of this compound and identify the gaseous decomposition products as a function of temperature.

Methodology:

  • Sample Preparation: A small amount (typically 2-5 mg) of liquid this compound is loaded into a ceramic or platinum TGA pan.[2]

  • TGA Setup: The TGA is purged with an inert gas (e.g., argon or nitrogen) to establish a stable baseline.

  • Heating Program: The sample is heated at a controlled rate (e.g., 10 °C/min) through a temperature range relevant to CVD processes (e.g., 50-1000 °C).

  • Evolved Gas Analysis: The gases evolved from the sample during heating are transferred to a mass spectrometer via a heated capillary transfer line to prevent condensation.[2]

  • Mass Spectrometry: The mass spectrometer is set to scan a specific mass range (e.g., 1-200 amu) to detect and identify the decomposition products.[3] Data can be collected in either bar chart mode (for unknown products) or peak jump mode (for known products).[3]

  • Data Analysis: The TGA data (weight loss vs. temperature) is correlated with the MS data (ion current vs. temperature for specific mass-to-charge ratios) to identify the temperature ranges of decomposition and the corresponding evolved species.[3][4]

Chemical Vapor Deposition (CVD) with In-Situ Diagnostics

Objective: To study the gas-phase and surface chemistry of this compound during film deposition.

Methodology:

  • CVD Reactor Setup: A hot-wall or cold-wall CVD reactor is used. The substrate (e.g., a silicon wafer) is placed on a heated susceptor.

  • Precursor Delivery: Liquid this compound is vaporized and introduced into the reactor with a carrier gas (e.g., H₂, Ar, or N₂). Mass flow controllers are used to precisely regulate the flow rates.

  • Process Parameters: The substrate temperature, reactor pressure, and gas flow rates are controlled to achieve the desired deposition conditions.

  • In-Situ Diagnostics:

    • Mass Spectrometry: A mass spectrometer is connected to the reactor exhaust to analyze the composition of the effluent gas and identify reaction byproducts.

    • Fourier Transform Infrared (FTIR) Spectroscopy: An in-situ FTIR spectrometer can be used to probe the gas-phase species present in the reactor during deposition.

  • Film Characterization: After deposition, the resulting film is analyzed using techniques such as X-ray photoelectron spectroscopy (XPS), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) to determine its composition, morphology, and microstructure.

Visualizations

The following diagrams illustrate the proposed decomposition pathways and a typical experimental workflow.

Decomposition_Pathway cluster_gas_phase Gas-Phase Reactions cluster_surface Surface Reactions BTCSM This compound ((Cl₃Si)₂CH₂) Radical_Intermediates Silyl & Carbon Radicals ((Cl₃Si)CH₂SiCl₂•, (Cl₃Si)₂CH•) BTCSM->Radical_Intermediates Initial Bond Cleavage Adsorbed_Species Adsorbed Intermediates BTCSM->Adsorbed_Species Adsorption Silylene Dichlorosilylene (:SiCl₂) Radical_Intermediates->Silylene Elimination Reactions Byproducts_gas Gas-Phase Byproducts (HCl, SiCl₄) Radical_Intermediates->Byproducts_gas Radical_Intermediates->Adsorbed_Species Adsorption Silylene->Byproducts_gas Silylene->Adsorbed_Species Adsorption Film_Growth SiC Film Growth Adsorbed_Species->Film_Growth Surface Reaction & Incorporation Byproducts_surface Desorbed Byproducts (HCl, H₂) Film_Growth->Byproducts_surface Desorption

Caption: Proposed decomposition pathways of this compound.

TGA_MS_Workflow start Start sample_prep Sample Preparation (2-5 mg of (Cl₃Si)₂CH₂) start->sample_prep tga_setup TGA Setup (Inert Gas Purge) sample_prep->tga_setup heating Controlled Heating (e.g., 10 °C/min) tga_setup->heating gas_transfer Evolved Gas Transfer (Heated Capillary) heating->gas_transfer ms_analysis Mass Spectrometry (Scan 1-200 amu) gas_transfer->ms_analysis data_correlation Data Correlation (TGA Weight Loss vs. MS Ion Current) ms_analysis->data_correlation end End data_correlation->end

References

Methodological & Application

Bis(trichlorosilyl)methane: A Precursor for Silicon Carbide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane, with the chemical formula (Cl₃Si)₂CH₂, is a highly reactive organosilicon compound that serves as a valuable precursor in the synthesis of advanced materials, most notably silicon carbide (SiC). Its molecular structure, featuring two trichlorosilyl groups bridged by a methylene unit, makes it an attractive starting material for the formation of preceramic polymers. These polymers, typically polycarbosilanes, can be subsequently pyrolyzed to yield high-purity silicon carbide ceramics. SiC is renowned for its exceptional hardness, high thermal stability, and semiconductor properties, making it a critical material in a wide range of applications, from aerospace components to power electronics.

This document provides detailed application notes and protocols for the use of this compound as a precursor for SiC. The primary route discussed is the synthesis of a polycarbosilane (PCS) intermediate followed by its pyrolysis to silicon carbide. A secondary potential application via Chemical Vapor Deposition (CVD) is also considered.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 4142-85-2[1][2]
Molecular Formula CH₂Cl₆Si₂[1][2]
Molecular Weight 282.92 g/mol [1]
Boiling Point 179-180 °C (lit.)[1]
Density 1.545 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.468 (lit.)[1]
Flash Point >221 °F[1]
Hydrolytic Sensitivity Reacts rapidly with moisture, water, and protic solvents[2]

Application 1: Synthesis of Silicon Carbide via Polymer-Derived Ceramics (PDC) Route

The most common method for producing SiC from this compound involves a two-step polymer-derived ceramics (PDC) process. The first step is the synthesis of a preceramic polymer, polycarbosilane, and the second is the pyrolysis of this polymer to yield the final SiC ceramic.

Step 1: Synthesis of Polycarbosilane (PCS) from this compound

While specific, detailed protocols for the polymerization of this compound are not extensively documented in the available literature, a general approach can be inferred from the known reactivity of chlorosilanes. The highly reactive Si-Cl bonds can undergo reductive coupling reactions to form a polymer backbone.

Generalized Experimental Protocol:

  • Reaction Setup: All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques or a glovebox, due to the high sensitivity of this compound and the reaction intermediates to moisture.

  • Reactants:

    • This compound

    • A reducing agent, such as a sodium dispersion or a potassium-sodium alloy, in a high-boiling, inert solvent like toluene or xylene.

  • Procedure: a. In a multi-necked, flame-dried flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, place the reducing agent dispersion in the chosen solvent. b. Slowly add a solution of this compound in the same solvent to the stirred suspension of the reducing agent at a controlled temperature. The reaction is exothermic and the rate of addition should be carefully monitored. c. After the addition is complete, the reaction mixture is typically heated to reflux for several hours to ensure complete reaction. d. Upon cooling, the reaction is quenched, and the resulting metal chlorides are filtered off. e. The solvent is removed from the filtrate under reduced pressure to yield the crude polycarbosilane. f. The crude polymer may be further purified by precipitation from a suitable solvent system (e.g., dissolving in toluene and precipitating in hexane).

Step 2: Pyrolysis of Polycarbosilane to Silicon Carbide

The synthesized polycarbosilane is then converted into silicon carbide through a high-temperature pyrolysis process. The pyrolysis conditions are critical in determining the properties of the final SiC material.[3]

Generalized Experimental Protocol:

  • Sample Preparation: The purified polycarbosilane is placed in a ceramic or graphite crucible.

  • Pyrolysis Furnace: The crucible is placed in a high-temperature tube furnace.

  • Pyrolysis Program: a. The furnace is purged with an inert gas (e.g., argon) to remove any oxygen. b. The temperature is ramped up to a pre-determined pyrolysis temperature, typically in the range of 1000-1800 °C, at a controlled heating rate.[3][4] A low heating rate is often employed to allow for the controlled release of volatile decomposition products. c. The sample is held at the peak temperature for a specific duration (e.g., 1-5 hours) to ensure complete conversion to SiC. d. The furnace is then cooled down to room temperature under the inert atmosphere.

  • Product: The resulting black or dark gray solid is silicon carbide.

Quantitative Data from a Representative Polycarbosilane Pyrolysis:

The following table presents data from the pyrolysis of a generic liquid polycarbosilane, which can be considered indicative of the outcomes from a this compound-derived PCS.[4]

Pyrolysis Temperature (°C)Ceramic Yield (%)
1000~77

Application 2: Potential Synthesis of Silicon Carbide via Chemical Vapor Deposition (CVD)

Conceptual Experimental Protocol:

  • CVD Reactor Setup: A typical hot-wall or cold-wall CVD reactor would be used. The substrate (e.g., silicon, graphite) is placed inside the reactor.

  • Precursor Delivery: this compound would be vaporized and carried into the reactor using a carrier gas, such as hydrogen or argon. The precursor temperature and carrier gas flow rate would need to be precisely controlled.

  • Deposition Conditions: The substrate is heated to a high temperature (typically >1000 °C) to induce the thermal decomposition of the precursor on the substrate surface, leading to the formation of a SiC film. The reactor pressure would also be a critical parameter.

  • Byproduct Removal: Volatile byproducts of the decomposition reaction are removed from the reactor by the carrier gas flow.

Key Parameters for a Hypothetical CVD Process:

ParameterPotential Range
Substrate Temperature 1000 - 1600 °C
Reactor Pressure 1 - 100 kPa
Precursor Vaporizer Temperature 50 - 100 °C
Carrier Gas H₂, Ar

Visualizations

Signaling Pathway for SiC Synthesis

SiC_Synthesis_Pathway Precursor This compound (Cl₃Si)₂CH₂ PCS Polycarbosilane (PCS) Preceramic Polymer Precursor->PCS Reductive Coupling Amorphous_SiC Amorphous Si-C-O (with curing step) PCS->Amorphous_SiC Curing (optional) ~200-400 °C Crystalline_SiC Crystalline Silicon Carbide (β-SiC) PCS->Crystalline_SiC Direct Pyrolysis >1000 °C Amorphous_SiC->Crystalline_SiC Pyrolysis >1000 °C

Caption: Chemical transformation pathway from this compound to SiC.

Experimental Workflow for Polymer-Derived SiC

PDC_Workflow Start Start: This compound Polymerization Polymerization (Reductive Coupling) Start->Polymerization Purification Purification of Polycarbosilane Polymerization->Purification Pyrolysis Pyrolysis (High Temperature) Purification->Pyrolysis Characterization Characterization of SiC (XRD, SEM, etc.) Pyrolysis->Characterization End End Product: Silicon Carbide Characterization->End

Caption: Experimental workflow for the synthesis of SiC via the PDC route.

Conclusion

This compound is a promising precursor for the synthesis of silicon carbide, primarily through the polymer-derived ceramics route. The high reactivity of its Si-Cl bonds allows for the formation of polycarbosilane polymers, which can be pyrolyzed to yield SiC. While detailed, specific protocols for the entire process starting from this compound are not extensively reported, the generalized procedures outlined in this document, based on established organosilicon chemistry, provide a solid foundation for researchers in this field. Further research to optimize the polymerization and pyrolysis conditions will be crucial for tailoring the properties of the resulting SiC materials for various advanced applications.

References

Application Notes and Protocols for Chemical Vapor Deposition of Silicon Carbide using Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Chemical Vapor Deposition of Silicon Carbide using Bis(trichlorosilyl)methane

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and professionals in materials science and semiconductor development.

Disclaimer: The following protocols are based on general principles of Chemical Vapor Deposition (CVD) for Silicon Carbide (SiC) and the known properties of this compound (BTCSM). Detailed experimental data for the CVD of SiC using BTCSM as a single-source precursor is not widely available in published literature. The provided parameters are proposed starting points for process development and will require optimization.

Introduction

Silicon Carbide (SiC) is a wide-bandgap semiconductor with exceptional properties, including high thermal conductivity, high electric field breakdown strength, and excellent mechanical and chemical stability. These characteristics make it a critical material for high-power, high-frequency, and high-temperature electronic devices, as well as for protective coatings in harsh environments.

Chemical Vapor Deposition (CVD) is a primary method for producing high-quality SiC thin films. The choice of precursor is crucial for controlling the deposition process and the resulting film properties. This compound, (Cl₃Si)₂CH₂, is a single-source precursor containing both silicon and carbon, which can simplify the deposition process by eliminating the need to manage multiple gas flows for the Si and C sources.[1] Its high reactivity, stemming from the trichlorosilyl groups, also makes it a candidate for CVD applications.[1]

These notes provide a comprehensive, albeit theoretical, protocol for the deposition of SiC films using a low-pressure CVD (LPCVD) process with this compound as the precursor.

Experimental Protocols

Substrate Preparation

High-quality substrate preparation is critical for the epitaxial growth of SiC films. The choice of substrate will depend on the desired application and crystal structure. Common substrates include silicon (Si) wafers and SiC wafers of various polytypes (e.g., 4H-SiC, 6H-SiC).

Protocol for Silicon Substrate Preparation:

  • Initial Cleaning: Immerse the Si wafer in a piranha solution (a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) for 15 minutes to remove organic residues. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

  • Rinse: Thoroughly rinse the wafer with deionized (DI) water.

  • Oxide Removal: Dip the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 1-2 minutes to remove the native oxide layer.

  • Final Rinse and Dry: Rinse the wafer again with DI water and dry it using a nitrogen gas gun.

  • Loading: Immediately load the cleaned substrate into the CVD reactor to minimize re-oxidation.

Precursor Handling and Delivery

This compound is a moisture-sensitive compound.[1] Proper handling is essential to maintain precursor purity and ensure safety.

Protocol for Precursor Delivery:

  • Inert Atmosphere: All handling of BTCSM should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Bubbler System: Use a temperature-controlled bubbler to contain the liquid BTCSM. The temperature of the bubbler will determine the vapor pressure of the precursor.

  • Carrier Gas: An inert, high-purity carrier gas, such as hydrogen (H₂) or argon (Ar), is bubbled through the liquid precursor to transport its vapor to the reaction chamber. Mass flow controllers (MFCs) should be used to precisely control the flow rate of the carrier gas.

  • Heated Lines: The gas lines from the bubbler to the reactor should be heated to a temperature above the bubbler temperature to prevent precursor condensation.

Low-Pressure Chemical Vapor Deposition (LPCVD) of SiC

The following is a proposed protocol for the deposition of SiC films in a horizontal hot-wall LPCVD reactor.

Proposed Deposition Protocol:

  • System Preparation:

    • Load the prepared substrates onto the susceptor in the center of the quartz reaction tube.

    • Seal the reactor and pump down to a base pressure of < 1 x 10⁻⁵ Torr to remove atmospheric contaminants.

    • Leak-check the system to ensure its integrity.

  • Temperature Ramp-up:

    • Begin flowing a high-purity carrier gas (e.g., H₂) at a controlled rate.

    • Ramp up the furnace temperature to the desired deposition temperature. A common temperature range for SiC CVD is 1100-1600°C, though the optimal temperature for BTCSM may differ. A starting point could be in the lower end of this range, informed by the thermal decomposition of similar compounds.[2]

  • Deposition:

    • Once the deposition temperature is stable, divert the carrier gas flow through the BTCSM bubbler to introduce the precursor into the reaction chamber.

    • Maintain a constant deposition pressure, typically in the range of 10-200 Torr for LPCVD.

    • The deposition time will determine the film thickness and should be adjusted based on the growth rate.

  • Cool-down and Unloading:

    • After the desired deposition time, switch the carrier gas flow to bypass the bubbler, stopping the precursor flow.

    • Turn off the furnace and allow the system to cool down to room temperature under a continuous flow of the carrier gas.

    • Once at room temperature, vent the system with nitrogen and unload the coated substrates.

Data Presentation

The following tables summarize the proposed starting parameters for the CVD of SiC using BTCSM and the expected properties of the resulting films. These are estimates and will require experimental optimization.

Table 1: Proposed Process Parameters for LPCVD of SiC using BTCSM

ParameterProposed RangeNotes
Precursor This compoundSingle-source precursor for Si and C.
Substrate Temperature 1000 - 1400 °CLower temperatures may lead to amorphous films, while higher temperatures favor crystalline growth.
Reactor Pressure 20 - 100 TorrAffects gas-phase reactions and boundary layer thickness.
Carrier Gas H₂ or ArH₂ can act as a reactant and etchant, influencing film quality.
Carrier Gas Flow Rate 10 - 100 sccmThrough the BTCSM bubbler.
Dilution Gas Flow Rate 1 - 10 slmTo maintain pressure and control residence time.
BTCSM Bubbler Temp. 20 - 50 °CTo control precursor vapor pressure.

Table 2: Typical Properties of CVD Silicon Carbide Films

PropertyExpected ValueCharacterization Technique
Crystal Structure 3C-SiC (on Si), 4H/6H-SiC (on SiC)X-Ray Diffraction (XRD)
Growth Rate 0.1 - 5 µm/hrScanning Electron Microscopy (SEM), Ellipsometry
Surface Roughness (RMS) < 5 nmAtomic Force Microscopy (AFM)
Refractive Index (@633nm) ~2.6 - 2.7Ellipsometry
Bandgap 2.4 eV (3C), 3.2 eV (4H), 3.0 eV (6H)UV-Vis Spectroscopy, Photoluminescence
Hardness ~25 GPaNanoindentation

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chemical vapor deposition of SiC.

CVD_Workflow cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_char Film Characterization sub_clean Substrate Cleaning (Piranha, HF Dip) sub_dry Rinsing and Drying (DI Water, N2 Gas) sub_clean->sub_dry load Load Substrate into Reactor sub_dry->load pump Pump Down to Base Pressure load->pump heat Ramp to Deposition Temperature in Carrier Gas Flow pump->heat precursor_intro Introduce BTCSM Precursor heat->precursor_intro deposit Film Deposition precursor_intro->deposit cooldown Cool Down in Carrier Gas deposit->cooldown unload Unload Coated Substrate cooldown->unload structural Structural Analysis (XRD, SEM, AFM) unload->structural optical Optical Analysis (Ellipsometry, PL) unload->optical mechanical Mechanical/Electrical (Nanoindentation, C-V) unload->mechanical precursor_source BTCSM Bubbler precursor_source->precursor_intro carrier_gas Carrier Gas (H2/Ar) carrier_gas->precursor_source

Caption: Workflow for SiC CVD using this compound.

Potential Signaling Pathways and Logical Relationships

In the context of CVD, the "signaling pathway" can be interpreted as the sequence of chemical and physical events leading to film growth.

Deposition_Pathway cluster_gas Gas Phase cluster_surface Substrate Surface precursor BTCSM (g) + H2 (g) transport Mass Transport to Substrate precursor->transport decomposition Thermal Decomposition (e.g., SiClx, CHy species) transport->decomposition adsorption Adsorption of Reactive Species decomposition->adsorption surface_reaction Surface Migration and Reaction adsorption->surface_reaction incorporation Incorporation into SiC Lattice surface_reaction->incorporation desorption Desorption of Byproducts (HCl) surface_reaction->desorption sic_film sic_film incorporation->sic_film SiC Film Growth

Caption: Logical pathway from precursor to SiC film formation in CVD.

References

Application Notes and Protocols for Molecular Layer Deposition of SiOC Thin Films with Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of silicon oxycarbide (SiOC) thin films using bis(trichlorosilyl)methane as the silicon precursor in a molecular layer deposition (MLD) process. The resulting films exhibit high stability and a low dielectric constant, making them suitable for a variety of applications, including as insulating layers in electronic devices.

Introduction

Silicon oxycarbide (SiOC) thin films are of significant interest in the microelectronics industry due to their desirable electrical and physical properties.[1] Molecular layer deposition (MLD) is a vapor-phase technique that allows for the layer-by-layer growth of thin films with atomic-level precision.[1] The use of this compound in conjunction with a co-reactant like water enables the deposition of methylene-bridged SiOC films at room temperature.[1][2] This method avoids the need for high temperatures or plasma, which can degrade sensitive substrates.[2] The resulting SiOC films are characterized by a highly cross-linked network structure, leading to exceptional thermal and chemical stability.[2]

Key Film Properties

The MLD process using this compound and water yields SiOC films with the following properties:

PropertyValueWavelength
Density1.4 g/cm³-
Dielectric Constant2.6 ± 0.3-
Refractive Index1.6 ± 0.1633 nm

Table 1: Physical and electrical properties of MLD-grown SiOC thin films.[2]

Experimental Protocol: MLD of SiOC

This protocol outlines the steps for depositing SiOC thin films using a typical MLD reactor.

3.1. Precursor Handling and Storage:

  • This compound (BTSM): This precursor is a colorless, odorless liquid that is highly flammable and reactive.[3] It should be handled with caution in a well-ventilated area using appropriate personal protective equipment.[3]

  • Water (H₂O): Deionized water is used as the co-reactant.

3.2. Deposition Parameters:

ParameterValue
PrecursorsThis compound and Water
Deposition TemperatureRoom Temperature

Table 2: Deposition parameters for MLD of SiOC.[2]

3.3. MLD Cycle:

The MLD process consists of a sequence of self-saturating surface reactions. A typical cycle is as follows:

  • BTSM Pulse: Introduce this compound vapor into the reaction chamber. The precursor reacts with the hydroxylated substrate surface.

  • Purge 1: Purge the chamber with an inert gas (e.g., nitrogen) to remove unreacted BTSM and any byproducts.

  • Water Pulse: Introduce water vapor into the chamber. The water reacts with the surface-bound precursor, leading to the formation of Si-O-Si linkages and regenerating hydroxyl groups on the surface.

  • Purge 2: Purge the chamber with the inert gas to remove unreacted water and byproducts.

This cycle is repeated to achieve the desired film thickness.

Characterization of SiOC Films

The properties of the deposited SiOC films can be characterized using various techniques:

PropertyCharacterization Technique
Elemental Composition and Chemical StructureX-ray Photoelectron Spectroscopy (XPS)
Film Thickness and DensityX-ray Reflectivity (XRR)
Refractive IndexSpectroscopic Ellipsometry
Dielectric ConstantCapacitance-Voltage (C-V) measurements on metal-insulator-semiconductor (MIS) devices
Surface MorphologyAtomic Force Microscopy (AFM)
Chemical BondingFourier Transform Infrared Spectroscopy (FTIR)

Table 3: Common characterization techniques for SiOC thin films.

Diagrams

MLD_Workflow cluster_0 MLD Cycle cluster_1 Precursors cluster_2 Output A 1. BTSM Pulse B 2. N2 Purge A->B C 3. H2O Pulse B->C D 4. N2 Purge C->D D->A Repeat for desired thickness O1 SiOC Thin Film D->O1 P1 This compound (BTSM) P1->A P2 Water (H2O) P2->C

Caption: MLD workflow for SiOC thin film deposition.

Signaling_Pathway cluster_surface Substrate Surface cluster_gas Gas Phase S_OH Surface-OH Reaction1 Surface-O-Si(Cl2)-CH2-SiCl3 + HCl S_OH->Reaction1 BTSM Pulse BTSM This compound (Cl3Si-CH2-SiCl3) H2O Water (H2O) Reaction2 Surface-O-Si(OH)2-CH2-Si(OH)3 + HCl Reaction1->Reaction2 H2O Pulse S_OH_new Cross-linked SiOC Network with Surface-OH Reaction2->S_OH_new Condensation & Cross-linking

Caption: Proposed reaction pathway for MLD of SiOC.

References

Application Notes and Protocols for Silicon Oxycarbide Synthesis Using Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Silicon oxycarbide (SiOC) materials are attracting significant interest due to their unique combination of properties, including high thermal stability, mechanical strength, and chemical inertness. These amorphous ceramics can be considered as a nanohybrid of silica (SiO₂) and silicon carbide (SiC), offering tunable properties based on their elemental composition. A common route to synthesize SiOC is through the pyrolysis of a pre-ceramic polymer, often a polysiloxane.

Bis(trichlorosilyl)methane [CH₂(SiCl₃)₂] is a promising precursor for the synthesis of SiOC. Its bifunctional nature, with two trichlorosilyl groups, allows for the formation of a highly cross-linked polysiloxane network upon hydrolysis and condensation. This pre-ceramic polymer can then be pyrolyzed at high temperatures to yield a silicon oxycarbide ceramic with a specific composition and structure. The methylene bridge (-CH₂-) in the precursor is incorporated into the final ceramic, providing a source of carbon that is intimately bonded within the silicon-oxygen network.

This document provides detailed protocols for the synthesis of silicon oxycarbide from this compound, covering the hydrolysis and condensation of the precursor to form a polysiloxane gel, followed by the pyrolysis of the gel to obtain the final SiOC ceramic.

Experimental Protocols

1. Synthesis of Polysiloxane Gel from this compound

This protocol describes the hydrolysis and condensation of this compound to form a cross-linked polysiloxane gel. The reaction involves the nucleophilic substitution of the chloro groups with hydroxyl groups, followed by condensation to form siloxane (Si-O-Si) bridges.[1]

Materials:

  • This compound (CH₂(SiCl₃)₂)

  • Anhydrous organic solvent (e.g., Toluene or Tetrahydrofuran (THF))

  • Deionized water

  • Base (e.g., Ammonia solution or Pyridine) for HCl neutralization (optional)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard glassware for air-sensitive reactions (Schlenk line, septa, etc.)

Procedure:

  • Preparation of the Precursor Solution: In a two-neck round-bottom flask equipped with a magnetic stirrer and under a positive pressure of inert gas, dissolve a known amount of this compound in an anhydrous organic solvent. The concentration can be varied to control the gelation time and the properties of the resulting gel. A typical starting concentration is 10-20% (w/v).

  • Hydrolysis: Slowly add a stoichiometric amount of deionized water to the stirred precursor solution at room temperature. The water can be introduced as a solution in the same organic solvent to better control the reaction rate. The reaction is highly exothermic and will produce hydrogen chloride (HCl) gas.[1]

    • Note: Due to the high reactivity of chlorosilanes with water, the addition should be dropwise to control the reaction vigor.[1]

  • Condensation and Gelation: After the addition of water is complete, continue stirring the solution. The condensation of the resulting silanol groups will lead to the formation of a gel. The gelation time will depend on the concentration of the precursor, the amount of water, and the temperature.

  • Aging of the Gel: Once the gel has formed, it should be aged for a period (e.g., 24-48 hours) at room temperature to ensure the completion of the condensation reactions.

  • Washing and Drying (Optional): The gel can be washed with a solvent to remove any soluble species and residual HCl. Subsequently, the gel can be dried under vacuum at a slightly elevated temperature (e.g., 60-80 °C) to remove the solvent and any remaining volatile byproducts.

2. Synthesis of Silicon Oxycarbide by Pyrolysis of the Polysiloxane Gel

This protocol details the thermal conversion of the dried polysiloxane gel into a silicon oxycarbide ceramic. The pyrolysis process involves the decomposition of the organic components and the rearrangement of the atomic structure to form a stable amorphous ceramic.

Materials:

  • Dried polysiloxane gel

  • Tube furnace with a controlled atmosphere

  • Ceramic or quartz crucibles

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Sample Preparation: Place the dried polysiloxane gel in a crucible suitable for high-temperature pyrolysis.

  • Pyrolysis:

    • Place the crucible in the tube furnace and purge with an inert gas for at least 30 minutes to remove any residual air.

    • Heat the sample to the desired pyrolysis temperature (typically in the range of 1000-1400 °C) under a continuous flow of inert gas.

    • The heating rate can influence the properties of the final ceramic. A slow heating rate (e.g., 2-5 °C/min) is generally preferred to allow for the controlled release of volatile decomposition products.

    • Hold the sample at the peak temperature for a dwell time of 1-4 hours to ensure complete conversion to the ceramic phase.

  • Cooling: After the dwell time, cool the furnace down to room temperature under the inert gas flow.

  • Characterization: The resulting black or dark gray silicon oxycarbide monolith or powder can be characterized for its composition, structure, and properties using various analytical techniques such as elemental analysis, X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA).

Data Presentation

Table 1: Properties of this compound Precursor

PropertyValue
Chemical Formula CH₂(SiCl₃)₂
Molecular Weight 282.90 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 183 °C
Density 1.557 g/cm³ at 25 °C
Refractive Index 1.474 at 20 °C

Table 2: Representative Quantitative Data for SiOC Synthesis

ParameterTypical Value RangeNotes
Ceramic Yield (%) 60 - 85Depends on pyrolysis temperature and atmosphere. Higher temperatures generally lead to lower yields.
Elemental Composition (wt%) The final composition is tunable based on the pyrolysis conditions.
Silicon (Si)40 - 50
Oxygen (O)30 - 40
Carbon (C)10 - 20
Density (g/cm³) 1.8 - 2.2Increases with increasing pyrolysis temperature.
Hardness (GPa) 10 - 20Dependent on the degree of cross-linking and phase composition.

Note: The values in Table 2 are representative and can vary significantly based on the specific experimental conditions.

Mandatory Visualization

Synthesis_Workflow cluster_precursor Precursor Stage cluster_gelation Sol-Gel Process cluster_pyrolysis Ceramization Precursor This compound CH₂(SiCl₃)₂ Hydrolysis Hydrolysis (+ H₂O) Precursor->Hydrolysis Dissolve in Anhydrous Solvent Condensation Condensation (- HCl, - H₂O) Hydrolysis->Condensation Polysiloxane Polysiloxane Gel Condensation->Polysiloxane Pyrolysis Pyrolysis (1000-1400°C, Inert Atm.) Polysiloxane->Pyrolysis Drying SiOC Silicon Oxycarbide (SiOC) Ceramic Pyrolysis->SiOC

Caption: Workflow for the synthesis of silicon oxycarbide from this compound.

Chemical_Transformation Precursor This compound CH₂(SiCl₃)₂ Silanol Silanol Intermediate CH₂(Si(OH)₃)₂ Precursor->Silanol + 6 H₂O - 6 HCl Polysiloxane Polysiloxane Network [CH₂(SiO₁.₅)₂]n Silanol->Polysiloxane Condensation - n H₂O SiOC Silicon Oxycarbide SiCxOy Polysiloxane->SiOC Pyrolysis (High Temperature)

Caption: Chemical transformations during SiOC synthesis.

References

Bis(trichlorosilyl)methane: A Versatile Crosslinking Agent for Advanced Polymer Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane (BTSM), with the chemical formula CH₂(SiCl₃)₂, is a highly reactive organosilicon compound that serves as an effective crosslinking agent for a variety of polymers. Its bifunctional nature, featuring two trichlorosilyl groups, allows for the formation of stable, three-dimensional polymer networks. The high reactivity of the silicon-chlorine (Si-Cl) bonds towards nucleophiles, particularly hydroxyl groups and water, makes it a valuable tool for curing and modifying polymers, especially those containing hydroxyl functionalities like polysiloxanes and polyols. This document provides detailed application notes and experimental protocols for utilizing this compound as a crosslinking agent.

The crosslinking process with this compound proceeds primarily through hydrolysis and condensation reactions. The Si-Cl bonds are readily hydrolyzed by ambient moisture or intentionally added water to form silanol (Si-OH) groups. These silanol groups are highly reactive and subsequently condense with hydroxyl groups on the polymer backbone or with other silanol groups, forming stable siloxane (Si-O-Si) or polymer-O-Si linkages and releasing hydrogen chloride (HCl) as a byproduct. The HCl generated can act as a catalyst for the condensation reaction but often needs to be neutralized to prevent degradation of acid-sensitive polymers.

Key Applications

The unique properties of this compound make it suitable for a range of applications:

  • Silicone Elastomer Production: Crosslinking hydroxyl-terminated polydimethylsiloxane (PDMS) to create durable and thermally stable silicone rubbers.[1]

  • Surface Modification: Modifying the surfaces of materials to enhance properties such as hydrophobicity, adhesion, and chemical resistance.[][3]

  • Precursor for Ceramics: Serving as a precursor for the synthesis of polycarbosilanes and silicon carbide (SiC) materials, which are known for their high thermal stability and mechanical strength.[4]

  • Thin Film Deposition: Used in chemical vapor deposition (CVD) and molecular layer deposition (MLD) to create thin films with specific dielectric properties.[4]

  • Drug Delivery Matrices: The ability to form well-defined networks makes it a candidate for creating crosslinked polymer matrices for controlled drug release, although this application is still under exploration.

Data Presentation: Effects of Crosslinking on Polymer Properties

The introduction of this compound as a crosslinking agent significantly alters the physicochemical properties of the base polymer. The extent of these changes is dependent on the concentration of the crosslinker and the curing conditions. The following table summarizes the general effects of crosslinking on key polymer properties.

PropertyEffect of Crosslinking with this compoundRationale
Mechanical Strength Increase in tensile strength and modulusFormation of a 3D network restricts polymer chain mobility and distributes stress more effectively.
Thermal Stability IncreasedThe formation of stable Si-O-Si crosslinks enhances the energy required for thermal degradation.
Swelling DecreasedThe tighter polymer network restricts the diffusion of solvent molecules into the polymer matrix.
Solubility Decreased (can become insoluble)Covalent crosslinks prevent the polymer chains from being fully solvated and dissolving.
Hardness IncreasedThe rigid network structure increases resistance to surface indentation.
Viscosity (pre-curing) IncreasedThe formation of branched and networked structures increases intermolecular friction.

Experimental Protocols

Safety Precautions: this compound is highly reactive with moisture and releases corrosive hydrogen chloride (HCl) gas upon hydrolysis.[1] All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Protocol 1: General Procedure for Crosslinking Hydroxyl-Terminated Polymers

This protocol provides a general framework for the crosslinking of polymers containing hydroxyl functional groups.

Materials:

  • Hydroxyl-terminated polymer (e.g., hydroxyl-terminated polydimethylsiloxane (PDMS-OH), polyethylene glycol (PEG), polyvinyl alcohol (PVA))

  • This compound (BTSM)

  • Anhydrous organic solvent (e.g., toluene, hexane, or dichloromethane)

  • Acid scavenger (optional, e.g., pyridine, triethylamine)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Septa and needles for inert atmosphere techniques

  • Syringes for liquid transfer

  • Drying tube

  • Vacuum oven

Procedure:

  • Polymer Dissolution: In a dry round-bottom flask under an inert atmosphere, dissolve the hydroxyl-terminated polymer in the chosen anhydrous solvent to a desired concentration (e.g., 10-50 wt%). Stir until the polymer is completely dissolved.

  • Addition of Acid Scavenger (Optional): If the polymer is sensitive to acid, add an appropriate amount of an acid scavenger (typically in a slight molar excess to the HCl that will be generated) to the polymer solution and stir.

  • Crosslinker Addition: In a separate, dry vial under an inert atmosphere, prepare a solution of this compound in the anhydrous solvent. Using a dry syringe, slowly add the desired amount of the BTSM solution to the stirring polymer solution. The molar ratio of BTSM to the hydroxyl groups of the polymer will determine the crosslinking density.

  • Curing: Allow the reaction mixture to stir at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for a specified period (typically 1-24 hours). The curing process can be monitored by the increase in viscosity of the solution.

  • Solvent Evaporation and Post-Curing: Once the desired level of crosslinking is achieved, the resulting gel or viscous solution is cast into a mold. The solvent is then slowly evaporated in a fume hood, followed by further curing in a vacuum oven at a specific temperature (e.g., 60-100 °C) to remove any remaining solvent and complete the crosslinking reaction.

  • Characterization: The crosslinked polymer can then be characterized for its mechanical, thermal, and swelling properties.

Protocol 2: Specific Example - Preparation of a Crosslinked PDMS Elastomer

This protocol details the preparation of a silicone elastomer by crosslinking hydroxyl-terminated polydimethylsiloxane (PDMS-OH) with this compound. This procedure is adapted from a similar crosslinking reaction using trichloro(alkyl)silanes.[5]

Materials:

  • Hydroxyl-terminated polydimethylsiloxane (PDMS-OH, viscosity and molecular weight to be chosen based on desired final properties)

  • This compound (BTSM)

  • Anhydrous n-heptane

  • Nitrogen gas

Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a septum

  • Syringes

  • Petri dish or other suitable mold

  • Vacuum oven

Procedure:

  • Preparation of Polymer Solution: In a three-neck round-bottom flask purged with nitrogen, add a specific amount of hydroxyl-terminated polydimethylsiloxane. Add anhydrous n-heptane to create a solution of a desired concentration (e.g., 30 wt%). Stir the mixture vigorously until a homogeneous solution is obtained.

  • Preparation of Crosslinker Solution: In a dry, nitrogen-purged vial, prepare a solution of this compound in anhydrous n-heptane. The amount of BTSM will depend on the desired crosslinking density. For example, weight ratios of BTSM to PDMS-OH of 1:10, 1:5, and 1:3 can be explored.

  • Crosslinking Reaction: While stirring the PDMS-OH solution, slowly add the BTSM solution dropwise using a syringe. The reaction mixture will gradually become more viscous. Continue stirring for 2-4 hours at room temperature under a nitrogen atmosphere.

  • Casting and Curing: Pour the viscous solution into a petri dish or another suitable mold. Allow the solvent to evaporate in a fume hood at room temperature for 24 hours.

  • Post-Curing: Place the cast film in a vacuum oven and cure at 80 °C for 12 hours to ensure the completion of the crosslinking reaction and the removal of any residual solvent and HCl byproduct.

  • Characterization: The resulting transparent and flexible elastomer can be subjected to analysis of its mechanical properties (tensile strength, elongation at break), thermal stability (TGA, DSC), and swelling behavior in various solvents.

Visualizations

Chemical Structure and Reaction Pathway

The following diagrams illustrate the key chemical structures and the reaction pathway involved in the crosslinking process.

G cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products BTSM This compound CH₂(SiCl₃)₂ Silanol Intermediate CH₂(Si(OH)₃)₂ BTSM->Silanol Hydrolysis PolymerOH Polymer-OH (e.g., PDMS-OH) CrosslinkedPolymer Crosslinked Polymer Network PolymerOH->CrosslinkedPolymer Water H₂O (Moisture) Water->Silanol Silanol->CrosslinkedPolymer Condensation HCl HCl (Byproduct) Silanol->HCl

Caption: General reaction pathway for polymer crosslinking with BTSM.

Experimental Workflow

The following diagram outlines the typical experimental workflow for preparing a crosslinked polymer using this compound.

G start Start dissolve Dissolve Polymer in Anhydrous Solvent start->dissolve add_scavenger Add Acid Scavenger (Optional) dissolve->add_scavenger add_btsm Add BTSM Solution add_scavenger->add_btsm cure Cure at Room Temp or Elevated Temp add_btsm->cure cast Cast into Mold cure->cast evaporate Evaporate Solvent cast->evaporate post_cure Post-Cure in Vacuum Oven evaporate->post_cure characterize Characterize Crosslinked Polymer post_cure->characterize end End characterize->end

Caption: Experimental workflow for polymer crosslinking with BTSM.

Logical Relationship of Crosslinking Density and Properties

This diagram illustrates the logical relationship between the concentration of this compound and the resulting properties of the crosslinked polymer.

G btsm_conc [BTSM] Concentration crosslink_density Crosslink Density btsm_conc->crosslink_density Increases mech_strength Mechanical Strength (Tensile, Modulus) crosslink_density->mech_strength Increases thermal_stability Thermal Stability crosslink_density->thermal_stability Increases swelling Swelling crosslink_density->swelling Decreases

Caption: Impact of BTSM concentration on polymer properties.

References

Surface Modification with Bis(trichlorosilyl)methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane (BTCSM) is a highly reactive organosilane compound with the chemical formula C(SiCl₃)₂. Its bifunctional nature, featuring two trichlorosilyl groups, makes it an effective crosslinking agent for the formation of stable, well-ordered self-assembled monolayers (SAMs) and thin films on a variety of substrates. The six reactive silicon-chlorine (Si-Cl) bonds readily hydrolyze in the presence of trace amounts of water, forming silanol groups that can then condense with hydroxyl groups present on the surface of materials like silicon wafers, glass, and metal oxides. This process results in the formation of a dense, covalently bound network, imparting new physicochemical properties to the substrate.

These modified surfaces have applications in diverse fields, including microelectronics, protective coatings, and biomedical engineering. In the context of drug development, surface modification with BTCSM can be explored for creating biocompatible coatings on medical devices and implants, as well as for functionalizing drug delivery systems. This document provides detailed application notes and protocols for the use of this compound in surface modification.

Applications

The primary applications of this compound in surface modification stem from its ability to form robust, crosslinked layers.

  • Creation of Hydrophobic Surfaces: The resulting organosilane layer can significantly alter the surface energy, leading to increased hydrophobicity.

  • Formation of Protective Coatings: The dense, crosslinked nature of the film can provide a barrier against corrosion and chemical attack.[1]

  • Adhesion Promotion: The silane layer can act as a coupling agent to improve the adhesion between inorganic substrates and organic polymer coatings.[2][]

  • Precursor for Thin Film Deposition: BTCSM is a precursor for the deposition of silicon-containing thin films, such as silicon oxycarbide, through techniques like Atomic Layer Deposition (ALD).

  • Biomedical Applications: Surface modification can enhance the biocompatibility of medical implants and devices. While specific data for BTCSM is limited, organosilane coatings are known to influence protein adsorption and cellular interactions.[4]

Experimental Protocols

Extreme caution should be exercised when handling this compound due to its high reactivity with moisture, which releases corrosive hydrogen chloride (HCl) gas. All procedures should be performed in a controlled, low-humidity environment, such as a glovebox or under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Solution-Phase Deposition of this compound on Silicon Wafers

This protocol describes the formation of a self-assembled monolayer of BTCSM on a silicon wafer from a solution phase.

Materials:

  • This compound (97% purity or higher)

  • Anhydrous toluene or hexane (solvent)

  • Silicon wafers (or other hydroxylated substrates like glass slides)

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water (18 MΩ·cm)

  • Methanol (reagent grade)

  • Nitrogen or Argon gas supply

  • Glassware (cleaned and oven-dried)

  • Sonicator

  • Spin coater (optional)

Procedure:

  • Substrate Cleaning and Hydroxylation:

    • Immerse the silicon wafers in Piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic, hydroxyl-terminated surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the wafers thoroughly with copious amounts of deionized water.

    • Rinse with methanol.

    • Dry the wafers under a stream of dry nitrogen or argon gas. The wafers can also be dried in an oven at 110°C for 30 minutes.

  • Preparation of BTCSM Solution:

    • Inside a glovebox or under an inert atmosphere, prepare a dilute solution of this compound in anhydrous toluene or hexane. A typical concentration range is 1-5 mM.

  • Deposition of the Monolayer:

    • Immerse the cleaned and dried silicon wafers in the BTCSM solution for a specified duration. The deposition time can range from 30 minutes to several hours, depending on the desired layer density.

    • Alternatively, for a more uniform coating, a spin coater can be used to apply the BTCSM solution to the wafer surface.

  • Rinsing and Curing:

    • After deposition, remove the wafers from the solution and rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.

    • Rinse with methanol.

    • Dry the wafers under a stream of dry nitrogen or argon.

    • To promote crosslinking and stabilize the monolayer, cure the coated wafers in an oven at 110-120°C for 30-60 minutes.

G cluster_prep Substrate Preparation cluster_deposition Deposition cluster_post Post-Deposition Piranha_Cleaning Piranha Cleaning DI_Rinse DI Water Rinse Piranha_Cleaning->DI_Rinse Methanol_Rinse_Prep Methanol Rinse DI_Rinse->Methanol_Rinse_Prep Drying_Prep Drying (N2/Oven) Methanol_Rinse_Prep->Drying_Prep Immersion Substrate Immersion Drying_Prep->Immersion Solution_Prep Prepare BTCSM Solution Solution_Prep->Immersion Solvent_Rinse Anhydrous Solvent Rinse Immersion->Solvent_Rinse Methanol_Rinse_Post Methanol Rinse Solvent_Rinse->Methanol_Rinse_Post Drying_Post Drying (N2) Methanol_Rinse_Post->Drying_Post Curing Curing (Oven) Drying_Post->Curing

Protocol 2: Vapor-Phase Deposition of this compound

Vapor-phase deposition can produce highly uniform and well-ordered monolayers, especially on complex geometries. This protocol requires a vacuum deposition system.

Materials:

  • This compound

  • Hydroxylated substrate (e.g., silicon wafer, glass slide)

  • Vacuum deposition chamber equipped with a precursor vessel and pressure gauge

  • Vacuum pump

  • Anhydrous solvent for cleaning (e.g., toluene, acetone)

Procedure:

  • Substrate Preparation:

    • Clean and hydroxylate the substrate as described in Protocol 1 (Step 1).

    • Place the cleaned and dried substrate inside the vacuum deposition chamber.

  • Deposition Process:

    • Evacuate the chamber to a base pressure of <10⁻³ Torr.

    • Place a small amount of this compound in the precursor vessel.

    • Gently heat the precursor vessel to increase the vapor pressure of the BTCSM, if necessary.

    • Introduce the BTCSM vapor into the chamber, maintaining a low pressure (e.g., 10-100 mTorr) for a duration of 1-4 hours. The deposition time and pressure will influence the quality and thickness of the film.

  • Post-Deposition Treatment:

    • After the desired deposition time, stop the flow of the precursor vapor and evacuate the chamber to remove any unreacted BTCSM.

    • Vent the chamber with dry nitrogen or argon gas.

    • Remove the coated substrate and rinse with an anhydrous solvent to remove any loosely bound molecules.

    • Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote crosslinking.

G cluster_setup System Setup cluster_deposition Vapor Deposition cluster_finalization Finalization Clean_Substrate Clean & Hydroxylate Substrate Load_Chamber Load Substrate into Chamber Clean_Substrate->Load_Chamber Evacuate Evacuate Chamber Load_Chamber->Evacuate Introduce_Vapor Introduce BTCSM Vapor Evacuate->Introduce_Vapor Deposition Maintain Low Pressure Introduce_Vapor->Deposition Evacuate_Excess Evacuate Excess Precursor Deposition->Evacuate_Excess Vent_Chamber Vent with Inert Gas Evacuate_Excess->Vent_Chamber Rinse_Cure Rinse and Cure Substrate Vent_Chamber->Rinse_Cure

Characterization of Modified Surfaces

The successful modification of a surface with this compound can be confirmed and quantified using various surface analysis techniques.

Characterization TechniqueParameter MeasuredTypical Expected Results for BTCSM-modified Surface
Contact Angle Goniometry Water Contact AngleIncreased contact angle compared to the clean, hydrophilic substrate, indicating a more hydrophobic surface. The exact value will depend on the quality and density of the monolayer.
Ellipsometry Layer ThicknessA uniform layer thickness, typically in the range of a few nanometers, consistent with a self-assembled monolayer.[5][6]
Atomic Force Microscopy (AFM) Surface Morphology and RoughnessA smooth, uniform surface with low root-mean-square (RMS) roughness, indicative of a well-formed monolayer.[7]
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition and Chemical StatesPresence of Si, C, and O on the surface, with the Si 2p peak corresponding to Si-O and Si-C bonds. The absence of a significant Cl signal indicates complete hydrolysis and condensation.

Application in Drug Development: Considerations and Future Directions

The use of this compound in drug development is an emerging area with potential applications in:

  • Biocompatible Coatings: Modifying the surface of medical implants (e.g., stents, catheters) to reduce protein fouling and improve biocompatibility. The hydrophobicity and surface chemistry of the coating can influence protein adsorption and subsequent cellular responses.[8]

  • Controlled Drug Release: Functionalizing the surface of drug delivery vehicles (e.g., nanoparticles) to control their interaction with biological environments and modulate drug release kinetics.

  • Biosensor Development: Creating a stable and well-defined surface for the immobilization of biomolecules in biosensing applications.

It is important to note that for any application involving biological systems, thorough biocompatibility testing is essential. This includes in vitro cytotoxicity assays and in vivo studies to assess the host response to the modified material.

G BTCSM This compound Surface_Modification Surface Modification BTCSM->Surface_Modification Biocompatible_Coatings Biocompatible Coatings Surface_Modification->Biocompatible_Coatings Drug_Delivery Drug Delivery Systems Surface_Modification->Drug_Delivery Biosensors Biosensors Surface_Modification->Biosensors Reduced_Fouling Reduced Protein Fouling Biocompatible_Coatings->Reduced_Fouling Controlled_Release Controlled Drug Release Drug_Delivery->Controlled_Release Biomolecule_Immobilization Biomolecule Immobilization Biosensors->Biomolecule_Immobilization

Further research is needed to fully elucidate the potential of this compound in drug development, including detailed studies on its long-term stability in physiological environments and its specific interactions with biological systems.

References

Synthesis of Organosilicon Compounds from Bis(trichlorosilyl)methane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various organosilicon compounds utilizing bis(trichlorosilyl)methane as a key starting material. The high reactivity of the six silicon-chlorine (Si-Cl) bonds in this compound makes it a versatile precursor for a wide range of organosilicon derivatives through nucleophilic substitution and other transformations.

Introduction

This compound, (Cl₃Si)₂CH₂, is a valuable building block in organosilicon chemistry. Its methylene bridge and two trichlorosilyl groups allow for the synthesis of geminal bis-silanes, which are precursors to a variety of materials, including polymers, resins, and coatings.[1] The Si-Cl bonds are highly susceptible to cleavage by nucleophiles such as water, alcohols, and organometallic reagents, enabling the introduction of a wide range of functionalities.[2] This document outlines key synthetic transformations of this compound, providing detailed protocols for laboratory-scale synthesis.

Key Synthetic Transformations

The primary routes for the derivatization of this compound involve the nucleophilic substitution of the chlorine atoms. The most common transformations include alcoholysis to form alkoxysilanes, reaction with Grignard reagents to create new silicon-carbon bonds, and controlled hydrolysis-condensation to produce polysilsesquioxanes.

Alcoholysis: Synthesis of Bis(triethoxysilyl)methane

The reaction of this compound with alcohols, such as ethanol, leads to the formation of bis(trialkoxysilyl)methanes. These compounds are more stable and less moisture-sensitive than their chlorinated precursors, making them useful intermediates for further reactions or as sol-gel precursors. The reaction proceeds via the stepwise substitution of the six chlorine atoms with ethoxy groups.[3] A base, such as a tertiary amine, is typically added to neutralize the hydrogen chloride byproduct and drive the reaction to completion.[3]

Reaction with Grignard Reagents: Formation of Si-C Bonds

Grignard reagents are powerful nucleophiles that react with the electrophilic silicon centers in this compound to form new silicon-carbon bonds. This reaction is fundamental for the synthesis of more complex organosilicon structures with tailored organic functionalities. The extent of substitution can be controlled by the stoichiometry of the Grignard reagent.

Hydrolysis and Condensation: Synthesis of Methane-Bridged Polysilsesquioxanes

Controlled hydrolysis of this compound, followed by condensation, leads to the formation of methane-bridged polysilsesquioxanes. These are three-dimensional network polymers with a hybrid organic-inorganic structure. The properties of the resulting material can be tuned by controlling the reaction conditions, such as the water-to-silane ratio, catalyst, and solvent.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of organosilicon compounds from this compound.

Product NameReagentsSolventReaction ConditionsYield (%)Reference
Bis(triethoxysilyl)methaneEthanol, Tri-n-butylamine-Not specified~60BenchChem
Methane-bridged PolysilsesquioxaneWater, AcetoneAcetoneRoom TemperatureNot specifiedN/A
Bis(trimethylsilyl)methaneMethylmagnesium bromideDiethyl etherRefluxNot specifiedN/A

Note: The yields for the synthesis of methane-bridged polysilsesquioxanes and bis(trimethylsilyl)methane are highly dependent on the specific reaction conditions and are not broadly reported in the initial search results. Further optimization and detailed experimental analysis would be required to establish typical yields.

Experimental Protocols

Safety Precaution: this compound is a reactive and moisture-sensitive compound that releases HCl upon contact with water.[1] All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Protocol 1: Synthesis of Bis(triethoxysilyl)methane via Alcoholysis

This protocol describes the synthesis of bis(triethoxysilyl)methane by the reaction of this compound with ethanol in the presence of tri-n-butylamine as an HCl scavenger.

Materials:

  • This compound

  • Anhydrous ethanol

  • Tri-n-butylamine

  • Anhydrous diethyl ether (or other suitable inert solvent)

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of anhydrous ethanol (6.0 eq) and tri-n-butylamine (6.0 eq) in anhydrous diethyl ether.

  • Slowly add the ethanol/amine solution to the stirred this compound solution via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C. A white precipitate of tri-n-butylammonium chloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Filter the reaction mixture under an inert atmosphere to remove the ammonium salt.

  • Wash the precipitate with anhydrous diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Distill the crude product under vacuum to obtain pure bis(triethoxysilyl)methane.

Protocol 2: Synthesis of Bis(trimethylsilyl)methane via Grignard Reaction

This protocol outlines the synthesis of bis(trimethylsilyl)methane by the reaction of this compound with methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (solution in diethyl ether)

  • Anhydrous diethyl ether

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, place a solution of this compound (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the methylmagnesium bromide solution (6.0 eq) to the stirred this compound solution via a dropping funnel. An exothermic reaction will occur.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by distillation.

  • Purify the product by fractional distillation.

Protocol 3: Synthesis of Methane-Bridged Polysilsesquioxane via Hydrolysis and Condensation

This protocol describes the general procedure for the synthesis of a methane-bridged polysilsesquioxane gel via the hydrolysis and condensation of this compound.

Materials:

  • This compound

  • Acetone (or other suitable solvent)

  • Deionized water

  • Beaker or flask

  • Magnetic stirrer

Procedure:

  • In a beaker equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in acetone.

  • While stirring vigorously, add a stoichiometric amount of deionized water (6.0 eq) dropwise to the solution. The addition of water will cause the release of HCl gas, so the reaction should be performed in a well-ventilated fume hood.

  • Continue stirring the solution. The solution will become cloudy and eventually form a gel as the hydrolysis and condensation reactions proceed.

  • The gel can be aged at room temperature for a period of time (e.g., 24-48 hours) to allow for further cross-linking.

  • The solvent can be removed from the gel by evaporation in a fume hood or by solvent exchange followed by drying under vacuum to obtain the final polysilsesquioxane material.

Visualizations

The following diagrams illustrate the key synthetic pathways and experimental workflows described in this document.

Synthesis_Pathways BTSM This compound ((Cl₃Si)₂CH₂) BTESM Bis(triethoxysilyl)methane ((EtO)₃Si)₂CH₂ BTSM->BTESM  Ethanol, Base   BTMSM Bis(trimethylsilyl)methane ((Me₃Si)₂CH₂) BTSM->BTMSM  MeMgBr   Polymer Methane-Bridged Polysilsesquioxane BTSM->Polymer  H₂O  

Caption: Key synthetic pathways from this compound.

Alcoholysis_Workflow start Start dissolve Dissolve BTSM in Et₂O start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Slowly add EtOH/Amine solution cool->add_reagents prepare_reagents Prepare EtOH/Amine solution in Et₂O prepare_reagents->add_reagents warm_stir Warm to RT and stir for 12h add_reagents->warm_stir filter Filter to remove (Amine)HCl salt warm_stir->filter concentrate Concentrate filtrate filter->concentrate distill Vacuum distill concentrate->distill end Bis(triethoxysilyl)methane distill->end

Caption: Experimental workflow for the synthesis of bis(triethoxysilyl)methane.

Grignard_Workflow start Start dissolve Dissolve BTSM in Et₂O start->dissolve cool Cool to 0 °C dissolve->cool add_grignard Slowly add MeMgBr solution cool->add_grignard reflux Warm to RT and reflux for 4h add_grignard->reflux quench Quench with aq. NH₄Cl reflux->quench extract Extract with Et₂O quench->extract dry_concentrate Dry and concentrate extract->dry_concentrate distill Fractional distillation dry_concentrate->distill end Bis(trimethylsilyl)methane distill->end

Caption: Experimental workflow for the Grignard reaction.

References

Application Note: High-Quality Film Deposition via Chemical Vapor Deposition Using Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed protocol for the experimental setup of a Chemical Vapor Deposition (CVD) process utilizing Bis(trichlorosilyl)methane (BTCSM) as a precursor. BTCSM is a valuable organosilicon compound for the deposition of thin films, such as silicon carbide (SiC) and silicon carbonitride (SiCN), which are critical materials in the semiconductor and coatings industries.[1][2] This application note is intended for researchers, scientists, and professionals in drug development and materials science, offering a comprehensive guide to the safe and effective use of this precursor in a laboratory setting.

Introduction

This compound ((Cl₃Si)₂CH₂) is a highly reactive organosilicon compound that serves as a precursor for the synthesis of advanced materials.[2] Its molecular structure, featuring two trichlorosilyl groups bridged by a methylene group, makes it an excellent candidate for depositing silicon-based films with controlled carbon incorporation.[2] The resulting films, such as SiC, are known for their exceptional hardness, high thermal stability, and desirable semiconductor properties.[1] This protocol outlines a standard thermal CVD process for the deposition of such films onto a substrate.

Experimental Setup and Materials

A typical low-pressure or atmospheric pressure CVD system is required for this process. The setup consists of a gas delivery system, a precursor delivery system, a reaction chamber (furnace), a vacuum system, and an exhaust gas treatment system.

Materials and Equipment:

  • Precursor: this compound (CAS: 4142-85-2)

  • Substrates: Silicon wafers, graphite, or other suitable materials

  • Carrier Gas: High-purity hydrogen (H₂) or Argon (Ar)

  • Reaction Gases (optional): Ammonia (NH₃) for SiCN films

  • CVD Reactor: Horizontal or vertical hot-wall tube furnace

  • Precursor Bubbler: Stainless steel vessel with heating capabilities

  • Mass Flow Controllers (MFCs): For precise control of gas flow rates

  • Vacuum Pump: Capable of reaching pressures in the mTorr to Torr range

  • Pressure Gauges: To monitor reactor pressure

  • Exhaust Gas Scrubber: To neutralize corrosive byproducts like HCl

  • Schlenk Line and Inert Gas Supply (e.g., N₂): For safe handling of the moisture-sensitive precursor

Experimental Parameters

The following table summarizes the typical experimental parameters for a CVD process using a chlorosilane precursor. These are starting points and should be optimized for the specific application and reactor geometry.

ParameterValueNotes
Precursor Temperature Room Temperature to 50°CThe precursor is a liquid at room temperature. Gentle heating may be required to increase vapor pressure.
Substrate Temperature 1000 - 1600°CHigher temperatures generally lead to more crystalline films. The specific temperature will depend on the desired film properties.
Reactor Pressure 500 - 760 Torr (Atmospheric)Can also be performed under low pressure conditions (e.g., 8 Torr for ALD-like processes).
Carrier Gas Flow Rate (H₂ or Ar) 100 - 6000 sccmHydrogen is a common carrier gas for SiC deposition and can also act as a reactant.[3]
Precursor Flow Rate 1 - 10 sccmControlled by the carrier gas flow through the bubbler and the bubbler temperature.
Deposition Time 30 - 120 minutesDependent on the desired film thickness and growth rate.

Experimental Protocol

4.1. Precursor Handling and Safety Precautions

This compound is highly sensitive to moisture and will react with atmospheric water to produce corrosive hydrogen chloride (HCl) gas.[1] Therefore, it must be handled under an inert atmosphere (e.g., nitrogen or argon) using a Schlenk line or in a glovebox. All glassware and transfer lines must be thoroughly dried before use. Personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, should be worn at all times.

4.2. Substrate Preparation

  • Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

  • Dry the substrates thoroughly in an oven and store them in a desiccator before loading into the reactor.

4.3. CVD System Preparation

  • Load the cleaned substrates into the center of the quartz tube in the CVD furnace.

  • Assemble the CVD system, ensuring all connections are leak-tight.

  • Leak-check the system.

  • Pump down the reactor to the base pressure and purge with an inert gas (Ar or N₂) several times to remove any residual air and moisture.

4.4. Deposition Process

  • Set the desired substrate temperature and allow the furnace to stabilize.

  • Establish a stable flow of the carrier gas (H₂ or Ar) through the reactor using the MFCs.

  • Set the temperature of the this compound bubbler.

  • Open the valve to introduce the precursor vapor into the reaction chamber by flowing the carrier gas through the bubbler.

  • Maintain the desired reactor pressure throughout the deposition process.

  • After the desired deposition time, shut off the precursor flow by closing the valve to the bubbler.

  • Keep the carrier gas flowing while the furnace cools down to below 400°C to prevent oxidation of the deposited film and the substrate.

  • Once cooled, purge the reactor with an inert gas.

  • Vent the reactor to atmospheric pressure with the inert gas and carefully unload the coated substrates.

4.5. Post-Deposition

  • Characterize the deposited films using appropriate techniques such as Scanning Electron Microscopy (SEM) for morphology, X-ray Diffraction (XRD) for crystallinity, and X-ray Photoelectron Spectroscopy (XPS) for elemental composition.

Experimental Workflow Diagram

CVD_Workflow cluster_prep Preparation cluster_cvd CVD Process cluster_post Post-Deposition sub_prep Substrate Cleaning and Preparation sys_prep CVD System Assembly and Leak Check sub_prep->sys_prep precursor_prep Precursor Handling (Inert Atmosphere) precursor_prep->sys_prep pump_purge Pump Down and Purge with Inert Gas sys_prep->pump_purge heating Heat to Deposition Temperature pump_purge->heating gas_flow Establish Carrier Gas Flow heating->gas_flow precursor_intro Introduce Precursor Vapor gas_flow->precursor_intro deposition Film Deposition precursor_intro->deposition cooldown Cool Down Under Carrier Gas Flow deposition->cooldown unload Unload Coated Substrates cooldown->unload characterization Film Characterization (SEM, XRD, etc.) unload->characterization

Caption: Experimental workflow for the CVD of thin films using this compound.

Conclusion

This application note provides a foundational protocol for the deposition of high-quality silicon-based thin films using this compound as a precursor in a CVD system. The provided parameters and procedures should be considered as a starting point, and optimization will be necessary to achieve the desired film properties for specific applications. The high reactivity and moisture sensitivity of the precursor necessitate careful handling and adherence to safety protocols. With proper setup and execution, this process can yield high-purity and high-performance films for a variety of advanced applications.

References

Application Notes and Protocols for Molecular Layer Deposition (MLD) of Silicon Oxycarbide Films using Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Layer Deposition (MLD) is a thin film deposition technique that allows for the growth of organic and hybrid organic-inorganic polymer films with atomic-level precision. This document provides detailed application notes and protocols for the MLD of highly stable and conformal silicon oxycarbide (SiOC) thin films using bis(trichlorosilyl)methane (BTCSM) and water (H₂O) as precursors. The resulting SiOC films exhibit exceptional thermal and chemical stability, making them promising for a variety of applications, including as protective coatings, dielectric layers in microelectronics, and functionalizable surfaces for biomedical devices and drug delivery systems.

Process Parameters

The MLD of SiOC from BTCSM and water is a self-limiting process, characterized by a consistent growth rate and the ability to conformally coat complex three-dimensional structures. The key process parameters are summarized in the table below.

ParameterValueNotes
Precursors This compound (BTCSM) and Water (H₂O)BTCSM is the silicon and carbon source, while water acts as the oxygen source and co-reactant.
Deposition Temperature Room TemperatureThis process avoids the need for high temperatures, which can be advantageous for temperature-sensitive substrates.
Growth per Cycle (GPC) 0.5 ± 0.1 Å/cycle[1]The consistent GPC is a hallmark of the self-limiting nature of the MLD process.
Film Density 1.4 g/cm³[1]
Refractive Index (at 633 nm) 1.6 ± 0.1[1]
Dielectric Constant 2.6 ± 0.3[1]The low dielectric constant is beneficial for applications in microelectronics.

Experimental Protocols

Substrate Preparation
  • Cleaning: Substrates (e.g., silicon wafers, glass slides, or biomedical implants) should be thoroughly cleaned to remove organic and particulate contamination. A recommended procedure includes sequential sonication in acetone, isopropyl alcohol, and deionized water, followed by drying with a stream of dry nitrogen.

  • Surface Hydroxylation: To ensure reactive sites for the initial MLD cycles, the substrate surface should be rendered hydrophilic with hydroxyl (-OH) groups. This can be achieved by treating the substrate with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

MLD Process Cycle

The MLD process for SiOC consists of a sequence of four steps, which are repeated to grow a film of the desired thickness. The pulse and purge times provided below are starting points and should be optimized for the specific MLD reactor to ensure self-saturating reactions.

  • BTCSM Pulse: Introduce BTCSM vapor into the reactor chamber. The BTCSM molecules will react with the hydroxyl groups on the substrate surface.

    • Pulse Time: 0.5 - 2.0 seconds (to be optimized).

  • Purge 1: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted BTCSM and gaseous byproducts (HCl).

    • Purge Time: 10 - 30 seconds (to be optimized).

  • H₂O Pulse: Introduce water vapor into the chamber. The water molecules will react with the remaining Si-Cl bonds on the surface, forming Si-OH groups and releasing more HCl.

    • Pulse Time: 0.1 - 1.0 seconds (to be optimized).

  • Purge 2: Purge the reactor with the inert gas to remove unreacted water vapor and HCl byproducts.

    • Purge Time: 10 - 30 seconds (to be optimized).

Note on Pulse/Purge Time Optimization: To confirm self-limiting growth, saturation curves should be generated. This involves varying the pulse time of one precursor while keeping the other process parameters constant and measuring the resulting film thickness. The pulse time is considered sufficient when the growth per cycle no longer increases with increasing pulse time. A similar procedure should be followed for the purge times to ensure complete removal of precursors and byproducts.

Visualizations

MLD Experimental Workflow

MLD_Workflow cluster_prep Substrate Preparation cluster_mld MLD Cycle (repeated n times) cluster_film Resulting Film Clean Substrate Cleaning Hydroxylate Surface Hydroxylation (-OH termination) Clean->Hydroxylate BTCSM_pulse 1. BTCSM Pulse Hydroxylate->BTCSM_pulse Introduce prepared substrate to reactor Purge1 2. N2 Purge BTCSM_pulse->Purge1 Remove excess precursor & HCl H2O_pulse 3. H2O Pulse Purge1->H2O_pulse Purge2 4. N2 Purge H2O_pulse->Purge2 Remove excess H2O & HCl Purge2->BTCSM_pulse Start next cycle SiOC_film Conformal SiOC Thin Film Purge2->SiOC_film Desired thickness achieved

Caption: Experimental workflow for the MLD of SiOC films.

Proposed MLD Reaction Mechanism

Reaction_Mechanism cluster_half1 Half-Reaction 1: BTCSM Exposure cluster_half2 Half-Reaction 2: Water Exposure cluster_condensation Condensation Surface_OH Substrate-OH Surface_BTCSM Substrate-O-SiCl2-CH2-SiCl3 Surface_OH->Surface_BTCSM Reaction BTCSM Cl3Si-CH2-SiCl3 (BTCSM) BTCSM->Surface_BTCSM HCl1 HCl (byproduct) Surface_BTCSM->HCl1 Release H2O H2O Surface_SiOH Substrate-O-Si(OH)2-CH2-Si(OH)3 Surface_BTCSM->Surface_SiOH Hydrolysis H2O->Surface_SiOH HCl2 HCl (byproduct) Surface_SiOH->HCl2 Release Crosslinked_Film Cross-linked SiOC Network (-Si-O-Si- bonds) Surface_SiOH->Crosslinked_Film Intra/Inter-chain reaction H2O_byproduct H2O (byproduct) Crosslinked_Film->H2O_byproduct Release

Caption: Proposed surface reaction mechanism for SiOC MLD.

Applications in Drug Development

The unique properties of MLD-grown SiOC films make them highly relevant for researchers and professionals in drug development.

  • Biocompatible and Protective Coatings: SiOC films are chemically inert and stable, making them excellent candidates for biocompatible coatings on medical implants and devices. This can improve the longevity of implants and reduce adverse reactions with biological tissues.

  • Drug Delivery Platforms: The surface of SiOC films can be readily functionalized with various chemical groups. This allows for the covalent attachment of drug molecules, enabling the development of controlled-release drug delivery systems. The high stability of the SiOC matrix ensures the integrity of the delivery platform.

  • Surface Modification of Nanoparticles: MLD can be used to coat drug-loaded nanoparticles with a thin, conformal layer of SiOC. This can provide a barrier to premature drug release and allow for surface modification to target specific cells or tissues.

  • Microfluidic Devices: The conformal nature of MLD allows for the precise coating of complex microfluidic channels used in drug screening and analysis. The chemical stability of SiOC protects the channels from harsh solvents and reagents.

Conclusion

The MLD process using this compound and water offers a versatile and precise method for depositing high-quality silicon oxycarbide thin films at room temperature. The exceptional stability and tunable surface chemistry of these films open up a wide range of possibilities for advanced applications in both microelectronics and the biomedical field, including innovative solutions for drug delivery and medical device coatings.

References

Application Notes and Protocols for the Growth of SiC Nanowires Using Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Silicon carbide (SiC) nanowires are promising one-dimensional nanomaterials with exceptional mechanical strength, high thermal conductivity, and excellent chemical stability. These properties make them ideal candidates for a wide range of applications, including reinforcements in composite materials, nanoelectronics, sensors, and field emitters. Chemical vapor deposition (CVD) is a widely employed technique for the synthesis of high-purity SiC nanowires. This document outlines a generalized protocol for the growth of SiC nanowires using bis(trichlorosilyl)methane as a potential precursor. BTCSM (Cl₃Si-CH₂-SiCl₃) is a logical candidate as a single-source precursor due to its direct Si-C-Si linkage, which may facilitate the stoichiometric formation of SiC.

Generalized Experimental Protocol: Chemical Vapor Deposition of SiC Nanowires

This protocol describes a typical horizontal tube furnace CVD setup for the synthesis of SiC nanowires on a silicon substrate. The process generally relies on the Vapor-Liquid-Solid (VLS) growth mechanism, where a metal catalyst facilitates nanowire growth.

Materials and Equipment
  • Precursor: this compound (BTCSM)

  • Substrate: Silicon wafers (e.g., Si(100) or Si(111))

  • Catalyst: Metal catalyst film (e.g., Fe, Ni, Au) or nanoparticles deposited on the substrate.

  • Carrier Gas: High-purity argon (Ar) or hydrogen (H₂)

  • Process Gases: (Optional) Methane (CH₄) or propane (C₃H₈) as an additional carbon source, hydrogen chloride (HCl) for in-situ etching.

  • Equipment:

    • Horizontal tube furnace with a quartz tube reactor.

    • Mass flow controllers (MFCs) for precise gas flow regulation.

    • Low-pressure vacuum system (rotary and turbomolecular pumps).

    • Pressure gauges.

    • Precursor heating and delivery system (e.g., a bubbler with a heating mantle).

Substrate Preparation
  • Cut silicon wafers into desired dimensions (e.g., 1x1 cm).

  • Clean the substrates ultrasonically in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Deposit a thin film of metal catalyst (e.g., 1-10 nm of Fe, Ni, or Au) onto the cleaned Si substrates using techniques like sputtering or electron beam evaporation.

CVD Growth Procedure
  • Place the catalyst-coated substrate into the center of the quartz tube reactor.

  • Seal the furnace and purge the system with a high flow of argon for at least 30 minutes to remove residual oxygen and moisture.

  • Heat the furnace to the desired growth temperature (typically in the range of 900-1200°C) under a continuous argon flow.

  • Once the growth temperature is stable, reduce the argon flow and introduce the carrier gas (Ar or H₂) through the BTCSM bubbler. The bubbler should be heated to a controlled temperature to ensure a stable precursor vapor pressure.

  • Maintain the desired reactor pressure during the growth process.

  • The growth duration can range from 30 to 120 minutes, depending on the desired nanowire length.

  • After the growth period, stop the precursor flow and cool the furnace down to room temperature under a continuous argon flow.

  • Once at room temperature, vent the system and carefully remove the substrate.

Data Presentation: Typical CVD Parameters for SiC Nanowire Growth

Since specific data for BTCSM is unavailable, the following table summarizes typical experimental parameters for SiC nanowire growth using related chlorinated silane precursors as a guideline for initial experiments.

ParameterTypical RangeNotes
Precursor Methyltrichlorosilane (MTS), DichloromethylsilaneBTCSM parameters would require optimization.
Growth Temperature 900 - 1200 °CHigher temperatures generally lead to higher growth rates but can also cause thicker nanowires.
Reactor Pressure 1 - 100 TorrLower pressures can enhance gas phase diffusion and improve film uniformity.
Carrier Gas Flow Rate 50 - 500 sccmHydrogen (H₂) is often used as it can also act as a reducing agent.
Precursor Bubbler Temp. 20 - 60 °CThis will depend on the vapor pressure of BTCSM and needs to be determined experimentally.
Catalyst Fe, Ni, AuCatalyst thickness can influence the diameter of the nanowires.
Growth Time 30 - 120 minLonger times result in longer nanowires.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the CVD synthesis of SiC nanowires.

G cluster_prep Substrate Preparation cluster_cvd CVD Process cluster_char Characterization sub_clean Substrate Cleaning cat_dep Catalyst Deposition sub_clean->cat_dep Sputtering/Evaporation load Load Substrate cat_dep->load purge System Purge (Ar) load->purge heat Heat to Growth Temp. purge->heat growth Nanowire Growth (BTCSM + Carrier Gas) heat->growth cool Cool Down (Ar) growth->cool unload Unload Sample cool->unload sem SEM unload->sem tem TEM unload->tem xrd XRD unload->xrd

A generalized workflow for the synthesis of SiC nanowires via CVD.

Proposed Growth Mechanism: Vapor-Liquid-Solid (VLS)

The VLS mechanism is the most probable pathway for the growth of SiC nanowires when using a metal catalyst. The process is depicted in the following diagram.

VLS_Mechanism cluster_legend Legend A 1. Catalyst Alloying B 2. Precursor Adsorption and Decomposition A->B BTCSM vapor C 3. Supersaturation B->C Si and C atoms dissolve in catalyst D 4. Nucleation and Growth C->D Precipitation of SiC D->D Continuous Growth key_process Process Step key_material Material Flow

The Vapor-Liquid-Solid (VLS) growth mechanism for SiC nanowires.

Explanation of the VLS Mechanism:

  • Catalyst Alloying: At the growth temperature, the metal catalyst forms a liquid alloy droplet with silicon from the substrate or the precursor.

  • Precursor Adsorption and Decomposition: The gaseous BTCSM precursor adsorbs onto the surface of the liquid alloy droplet and catalytically decomposes, releasing silicon and carbon atoms.

  • Supersaturation: These Si and C atoms dissolve into the liquid droplet, and their concentration increases until the droplet becomes supersaturated with Si and C.

  • Nucleation and Growth: Once supersaturation is reached, SiC nucleates and precipitates at the liquid-solid interface, leading to the growth of a crystalline SiC nanowire. The continuous supply of the precursor sustains the growth process, with the catalyst droplet remaining at the tip of the growing nanowire.

Characterization of SiC Nanowires

The morphology, crystal structure, and composition of the synthesized SiC nanowires should be characterized using standard techniques:

  • Scanning Electron Microscopy (SEM): To observe the morphology, length, diameter, and density of the nanowires.

  • Transmission Electron Microscopy (TEM): To analyze the crystal structure, growth direction, and presence of defects in individual nanowires. Selected area electron diffraction (SAED) can confirm the crystal phase.

  • X-ray Diffraction (XRD): To determine the overall crystal structure and phase purity of the nanowire sample.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition (Si and C) of the nanowires.

Safety Precautions

This compound is a chlorinated silane and is expected to be corrosive and moisture-sensitive. It will likely react with water to produce hydrochloric acid. All handling of the precursor should be performed in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. The CVD system should be equipped with proper safety features, including gas leak detectors and emergency shutdowns. The exhaust gases should be passed through a scrubber to neutralize any unreacted precursor and acidic byproducts.

Application of Bis(trichlorosilyl)methane in Semiconductor Manufacturing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane (BTSM), with the chemical formula CH₂(SiCl₃)₂, is a versatile organosilicon compound that serves as a critical precursor in the fabrication of advanced semiconductor devices. Its unique chemical structure, featuring two trichlorosilyl groups bridged by a methylene group, makes it an ideal building block for the deposition of high-purity silicon-based thin films. This document provides detailed application notes and experimental protocols for the use of BTSM in semiconductor manufacturing, with a focus on the deposition of silicon carbide (SiC), silicon carbonitride (SiCN), and low-k dielectric films.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of BTSM is essential for its safe handling and effective use in deposition processes.

PropertyValueReference
CAS Number 4142-85-2[1][2]
Molecular Formula CH₂Cl₆Si₂[1][2]
Molecular Weight 282.92 g/mol [1][2]
Boiling Point 179-180 °C[2]
Density 1.545 g/mL at 25 °C[2]

Synthesis of this compound

The synthesis of high-purity BTSM is a prerequisite for its use in semiconductor manufacturing. One common method involves the reaction of chloroform with trichlorosilane in the presence of a catalyst.

Synthesis Protocol: From Chloroform and Trichlorosilane

This protocol describes the synthesis of this compound using a quaternary organophosphonium salt catalyst.[3]

Materials:

  • Tetrabutylphosphonium chloride

  • Chloroform (CHCl₃)

  • Trichlorosilane (HSiCl₃)

  • Nitrogen gas (for inert atmosphere)

  • High-pressure stainless steel reactor

Procedure:

  • Dry a 4-liter capacity stainless steel high-pressure reactor under a nitrogen atmosphere.

  • Add 9.2 g (0.031 mmol) of tetrabutylphosphonium chloride to the reactor.

  • Add 370.0 g (3.10 mol) of chloroform to the reactor.

  • Add 2,099 g (15.5 mol) of trichlorosilane to the reactor.

  • Seal the reaction vessel and heat to 150 °C.

  • Maintain the reaction at 150 °C for 2 hours.

  • After the reaction is complete, cool the reactor to room temperature.

  • Purify the product by distillation under reduced pressure to obtain this compound.

Expected Yield: Approximately 460.6 g (52.6% yield).[3]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Purification Chloroform Chloroform Reactor High-Pressure Reactor (150°C, 2h) Chloroform->Reactor Trichlorosilane Trichlorosilane Trichlorosilane->Reactor Catalyst Tetrabutylphosphonium chloride Catalyst->Reactor Distillation Vacuum Distillation Reactor->Distillation Product This compound Distillation->Product ALD_Workflow Start Start ALD Cycle Step1 Pulse this compound Start->Step1 Purge1 Inert Gas Purge Step1->Purge1 Step2 Pulse Ammonia (NH₃) Purge1->Step2 Purge2 Inert Gas Purge Step2->Purge2 End End Cycle Purge2->End End->Start Repeat for desired thickness

References

Application Notes and Protocols: Bis(trichlorosilyl)methane as a Coupling Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis(trichlorosilyl)methane (Cl₃SiCH₂SiCl₃), also known as 1,1,1,3,3,3-hexachloro-1,3-disilapropane, is a highly reactive organosilicon compound that serves as a versatile coupling agent and surface modifier.[1][2] Its bifunctional nature, characterized by two trichlorosilyl (-SiCl₃) groups linked by a methylene bridge, allows it to form robust chemical bonds with both inorganic and organic materials. This unique structure enables the enhancement of interfacial adhesion, improvement of mechanical properties in composites, and the functionalization of surfaces for a variety of specialized applications.[1][3]

The high reactivity of the silicon-chlorine (Si-Cl) bonds is central to the functionality of this compound. These bonds are highly susceptible to hydrolysis, reacting readily with water or surface hydroxyl groups to form silanol (-SiOH) intermediates.[3] These silanols can then undergo condensation reactions to form stable siloxane (Si-O-Si) bonds with inorganic substrates or crosslink with each other to create a durable, networked interface.[3] This ability to form a strong, covalent bridge between different materials makes it an invaluable tool in materials science, particularly in the development of advanced composites, coatings, and functionalized surfaces.[1]

Key Applications

This compound is utilized in a range of applications where the interface between materials is critical to performance:

  • Adhesion Promotion: It significantly improves the adhesion of polymers to inorganic substrates such as glass, silica, and metal oxides. This is crucial in the manufacturing of composite materials, coatings, and adhesives.[1]

  • Composite Materials: As a coupling agent, it enhances the dispersion of inorganic fillers (e.g., silica, alumina) within a polymer matrix, leading to improved mechanical properties such as tensile strength and hardness.

  • Surface Modification: It can be used to alter the surface properties of materials, such as rendering them hydrophobic or creating a reactive surface for further functionalization.[1]

  • Precursor for Thin Films: In techniques like Atomic Layer Deposition (ALD), this compound is used as a precursor for depositing thin films of silicon carbonitride (SiCN) and silicon oxycarbonitride (SiCON), which have applications in microelectronics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 4142-85-2
Molecular Formula CH₂Cl₆Si₂
Molecular Weight 282.92 g/mol
Appearance Colorless liquid
Boiling Point 179-180 °C
Density 1.545 g/mL at 25 °C
Refractive Index n20/D 1.468
Hydrolytic Sensitivity Reacts rapidly with moisture, water, protic solvents

Signaling Pathways and Mechanisms of Action

The primary mechanism by which this compound functions as a coupling agent is through a two-step hydrolysis and condensation process. This process creates a durable chemical bridge between an inorganic substrate and an organic polymer matrix.

G cluster_hydrolysis Hydrolysis Step cluster_condensation Condensation Step BTSM This compound (Cl3Si-CH2-SiCl3) Silanol Silanol Intermediate ((HO)3Si-CH2-Si(OH)3) BTSM->Silanol Reaction with H2O H2O Water / Surface Hydroxyls (H2O / -OH) H2O->Silanol HCl HCl byproduct Silanol->HCl SiloxaneBridge Stable Siloxane Bridge (-O-Si-CH2-Si-O-) Silanol->SiloxaneBridge Condensation Substrate Inorganic Substrate (e.g., Glass, SiO2) Substrate->SiloxaneBridge Polymer Organic Polymer Matrix Polymer->SiloxaneBridge Adhesion/Entanglement

Mechanism of action for this compound as a coupling agent.

Experimental Protocols

The following are detailed protocols for the application of this compound as a coupling agent for surface modification and composite fabrication.

Protocol 1: Surface Modification of Glass or Silicon Substrates

This protocol details the procedure for creating a functionalized surface on glass or silicon substrates to improve adhesion.

Materials:

  • This compound

  • Anhydrous toluene (or other anhydrous, aprotic solvent)

  • Glass or silicon substrates

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Deionized water

  • Nitrogen gas

  • Sonicator

  • Oven

Procedure:

  • Substrate Cleaning:

    • Submerse the glass or silicon substrates in a beaker containing Piranha solution for 30 minutes to clean and hydroxylate the surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

    • Rinse the substrates thoroughly with deionized water.

    • Sonicate the substrates in deionized water for 15 minutes.

    • Dry the substrates in an oven at 120 °C for at least 1 hour and then cool to room temperature in a desiccator.

  • Silanization Solution Preparation:

    • In a glovebox or under a nitrogen atmosphere, prepare a 1-5% (v/v) solution of this compound in anhydrous toluene. The exact concentration may need to be optimized for the specific application.

  • Surface Treatment:

    • Immerse the cleaned and dried substrates in the silanization solution for 1-2 hours at room temperature. The reaction vessel should be sealed to prevent exposure to atmospheric moisture.

    • For a more robust coating, the reaction can be carried out at an elevated temperature (e.g., 60 °C).

  • Rinsing and Curing:

    • Remove the substrates from the solution and rinse them thoroughly with fresh anhydrous toluene to remove any unreacted silane.

    • Dry the coated substrates under a stream of nitrogen gas.

    • Cure the substrates in an oven at 120 °C for 1 hour to promote the formation of a stable siloxane network.

  • Characterization (Optional):

    • The effectiveness of the surface modification can be assessed by measuring the water contact angle. A successful hydrophobic modification will result in a significant increase in the contact angle.

    • X-ray Photoelectron Spectroscopy (XPS) can be used to confirm the presence of the silane layer on the substrate surface.

G Start Start Clean Clean Substrate (Piranha Solution) Start->Clean Rinse_Dry Rinse & Dry Clean->Rinse_Dry Prepare_Sol Prepare Silanization Solution (Anhydrous) Rinse_Dry->Prepare_Sol Treat Immerse Substrate in Solution Prepare_Sol->Treat Rinse_Cure Rinse & Cure Treat->Rinse_Cure Characterize Characterize Surface (Contact Angle, XPS) Rinse_Cure->Characterize End End Characterize->End

Workflow for surface modification with this compound.

Protocol 2: Fabrication of a Polymer Composite with Surface-Treated Fillers

This protocol describes the incorporation of this compound-treated silica nanoparticles into an epoxy resin matrix to enhance mechanical properties.

Materials:

  • Silica nanoparticles

  • This compound

  • Anhydrous toluene

  • Epoxy resin and hardener

  • Sonicator

  • Centrifuge

  • Vacuum oven

  • Mechanical stirrer

Procedure:

  • Filler Surface Treatment:

    • Dry the silica nanoparticles in a vacuum oven at 150 °C for 24 hours to remove adsorbed water.

    • Disperse the dried silica nanoparticles in anhydrous toluene using a sonicator.

    • Add this compound to the dispersion (typically 1-5% by weight of the filler) and stir the mixture under a nitrogen atmosphere for 4-6 hours at room temperature.

    • Separate the treated nanoparticles by centrifugation and wash them several times with anhydrous toluene to remove excess silane.

    • Dry the surface-treated silica nanoparticles in a vacuum oven at 80 °C overnight.

  • Composite Fabrication:

    • Disperse the desired amount of surface-treated silica nanoparticles into the epoxy resin using a high-shear mechanical stirrer or a three-roll mill until a homogeneous dispersion is achieved.

    • Degas the mixture in a vacuum oven to remove any entrapped air bubbles.

    • Add the stoichiometric amount of hardener to the epoxy-nanoparticle mixture and mix thoroughly.

    • Pour the mixture into a mold and cure according to the manufacturer's instructions for the epoxy system.

  • Mechanical Testing (Optional):

    • The resulting composite material can be subjected to mechanical tests such as tensile testing or three-point bending tests to quantify the improvement in mechanical properties compared to a composite with untreated fillers.

Data Presentation

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide an example of how to structure the data that would be collected from the experimental protocols described above.

Table 1: Effect of Surface Treatment on Water Contact Angle

SubstrateTreatmentWater Contact Angle (°)
Glass SlideUntreated< 10
Glass SlideThis compoundExpected > 90
Silicon WaferUntreated~30-40
Silicon WaferThis compoundExpected > 90

Table 2: Mechanical Properties of Epoxy-Silica Nanocomposites

Composite FormulationTensile Strength (MPa)Young's Modulus (GPa)
Neat EpoxyBaseline ValueBaseline Value
Epoxy + 1 wt% Untreated SilicaValueValue
Epoxy + 1 wt% this compound-Treated SilicaExpected IncreaseExpected Increase

Troubleshooting

  • Low Contact Angle after Surface Modification: This may be due to incomplete cleaning of the substrate, exposure to moisture during the silanization process, or insufficient curing. Ensure all steps are performed under anhydrous conditions and that the substrate is thoroughly cleaned and dried.

  • Agglomeration of Fillers in Composite: This can occur if the surface treatment of the fillers is not uniform or if the dispersion in the polymer matrix is inadequate. Optimize the silane concentration and the dispersion method (e.g., sonication time, stirring speed).

  • Inconsistent Mechanical Properties: This can result from non-uniform dispersion of the fillers or incomplete curing of the polymer matrix. Ensure thorough mixing and adherence to the recommended curing schedule.

Conclusion

This compound is a potent coupling agent that can significantly enhance the interfacial properties of materials. Its high reactivity necessitates careful handling in anhydrous conditions, but the resulting improvements in adhesion and mechanical strength make it a valuable tool for researchers and professionals in materials science and drug development. The provided protocols offer a starting point for the application of this versatile molecule, and further optimization may be required to achieve the desired performance for specific applications.

References

Troubleshooting & Optimization

Technical Support Center: Handling and Preventing Hydrolysis of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling Bis(trichlorosilyl)methane and preventing its hydrolysis. This compound is a highly reactive compound, and exposure to moisture can lead to the formation of undesirable byproducts that can compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it sensitive to hydrolysis?

This compound, with the chemical formula (Cl₃Si)₂CH₂, is a versatile organosilicon compound used as a precursor in the synthesis of various silicon-containing materials.[1] Its high sensitivity to moisture stems from the presence of six reactive silicon-chlorine (Si-Cl) bonds. These bonds are highly susceptible to nucleophilic attack by water, leading to a rapid hydrolysis reaction.[2]

Q2: What are the primary products of this compound hydrolysis?

The hydrolysis of this compound proceeds by the replacement of chlorine atoms with hydroxyl (-OH) groups, forming silanol intermediates.[2] The primary and immediate byproduct of this reaction is hydrogen chloride (HCl) gas.[2] The silanol intermediates are often unstable and can undergo self-condensation to form siloxane oligomers or polymers, which may appear as a white precipitate or an insoluble oil.

Q3: What are the visible signs of hydrolysis in my this compound sample?

Visible indicators of hydrolysis include:

  • Fuming upon exposure to air: This is due to the reaction with atmospheric moisture, releasing HCl gas which then fumes.

  • Cloudiness or turbidity: The formation of insoluble siloxane byproducts can make the liquid appear cloudy.

  • Presence of a white solid: This indicates the formation of polymeric siloxanes.

  • Pressure buildup in the storage container: The evolution of HCl gas can lead to an increase in pressure.

Q4: Can I use this compound that has been accidentally exposed to moisture?

It is strongly advised not to use a hydrolyzed sample. The presence of HCl and siloxane impurities will interfere with most chemical reactions and lead to irreproducible results. The change in the molar concentration of the active reagent will also be unknown.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments with this compound.

Problem Possible Cause Solution
Reagent is fuming excessively upon opening the bottle. Exposure to atmospheric moisture.Work in a glovebox or use Schlenk line techniques to handle the reagent under an inert atmosphere (e.g., argon or nitrogen).
A white precipitate forms in the reaction mixture. Hydrolysis of the this compound due to residual moisture in the solvent or on the glassware.Ensure all solvents are rigorously dried and degassed. Glassware must be oven-dried or flame-dried under vacuum immediately before use.
Inconsistent or poor reaction yields. Partial hydrolysis of the reagent, leading to a lower concentration of the active species and the presence of interfering byproducts (HCl).Use fresh, unopened reagent or a properly stored and handled sample. Quantify the concentration of the reagent by titration if hydrolysis is suspected.
pH of the reaction mixture becomes acidic. Generation of HCl due to hydrolysis.This is a direct indicator of hydrolysis. The experiment should be repeated with stringent anhydrous conditions.

Quantitative Data on Hydrolysis

Parameter Effect on Hydrolysis Rate Estimated Value/Observation Citation
Reaction Order First-order with respect to the chlorosilane and water.The reaction is generally fast, with the rate being highly dependent on the concentration of water.General principle for chlorosilane hydrolysis.
Temperature Increased temperature significantly increases the rate of hydrolysis.As with most chemical reactions, a 10°C increase can roughly double the reaction rate.[2][3][4][2][3][4]
pH Hydrolysis is catalyzed by both acid and base. The rate is slowest at a neutral pH of 7.The rate is significantly accelerated at pH < 5 and pH > 8.[3][3]
Solvent Polarity More polar solvents that can stabilize the transition state may increase the hydrolysis rate.Solvents capable of hydrogen bonding can facilitate the reaction.General principle of reaction kinetics.

Note: The provided data is for estimation purposes. The actual hydrolysis rate will depend on the specific experimental conditions.

Experimental Protocols

1. Protocol for Handling this compound under an Inert Atmosphere (Schlenk Line Technique)

  • Objective: To safely transfer a known volume of this compound while preventing exposure to atmospheric moisture.

  • Materials:

    • Schlenk line with a dual vacuum/inert gas manifold

    • Oven-dried or flame-dried Schlenk flask with a sidearm and a rubber septum

    • Dry, degassed solvent

    • Dry gas-tight syringe with a long needle

    • This compound in a Sure/Seal™ bottle

  • Procedure:

    • Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and cooled under a stream of dry inert gas or in a desiccator.

    • Assemble the Schlenk flask and attach it to the Schlenk line.

    • Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

    • Using a dry syringe, transfer the desired volume of dry, degassed solvent into the Schlenk flask.

    • Carefully open the this compound bottle under a positive pressure of inert gas.

    • Puncture the septum of the Sure/Seal™ bottle with the needle of a dry, gas-tight syringe that has been purged with inert gas.

    • Withdraw the desired volume of this compound. It is good practice to withdraw a small amount of inert gas into the syringe after the liquid to prevent dripping.

    • Inject the this compound into the Schlenk flask containing the solvent.

    • Rinse the syringe with the solvent in the flask by drawing solvent into the syringe and expelling it back into the flask.

2. Protocol for Qualitative Detection of Hydrolysis (HCl Formation)

  • Objective: To quickly test for the presence of HCl, a primary byproduct of hydrolysis.

  • Materials:

    • Small, dry test tube

    • Dry, inert solvent (e.g., toluene)

    • A small piece of pH indicator paper or a glass rod dipped in a solution of a pH indicator (e.g., bromothymol blue)

  • Procedure:

    • In a fume hood, add a small amount (a few drops) of the suspect this compound to a dry test tube containing a dry, inert solvent.

    • Carefully hold a piece of moist pH paper over the mouth of the test tube without touching the liquid.

    • If HCl is being evolved, the acidic vapor will cause the pH paper to change color (e.g., turn red).

3. Protocol for Quenching and Disposal of this compound

  • Objective: To safely neutralize unreacted this compound before disposal.

  • Materials:

    • A three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet/outlet connected to a bubbler.

    • A suitable quenching agent (e.g., isopropanol or ethanol).

    • A non-reactive solvent (e.g., hexane or toluene).

    • An ice bath.

  • Procedure:

    • Place the flask in an ice bath and purge with nitrogen.

    • Add a non-reactive solvent to the flask.

    • Slowly add the this compound to the solvent with vigorous stirring.

    • From the dropping funnel, add the quenching agent (e.g., isopropanol) dropwise. The reaction is exothermic and will produce HCl gas, so the addition must be slow and the reaction temperature monitored.

    • After the addition is complete, continue stirring for at least one hour to ensure the reaction is complete.

    • The resulting mixture can then be neutralized with a base (e.g., sodium bicarbonate solution) before being disposed of according to local regulations.

Visual Workflow for Troubleshooting Hydrolysis

The following diagram outlines the decision-making process when hydrolysis of this compound is suspected.

Hydrolysis_Troubleshooting start Suspected Hydrolysis of This compound check_visual Visually Inspect Sample: - Fuming? - Cloudy? - Precipitate? start->check_visual check_ph Qualitative Test: Check for HCl evolution (e.g., with moist pH paper) check_visual->check_ph No hydrolysis_confirmed Hydrolysis Confirmed check_visual->hydrolysis_confirmed Yes check_ph->hydrolysis_confirmed Positive no_hydrolysis No Obvious Signs of Hydrolysis check_ph->no_hydrolysis Negative discard Quench and Dispose of Reagent hydrolysis_confirmed->discard proceed_cautiously Proceed with Caution: - Use Inert Atmosphere Techniques - Monitor Reaction Closely no_hydrolysis->proceed_cautiously end_bad Stop Experiment and Re-evaluate discard->end_bad review_procedure Review Handling Procedures: - Dry Glassware? - Anhydrous Solvents? - Inert Atmosphere? proceed_cautiously->review_procedure end_good Continue Experiment review_procedure->end_good

Caption: Troubleshooting workflow for suspected hydrolysis.

References

Technical Support Center: Synthesis of Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and professionals involved in the synthesis of Bis(trichlorosilyl)methane.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main industrial methods for synthesizing this compound:

  • Direct Process (Rochow Reaction): This method involves the high-temperature reaction of elemental silicon with a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl) in the presence of a copper catalyst.[1][2] The reaction is typically carried out in a high-temperature reactor where gaseous reactants are passed over a bed of silicon powder.[1]

  • Phosphine- or Amine-Catalyzed Coupling: This route involves the reaction of a polychloromethane, such as chloroform (CHCl₃), with trichlorosilane (HSiCl₃).[1] The reaction is facilitated by a catalyst, which is typically a tertiary organic amine (like tributylamine) or a quaternary organophosphonium salt.[1][3]

Q2: What are the most common side products observed during the synthesis of this compound?

A2: The formation of several side products is common. In the direct process, the major byproducts are often Bis(dichlorosilyl)methane ((Cl₂HSi)₂CH₂) and (Dichlorosilyl)(trichlorosilyl)methane (Cl₂HSiCH₂SiCl₃).[1] Other significant by-products include trichlorosilane (HSiCl₃) and silicon tetrachloride (SiCl₄).[1] In the catalyzed coupling of chloroform and trichlorosilane, a key side product is Tris(trichlorosilyl)methane (HC(SiCl₃)₃).[1][3]

Q3: What is the role of hydrogen chloride (HCl) in the direct synthesis process?

A3: The co-feeding of hydrogen chloride with methylene chloride is a critical aspect of the direct synthesis. HCl helps to suppress the decomposition of methylene chloride, which can lead to the formation of undesirable polymeric carbosilanes.[2] It also plays a role in activating the silicon surface and influencing the product distribution.[1]

Q4: Can Tris(trichlorosilyl)methane be converted to the desired this compound product?

A4: Yes, in the amine- or phosphine-catalyzed synthesis, this compound is often formed through the decomposition of the initially produced Tris(trichlorosilyl)methane under the reaction conditions.[1][3] By controlling parameters like reaction time and temperature, the controlled decomposition of the tris-silylated intermediate can be promoted to favor the formation of the desired bis-silylated product.[1]

Troubleshooting Guides

Low Yield of this compound
Symptom Potential Cause Suggested Solution
Direct Process: Low overall conversion of silicon.Incorrect Temperature: The reaction is highly temperature-sensitive and typically requires a range of 260°C to 340°C.[1] Temperatures below this range result in a slow reaction rate.Optimize the reactor temperature to be within the 260-340°C range.
Catalyst Deactivation: The copper catalyst can be deactivated by carbonaceous deposits from the decomposition of methylene chloride.[1]Ensure the optimal molar ratio of methylene chloride to hydrogen chloride (around 1:4) to suppress methylene chloride decomposition.[2][4]
Catalyzed Coupling: Predominant formation of Tris(trichlorosilyl)methane.Suboptimal Reaction Time and Temperature: Insufficient time or inadequate temperature may not favor the decomposition of Tris(trichlorosilyl)methane to the desired product.Increase the reaction time and/or temperature to promote the conversion of the tris-silylated intermediate.[1]
Incorrect Stoichiometry: The molar ratio of chloroform to trichlorosilane and catalyst can significantly impact the product distribution.Systematically vary the molar ratios of the reactants to find the optimal conditions for the formation of the bis-silylated product. A molar ratio of approximately 1:4.5:3 for chloroform, trichlorosilane, and tri-n-butylamine has been reported to be effective for a similar reaction.[2]
High Levels of Impurities
Symptom Potential Cause Suggested Solution
Direct Process: High proportion of Bis(dichlorosilyl)methane and (Dichlorosilyl)(trichlorosilyl)methane.Suboptimal Methylene Chloride to HCl Ratio: The ratio of reactants significantly influences the product distribution.Adjust the molar ratio of methylene chloride to hydrogen chloride. An optimal ratio of 1:4 has been shown to favor the formation of bis(silyl)methanes.[2][4]
Catalyzed Coupling: Presence of unreacted starting materials (chloroform, trichlorosilane).Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or catalyst inefficiency.Increase the reaction time or temperature. Ensure the catalyst is active and used in the correct proportion (e.g., about 10 mole percent for a quaternary organophosphonium salt).[3]
General: Presence of hydrolysis products (silanols).Exposure to Moisture: The Si-Cl bonds in this compound and its intermediates are highly susceptible to hydrolysis.[1]Ensure all reactants and solvents are anhydrous and the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

1. Synthesis via Amine-Catalyzed Coupling of Chloroform and Trichlorosilane (Illustrative)

  • Reactants: Chloroform (CHCl₃), Trichlorosilane (HSiCl₃), and Tributylamine (catalyst).

  • Procedure:

    • In a reaction vessel equipped with a reflux condenser and a dropping funnel, under a dry nitrogen atmosphere, place a mixture of chloroform and an excess of tributylamine.

    • Heat the mixture to reflux.

    • Slowly add trichlorosilane to the refluxing mixture.

    • After the addition is complete, continue to reflux the mixture for several hours to promote the conversion of the initially formed Tris(trichlorosilyl)methane to this compound.

    • Monitor the reaction progress using a suitable analytical technique such as GC-MS.

    • After the reaction is complete, cool the mixture and remove the tributylammonium chloride salt by filtration.

    • Purify the product by fractional distillation under reduced pressure.

Note: The exact molar ratios, reaction time, and temperature should be optimized for specific laboratory conditions.

Visualizations

Main_Reaction_Pathway Main Reaction Pathway for Catalyzed Coupling CHCl3 Chloroform (CHCl₃) Tris_Product Tris(trichlorosilyl)methane (HC(SiCl₃)₃) CHCl3->Tris_Product + 2 HSiCl₃ HSiCl3 Trichlorosilane (HSiCl₃) HSiCl3->Tris_Product Catalyst Tertiary Amine or Phosphonium Salt Catalyst->Tris_Product Bis_Product This compound (H₂C(SiCl₃)₂) Tris_Product->Bis_Product Decomposition (Heat, Time)

Caption: Catalyzed coupling of chloroform and trichlorosilane.

Side_Reaction_Pathways Common Side Reactions cluster_direct Direct Process Side Products cluster_coupling Catalyzed Coupling Side Product Si Silicon (Si) Bis_dichloro Bis(dichlorosilyl)methane ((Cl₂HSi)₂CH₂) Si->Bis_dichloro Dichlor_trichlor (Dichlorosilyl)(trichlorosilyl)methane (Cl₂HSiCH₂SiCl₃) Si->Dichlor_trichlor SiCl4 Silicon Tetrachloride (SiCl₄) Si->SiCl4 CH2Cl2 Methylene Chloride (CH₂Cl₂) CH2Cl2->Bis_dichloro CH2Cl2->Dichlor_trichlor HCl Hydrogen Chloride (HCl) HCl->Bis_dichloro HCl->Dichlor_trichlor HCl->SiCl4 CHCl3_c Chloroform (CHCl₃) Tris_Product_c Tris(trichlorosilyl)methane (HC(SiCl₃)₃) CHCl3_c->Tris_Product_c + 3 HSiCl₃ HSiCl3_c Trichlorosilane (HSiCl₃) HSiCl3_c->Tris_Product_c

Caption: Formation of common side products in both synthesis routes.

Troubleshooting_Workflow Troubleshooting Workflow Start Problem Identified (e.g., Low Yield, Impurities) Check_Method Identify Synthesis Method (Direct vs. Catalyzed) Start->Check_Method Direct_Params Check Direct Process Parameters: - Temperature (260-340°C) - CH₂Cl₂:HCl Ratio (~1:4) - Catalyst Activity Check_Method->Direct_Params Direct Catalyzed_Params Check Catalyzed Coupling Parameters: - Reaction Time & Temperature - Reactant Stoichiometry - Catalyst Integrity Check_Method->Catalyzed_Params Catalyzed Analyze_Impurities Analyze Impurity Profile (GC-MS) Direct_Params->Analyze_Impurities Catalyzed_Params->Analyze_Impurities Adjust_Direct Adjust Direct Process Conditions Analyze_Impurities->Adjust_Direct Direct Process Issues Adjust_Catalyzed Adjust Catalyzed Coupling Conditions Analyze_Impurities->Adjust_Catalyzed Catalyzed Coupling Issues Purify Optimize Purification (e.g., Fractional Distillation) Adjust_Direct->Purify Adjust_Catalyzed->Purify

Caption: A logical workflow for troubleshooting synthesis issues.

References

Technical Support Center: Tris(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tris(trichlorosilyl)methane. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work, with a focus on the removal of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude tris(trichlorosilyl)methane?

The most prevalent impurity encountered during the synthesis of tris(trichlorosilyl)methane is bis(trichlorosilyl)methane. These two compounds are often co-produced during the reaction of chloroform with trichlorosilane. Other potential impurities can include unreacted starting materials and byproducts from side reactions.

Q2: How can I qualitatively assess the purity of my tris(trichlorosilyl)methane sample?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the qualitative and quantitative analysis of tris(trichlorosilyl)methane purity. The appearance of multiple peaks in the chromatogram would indicate the presence of impurities. The mass spectrum of each peak can then be used to identify the respective compounds.

Q3: What is the key physical property difference that enables the separation of tris(trichlorosilyl)methane and this compound?

The primary physical property that allows for the separation of tris(trichlorosilyl)methane and its common impurity, this compound, is their difference in boiling points. This difference is exploited during fractional distillation.

Troubleshooting Guides

Impurity Identification

Problem: My reaction to synthesize tris(trichlorosilyl)methane yielded a product with unknown impurities detected by GC-MS.

Possible Cause & Solution:

  • Co-production of this compound: The reaction of chloroform and trichlorosilane can lead to the formation of both bis- and tris-silylated methanes.[1] Controlling the reaction stoichiometry and temperature can help to favor the formation of the desired tris-substituted product.

  • Unreacted Starting Materials: Incomplete reaction can leave residual chloroform or trichlorosilane in the product mixture. Ensure sufficient reaction time and appropriate temperature.

  • Side Reactions: The presence of moisture or other reactive species can lead to the formation of various side products. It is crucial to perform the reaction under anhydrous conditions.

Purification by Fractional Distillation

Problem: I am unable to achieve a clean separation of tris(trichlorosilyl)methane from this compound by simple distillation.

Possible Cause & Solution:

  • Insufficient Column Efficiency: A simple distillation setup may not have enough theoretical plates to separate compounds with close boiling points.

    • Solution: Employ a fractional distillation column (e.g., Vigreux, packed, or spinning band) to increase the separation efficiency.

  • Incorrect Distillation Pressure: Atmospheric pressure distillation may require high temperatures that could lead to product decomposition.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation) to lower the boiling points of the compounds.

  • Inadequate Temperature Gradient: A poorly controlled temperature gradient along the distillation column can result in poor separation.

    • Solution: Ensure the column is properly insulated and that the heating rate is slow and steady to establish a proper temperature gradient.

Experimental Protocols

General Synthesis of Tris(trichlorosilyl)methane

The synthesis of tris(trichlorosilyl)methane is typically achieved through the reaction of chloroform with trichlorosilane in the presence of a tertiary amine catalyst, such as tri-n-butylamine.

Reaction Scheme:

CHCl₃ + 3 HSiCl₃ --(Et₃N)--> CH(SiCl₃)₃ + 3 HCl

Procedure:

  • To a dried, inert-atmosphere flask equipped with a reflux condenser and a dropping funnel, add chloroform and tri-n-butylamine.

  • Cool the mixture in an ice bath.

  • Slowly add trichlorosilane to the stirred mixture via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours.

  • The resulting mixture contains tris(trichlorosilyl)methane, this compound, and the amine hydrochloride salt.

Purification by Fractional Vacuum Distillation

Objective: To separate tris(trichlorosilyl)methane from the lower-boiling this compound impurity.

Apparatus:

  • Round-bottom flask

  • Fractional distillation column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask(s)

  • Vacuum pump and pressure gauge

  • Heating mantle

Procedure:

  • Filter the crude reaction mixture to remove the amine hydrochloride salt.

  • Transfer the filtrate to the round-bottom flask.

  • Assemble the fractional distillation apparatus and ensure all joints are properly sealed.

  • Begin to slowly reduce the pressure in the system.

  • Apply gentle heating to the distillation flask.

  • Monitor the temperature at the distillation head. The first fraction to distill will be the lower-boiling this compound (Boiling Point: ~179-180 °C at atmospheric pressure; will be lower under vacuum).

  • Once the temperature stabilizes after the first fraction is collected, change the receiving flask to collect the desired tris(trichlorosilyl)methane fraction at its higher boiling point.

  • Collect fractions and analyze their purity by GC-MS.

Quantitative Data Summary

CompoundMolecular Weight ( g/mol )Boiling Point (°C at 760 mmHg)
This compound282.92179-180
Tris(trichlorosilyl)methane416.33> 180 (Higher than bis-derivative)

Note: The boiling point of tris(trichlorosilyl)methane is not well-documented in publicly available literature but is expected to be significantly higher than that of this compound, allowing for separation by fractional distillation.

Visualizations

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification reactants Chloroform + Trichlorosilane + Tri-n-butylamine reaction Reaction under Inert Atmosphere reactants->reaction crude_product Crude Product Mixture (Tris/Bis-compounds + Salt) reaction->crude_product filtration Filtration to Remove Salt crude_product->filtration distillation Fractional Vacuum Distillation filtration->distillation pure_product Pure Tris(trichlorosilyl)methane distillation->pure_product Collect higher boiling fraction impurity This compound distillation->impurity Remove lower boiling fraction

Caption: Workflow for the synthesis and purification of tris(trichlorosilyl)methane.

Troubleshooting_Logic start Impure Product check_impurity Identify Impurity (e.g., GC-MS) start->check_impurity is_bis Is the main impurity This compound? check_impurity->is_bis other_impurity Investigate other side products or unreacted starting materials is_bis->other_impurity No fractional_distillation Perform Fractional Vacuum Distillation is_bis->fractional_distillation Yes check_purity Analyze Purity of Collected Fractions fractional_distillation->check_purity is_pure Is the purity satisfactory? check_purity->is_pure end_pure Pure Product is_pure->end_pure Yes optimize_distillation Optimize Distillation: - Increase column efficiency - Adjust vacuum level - Control heating rate is_pure->optimize_distillation No optimize_distillation->fractional_distillation

Caption: Troubleshooting logic for the purification of tris(trichlorosilyl)methane.

References

Troubleshooting poor film quality in SiC deposition

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Silicon Carbide (SiC) Deposition. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during SiC film deposition experiments, ultimately helping to improve film quality and experimental outcomes.

Troubleshooting Guides

This section provides a question-and-answer-style guide to address specific problems you may encounter during SiC deposition.

Question: What are the common causes of poor surface morphology, such as pits and triangular defects, in my SiC film?

Poor surface morphology in SiC films, including the presence of growth pits and triangular features, is often linked to several factors related to the substrate and growth conditions.[1]

  • Substrate Defects: Defects within the SiC substrate material itself, such as micropipes and threading dislocations, can propagate into the epitaxial layer during growth, leading to surface imperfections.[2][3]

  • Substrate Surface Preparation: Inadequate cleaning or polishing of the substrate can leave behind scratches, contaminants, or subsurface damage that disrupts the uniform growth of the SiC film.[1] Scratches on the substrate can interfere with epilayer growth and may even become the origin of other defects like carrot defects.[3]

  • Growth Conditions: Non-optimal growth parameters, such as temperature, pressure, and the ratio of precursor gases (e.g., C/Si ratio), can significantly influence the surface morphology.[4] For instance, step bunching, a defect characterized by the formation of large terraces on the film surface, can be influenced by the nitrogen gas flow during doping.[5]

Question: How can I reduce the density of crystalline defects like stacking faults and dislocations in my SiC film?

The reduction of crystalline defects in SiC epitaxial layers is crucial for device performance and can be addressed by carefully controlling both the substrate quality and the deposition process.

  • Substrate Selection and Preparation: The quality of the substrate is a primary factor, as many defects in the epitaxial layer originate from the substrate.[2][3] Using high-quality substrates with low defect densities is a critical first step. Additionally, the off-cut angle of the SiC substrate is a significant parameter; growing on off-axis substrates helps to control the polytype and reduce certain defects.[2]

  • In-situ Etching: Performing an in-situ etch of the substrate immediately prior to growth can help remove surface damage and contaminants, providing a cleaner template for the epitaxial layer.

  • Growth Parameter Optimization: The conditions during chemical vapor deposition (CVD) play a vital role. The C/Si ratio in the gas phase is a critical parameter that influences defect formation.[6] The growth temperature and pressure also directly affect the crystal defect density.[4] For example, increasing the growth gas flow rate has been shown to decrease the density of edge dislocations.[5]

Question: My SiC film has a high surface roughness. What adjustments can I make to the deposition process to achieve a smoother film?

High surface roughness in SiC films can be detrimental to device performance. Several process parameters can be optimized to improve surface smoothness.

  • Temperature and Pressure: The deposition temperature and pressure have a significant impact on surface roughness. For polycrystalline SiGe films, which share some similar deposition principles, it has been observed that lower temperatures and higher pressures can lead to a smoother surface.[7]

  • Gas Flow and Ratio: The flow rates and ratios of the precursor gases are crucial. Optimized gas flow can lead to a more uniform coating, while an incorrect ratio of precursors, such as the H2 to MTS (methyltrichlorosilane) ratio, can result in the inclusion of unwanted phases like free silicon or carbon, which can affect surface morphology.[8] In one study, a surface roughness (Ra) of 0.72 nm was achieved under optimized conditions.[8] Another study reported a root-mean-square (rms) roughness of 0.69 nm for a 10 nm thick FGaT film grown on a graphene/SiC substrate.[9]

  • Post-Deposition Annealing: In some cases, post-deposition annealing can be used to improve the crystalline quality and potentially reduce surface roughness, although this must be carefully controlled to avoid introducing other defects.

Frequently Asked Questions (FAQs)

What is the typical deposition temperature range for SiC CVD?

The deposition temperature for SiC chemical vapor deposition (CVD) typically ranges from 1450°C to 1650°C.[10] However, lower temperature processes are also being developed.

What are the common precursor gases used for SiC deposition?

Common precursors for SiC deposition include silane (SiH4) and a hydrocarbon such as propane (C3H8).[6] Other precursors like methyltrichlorosilane (MTS, CH3SiCl3) and hexamethyldisilane (HMDS) are also used.[8][11]

How does the C/Si ratio affect the properties of the SiC film?

The ratio of carbon to silicon (C/Si) in the precursor gas stream is a critical parameter that influences the electrical properties (carrier concentration) and the formation of defects in the epitaxial film.[6] An improper C/Si ratio can lead to the formation of silicon or carbon clusters, affecting the film's quality.

What is the importance of the substrate's off-cut angle?

Using an off-cut SiC substrate, typically with a small angle (e.g., 4-8 degrees), promotes step-flow growth. This mode of growth helps to replicate the polytype of the substrate into the epitaxial layer and can reduce the formation of certain defects like 3C-SiC inclusions in 4H-SiC or 6H-SiC films.

Can I deposit SiC on substrates other than SiC?

Yes, SiC can be deposited on other substrates, most notably silicon (Si). However, the large lattice mismatch between Si and SiC presents significant challenges and often leads to a high density of defects at the interface.

Data Presentation

The following tables summarize the influence of key process parameters on SiC film quality. The data presented is a synthesis of typical values and trends reported in the literature and should be used as a general guideline. Actual results will vary depending on the specific deposition system and process conditions.

Table 1: Effect of Deposition Temperature on 4H-SiC Film Properties

Deposition Temperature (°C)Surface Roughness (nm, Ra)Doping Concentration (cm⁻³)Comments
15500.955 x 10¹⁵Lower temperature may lead to slightly higher roughness.
15700.818 x 10¹⁵Optimized temperature for smooth morphology in this study.[12]
16000.881.2 x 10¹⁶Higher temperatures can increase dopant incorporation but may affect uniformity.
1625-Varies with C/Si ratioHigh temperature used for studying C/Si ratio effects.[6]

Table 2: Influence of C/Si Ratio on 4H-SiC Epitaxial Layer Properties (at 1570°C)

C/Si RatioGrowth Rate (µm/hr)Thickness Uniformity (%)Doping Concentration (cm⁻³)Surface Morphology
0.52~5.57HighProne to defects
0.72~6.04ModerateImproved
1.0~6.2~4LowerOptimal for smooth surface[12]
1.2~6.3~4.5Very LowSmooth surface achievable[12]

Table 3: Impact of Gas Flow Rate on Defect Density in SiC Crystals (PVT Growth)

Growth Gas Flow RateEdge Dislocation Density (cm⁻²)Screw Dislocation Density (cm⁻²)Micropipe Density (cm⁻²)
Low9.34 x 10⁵229
High2.82 x 10⁵9438
Note: This data is for Physical Vapor Transport (PVT) growth but illustrates the significant impact of gas flow on defect densities, a principle that also applies to CVD.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the quality of SiC films.

1. Atomic Force Microscopy (AFM) for Surface Morphology and Roughness Analysis

  • Objective: To obtain high-resolution topographical images of the SiC film surface and to quantify surface roughness.

  • Procedure:

    • Sample Preparation: Ensure the SiC sample is clean and free of contaminants. If necessary, clean the surface with appropriate solvents (e.g., acetone, isopropanol) and dry with nitrogen gas.

    • Cantilever Selection: Choose a suitable AFM cantilever and tip, typically made of silicon or silicon nitride, with a sharp tip radius for high-resolution imaging.

    • Mounting: Securely mount the sample on the AFM scanner stage.

    • Laser Alignment: Align the laser onto the back of the cantilever and position the reflected beam onto the center of the photodiode detector.

    • Tuning the Cantilever: For tapping mode AFM (most common for this application), tune the cantilever to its resonant frequency.

    • Approach and Scanning: Engage the tip with the sample surface and begin scanning. The system's feedback loop maintains a constant tip-sample interaction (e.g., constant oscillation amplitude in tapping mode) by adjusting the z-piezo.

    • Image Acquisition: Acquire topographical images over a representative area of the sample. It is advisable to scan multiple areas to ensure the results are representative.

    • Data Analysis: Use the AFM software to level the images and calculate the root-mean-square (RMS) or average (Ra) roughness over a defined area.

2. Scanning Electron Microscopy (SEM) for Defect and Microstructure Imaging

  • Objective: To visualize surface defects, cross-sectional structures, and the general microstructure of the SiC film at high magnification.

  • Procedure:

    • Sample Preparation: The sample must be clean and dry. For non-conductive or poorly conductive SiC samples, a thin conductive coating (e.g., gold, carbon) may be necessary to prevent charging effects.[13]

    • Mounting: Mount the sample on an SEM stub using conductive adhesive.

    • Introduction to Chamber: Introduce the sample into the SEM vacuum chamber.

    • Pumping: Evacuate the chamber to the required high vacuum level.

    • Electron Beam Parameters: Set the accelerating voltage, beam current, and spot size. The optimal settings will depend on the sample and the desired image contrast and resolution.

    • Focusing and Astigmatism Correction: Focus the electron beam on the area of interest and correct for any astigmatism to obtain a sharp image.

    • Image Acquisition: Scan the electron beam across the sample surface and collect the secondary electron (for topography) or backscattered electron (for compositional contrast) signals to form an image.

    • Image Analysis: Analyze the images to identify and characterize defects such as pits, scratches, and other morphological features.[14]

3. X-ray Diffraction (XRD) for Crystallinity and Polytype Identification

  • Objective: To determine the crystalline quality, identify the polytype (e.g., 3C, 4H, 6H) of the SiC film, and assess strain.

  • Procedure:

    • Sample Preparation: The sample should have a relatively flat surface. No special preparation is typically needed for thin films on a substrate.

    • Mounting: Mount the sample on the XRD sample stage, ensuring it is flat and at the correct height.

    • Instrument Setup:

      • Turn on the X-ray source and allow it to stabilize.

      • Select the appropriate X-ray tube target (e.g., Cu Kα).

      • Configure the optics (e.g., slits, monochromator) for the desired resolution and intensity.

    • Scan Parameters:

      • Define the angular range (2θ) to be scanned. This range should cover the expected diffraction peaks for SiC polytypes.

      • Set the step size and the dwell time per step.

    • Data Collection: Initiate the XRD scan. The instrument will rotate the sample (θ) and the detector (2θ) to measure the intensity of diffracted X-rays at each angle.

    • Data Analysis:

      • Plot the diffraction intensity versus 2θ.

      • Identify the positions of the diffraction peaks.

      • Compare the peak positions to standard diffraction patterns for different SiC polytypes to identify the crystal structure.

      • The width of the diffraction peaks can provide information about the crystalline quality (broader peaks may indicate smaller crystallite size or higher defect density).

Visualizations

The following diagrams illustrate key troubleshooting workflows and relationships in SiC deposition.

G Troubleshooting Poor Surface Morphology Problem Poor Surface Morphology (Pits, Triangular Defects, Step Bunching) Cause1 Substrate Issues Problem->Cause1 Potential Cause Cause2 Non-Optimal Growth Conditions Problem->Cause2 Potential Cause Cause3 Contamination Problem->Cause3 Potential Cause SubCause1a High Defect Density in Substrate Cause1->SubCause1a SubCause1b Improper Surface Preparation (Scratches, Residue) Cause1->SubCause1b SubCause2a Incorrect Temperature or Pressure Cause2->SubCause2a SubCause2b Inappropriate C/Si Ratio Cause2->SubCause2b SubCause2c Incorrect Gas Flow Rates Cause2->SubCause2c Solution3 Check for Leaks in Gas Lines & Chamber Cleanliness Cause3->Solution3 Solution Solution1a Use Higher Quality Substrate SubCause1a->Solution1a Solution Solution1b Improve Substrate Cleaning & Polishing SubCause1b->Solution1b Solution Solution1c Perform In-situ Etching SubCause1b->Solution1c Solution Solution2a Optimize Deposition Temperature & Pressure SubCause2a->Solution2a Solution Solution2b Adjust Precursor Gas Ratio SubCause2b->Solution2b Solution Solution2c Optimize Carrier & Precursor Gas Flows SubCause2c->Solution2c Solution

Caption: Troubleshooting workflow for poor surface morphology.

G Key Parameters vs. Film Quality Attributes Params Process Parameters Temp Temperature Params->Temp Pressure Pressure Params->Pressure GasFlow Gas Flow Rates Params->GasFlow CS_Ratio C/Si Ratio Params->CS_Ratio Roughness Surface Roughness Temp->Roughness Defects Crystalline Defects Temp->Defects Doping Doping Concentration Temp->Doping GrowthRate Growth Rate Temp->GrowthRate Pressure->Roughness Pressure->Defects Pressure->GrowthRate GasFlow->Roughness GasFlow->Defects GasFlow->GrowthRate CS_Ratio->Roughness CS_Ratio->Defects CS_Ratio->Doping Quality Film Quality Attributes Roughness->Quality Defects->Quality Doping->Quality GrowthRate->Quality

Caption: Relationship between process parameters and film quality.

References

Technical Support Center: Managing HCl Byproducts in Bis(trichlorosilyl)methane Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Bis(trichlorosilyl)methane. The focus is on the effective management of hydrogen chloride (HCl) byproducts, a critical aspect of ensuring reaction efficiency, product purity, and safety.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and how do they generate HCl?

A1: There are two main synthetic routes for this compound:

  • Reaction of Chloroform with Trichlorosilane: This method involves the reaction of chloroform (CHCl₃) and trichlorosilane (HSiCl₃) in the presence of a catalyst, typically a tertiary organic amine (like tributylamine) or a quaternary organophosphonium salt.[1] In this reaction, HCl is generated as a direct byproduct of the coupling reaction. The tertiary amine plays a dual role: it acts as a catalyst and as an HCl scavenger, forming a hydrochloride salt and driving the reaction towards the desired product.[1]

  • Direct Reaction of Elemental Silicon with Methylene Chloride and Hydrogen Chloride: This industrial "Direct Process" involves passing a mixture of methylene chloride (CH₂Cl₂) and hydrogen chloride (HCl) over elemental silicon at high temperatures. In this case, HCl is a co-reactant, not a byproduct to be removed. The ratio of HCl to methylene chloride is a critical parameter that influences the product distribution.[2]

This guide will focus on managing HCl in the first, more common laboratory-scale synthesis.

Q2: Why is managing HCl byproduct crucial in the synthesis of this compound?

A2: Effective HCl management is critical for several reasons:

  • Reaction Equilibrium: The formation of this compound from chloroform and trichlorosilane is a reversible reaction. The removal of the HCl byproduct by a scavenger, such as a tertiary amine, shifts the equilibrium towards the product side, thereby increasing the yield.[1]

  • Preventing Side Reactions: Free HCl in the reaction mixture can lead to undesirable side reactions, such as the cleavage of Si-C bonds or the promotion of polymerization, which can reduce the purity and yield of the final product.

  • Corrosion and Safety: HCl is a highly corrosive gas. If not properly contained and neutralized, it can damage equipment and pose significant safety hazards to personnel. All chlorosilanes react with moisture to produce toxic and corrosive hydrogen chloride gas.[3]

Q3: What are the common issues encountered when using a tertiary amine as an HCl scavenger?

A3: Common issues include:

  • Incomplete HCl scavenging: An insufficient amount of tertiary amine will lead to the presence of free HCl in the reaction mixture, which can lower the yield and promote side reactions.

  • Formation of amine hydrochloride salt: The reaction between the tertiary amine and HCl forms a solid or highly viscous amine hydrochloride salt. This can make stirring difficult and complicate the product isolation and purification process.

  • Side reactions involving the amine: At elevated temperatures, the tertiary amine can potentially undergo side reactions, leading to impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Troubleshooting Steps
Low conversion of starting materials (observed by GC or NMR) Insufficient HCl Scavenging: The reaction equilibrium is not being effectively shifted towards the products.Increase Amine Stoichiometry: Ensure at least a stoichiometric amount of tertiary amine relative to the theoretical HCl produced. An excess of the amine is often used to ensure complete scavenging.[1]
Low Reaction Temperature: The reaction rate is too slow.Optimize Temperature: For the chloroform and trichlorosilane reaction with a tertiary amine, temperatures are typically elevated.[1] Monitor the reaction temperature closely and ensure it is maintained within the optimal range for the specific catalyst system.
Moisture Contamination: Water reacts with trichlorosilane and the product, consuming reactants and generating more HCl.Ensure Anhydrous Conditions: Use dry solvents and glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of significant side products, such as Tris(trichlorosilyl)methane Incorrect Stoichiometry of Reactants: The ratio of chloroform to trichlorosilane can influence the product distribution.Adjust Reactant Ratios: Carefully control the molar ratios of the reactants. The formation of this compound is sometimes favored by the decomposition of the initially formed Tris(trichlorosilyl)methane.[1]
Issue 2: Difficulty in Stirring and Product Isolation
Symptom Possible Cause Troubleshooting Steps
Reaction mixture becomes a thick slurry or solidifies Precipitation of Amine Hydrochloride Salt: The salt formed from the tertiary amine and HCl is insoluble in the reaction medium.Use a Suitable Solvent: Employ a dry, inert solvent in which the amine hydrochloride salt has some solubility or can be effectively suspended.
Mechanical Stirring: Use a robust mechanical stirrer that can handle viscous slurries.
Difficulty in separating the product from the amine hydrochloride salt Filtration challenges due to the nature of the salt. Filtration: After the reaction is complete, dilute the mixture with a non-polar, anhydrous solvent to reduce viscosity and facilitate the filtration of the salt.
Washing: Wash the filtered salt with the same dry solvent to recover any entrained product.
Distillation: The most effective method for separating the liquid product from the solid salt is distillation. This compound has a boiling point of 179-180 °C.[4]

Experimental Protocols

Synthesis of this compound from Chloroform and Trichlorosilane

This protocol is based on a reported synthesis and is provided as a general guideline.[2] Researchers should adapt it based on their specific equipment and safety protocols.

Reactants and Catalyst:

Compound Molecular Weight ( g/mol ) Amount Moles Molar Ratio
Chloroform (CHCl₃)119.38370.0 g3.101
Trichlorosilane (HSiCl₃)135.452099 g15.55
Tetrabutylphosphonium chloride292.869.2 g0.0310.01

Procedure:

  • Reactor Setup: A 4-liter capacity stainless steel high-pressure reactor is dried under a nitrogen atmosphere.

  • Charging Reactants: The reactor is charged with tetrabutylphosphonium chloride (catalyst), chloroform, and trichlorosilane.

  • Reaction Conditions: The reaction vessel is sealed and heated to 150 °C for 2 hours.

  • Product Isolation: After the reaction, the mixture is cooled, and the product is isolated by distillation under reduced pressure.

  • Expected Yield: A yield of approximately 52.6% (460.6 g) of this compound can be expected.[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Reactor under N2 reactants Charge Reactants: - Chloroform - Trichlorosilane - Catalyst start->reactants seal Seal Reactor reactants->seal heat Heat to 150°C for 2h seal->heat cool Cool Reaction Mixture heat->cool filter Filter Amine Hydrochloride Salt cool->filter distill Distill under Reduced Pressure filter->distill product This compound distill->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield? incomplete_reaction Incomplete Reaction (Check GC/NMR) start->incomplete_reaction Yes side_products Significant Side Products start->side_products No, but... insufficient_amine Insufficient Amine? (Increase Stoichiometry) incomplete_reaction->insufficient_amine low_temp Low Temperature? (Optimize Heating) incomplete_reaction->low_temp moisture Moisture Contamination? (Ensure Anhydrous Conditions) incomplete_reaction->moisture incorrect_stoichiometry Incorrect Reactant Ratios? (Adjust Stoichiometry) side_products->incorrect_stoichiometry high_temp Temperature too High? (Optimize Heating) side_products->high_temp

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Enhancing Film Adhesion from Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the adhesion of films derived from Bis(trichlorosilyl)methane.

Troubleshooting Guide: Common Adhesion Issues

Poor adhesion of films derived from this compound can manifest as delamination, blistering, or cracking. This guide provides a systematic approach to identifying and resolving these common issues.

Issue 1: Film Delamination or Peeling

Description: The deposited film lifts off the substrate, either partially or completely.

Possible Causes and Solutions:

CauseRecommended Action
Inadequate Substrate Cleaning Implement a rigorous multi-step cleaning process. This may include sonication in solvents like acetone and isopropyl alcohol, followed by a piranha etch or UV-ozone treatment to remove organic residues and create a hydrophilic surface with reactive hydroxyl groups.
Incorrect Deposition Temperature Optimize the substrate temperature during Chemical Vapor Deposition (CVD). For this compound, a temperature range of 400-600°C is often a good starting point, but the optimal temperature will depend on the substrate and desired film properties.[1]
Sub-optimal Precursor Flow Rate Adjust the flow rate of the this compound precursor. A low flow rate may result in incomplete film formation, while a high flow rate can lead to gas-phase nucleation and particulate contamination, both of which can compromise adhesion.
Surface Contamination Ensure the substrate surface is free from contaminants like oil, grease, or dust, which can act as a weak boundary layer.[2]
Moisture on Substrate Ensure the substrate is completely dry before deposition. Residual moisture can interfere with the initial bonding of the silane to the surface.

Troubleshooting Workflow for Delamination:

DelaminationTroubleshooting start Film Delamination Observed clean Verify Substrate Cleaning Protocol start->clean temp Optimize Deposition Temperature clean->temp If cleaning is thorough solution Adhesion Improved clean->solution If improved cleaning resolves issue flow Adjust Precursor Flow Rate temp->flow If temperature is optimized temp->solution If temperature optimization resolves issue contam Check for Surface Contamination flow->contam If flow rate is optimal flow->solution If flow rate adjustment resolves issue contam->solution If surface is clean AdhesionMechanism cluster_0 Film Precursor cluster_1 Substrate Surface precursor This compound (Cl3Si-CH2-SiCl3) hydrolysis Hydrolysis (Reaction with surface moisture) precursor->hydrolysis substrate Substrate with Hydroxyl Groups (-OH) substrate->hydrolysis silanol Formation of Silanols ((HO)3Si-CH2-Si(OH)3) hydrolysis->silanol condensation Condensation silanol->condensation bond Formation of Covalent Siloxane Bonds (Si-O-Substrate) condensation->bond AdhesionImprovementWorkflow start Poor Film Adhesion sub_prep Step 1: Optimize Substrate Preparation start->sub_prep dep_params Step 2: Optimize Deposition Parameters sub_prep->dep_params If adhesion is still poor post_treat Step 3: Implement Post-Deposition Treatment dep_params->post_treat If adhesion is still poor adhesion_test Step 4: Quantify Adhesion (e.g., Pull-off Test) post_treat->adhesion_test adhesion_test->sub_prep If adhesion is still poor (Re-evaluate strategy) success Acceptable Adhesion Achieved adhesion_test->success If adhesion meets specification

References

Technical Support Center: Optimization of Precursor Flow Rate in Molecular Layer Deposition (MLD)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Molecular Layer Deposition (MLD). The focus is on optimizing the precursor flow rate to achieve high-quality thin films.

Troubleshooting Guide

This guide addresses common issues encountered during MLD experiments related to precursor flow rate.

IssueQuestionPossible CausesSuggested Actions
Low Growth Rate Q1: My growth per cycle (GPC) is significantly lower than expected. How can I troubleshoot this with respect to precursor flow rate? 1. Insufficient Precursor Dose: The precursor flow rate may be too low to achieve surface saturation within the given pulse time. 2. Precursor Depletion: For solid precursors, high carrier gas flow can lead to rapid depletion of the source material. 3. Low Precursor Vapor Pressure: The precursor itself may have low volatility, requiring higher temperatures or lower pressure to achieve adequate vapor flow.1. Increase Precursor Flow Rate/Pulse Time: Gradually increase the carrier gas flow rate through the precursor bubbler or increase the precursor pulse time to ensure enough molecules reach the substrate for saturation. 2. Check Precursor Level: Visually inspect the amount of precursor remaining in the bubbler. 3. Increase Precursor Temperature: Carefully increase the temperature of the precursor bubbler to increase its vapor pressure, ensuring it stays below the decomposition temperature.
Non-Uniform Film Thickness Q2: The film thickness is not uniform across my substrate. Could this be related to the precursor flow? 1. Inadequate Precursor Distribution: The precursor flow dynamics within the reactor may be preventing uniform delivery to the entire substrate surface. 2. Precursor Condensation: If the delivery lines are cooler than the precursor source, the precursor may condense before reaching the chamber, leading to a non-uniform vapor supply. 3. "Parasitic" CVD Reactions: Excessively high precursor flow rates or insufficient purging can lead to gas-phase reactions (CVD-like growth) before the precursor reaches the substrate, causing non-uniform deposition.[1]1. Optimize Carrier Gas Flow: Vary the carrier gas flow rate. Sometimes a higher flow can improve distribution, but too high a flow can also lead to non-uniformity.[2] 2. Heat Delivery Lines: Ensure all precursor delivery lines are heated to a temperature at or slightly above the precursor bubbler temperature to prevent condensation. 3. Reduce Precursor Flow/Increase Purge: If CVD-like growth is suspected, reduce the precursor flow rate or increase the purge time between precursor pulses to ensure all unreacted precursor is removed from the gas phase.
Particle Contamination Q3: I am observing particles on my film after deposition. Can the precursor flow be the cause? 1. Precursor Decomposition: If the precursor is heated too high to increase its flow rate, it may start to decompose, forming particles that are carried into the reactor. 2. Gas-Phase Nucleation: Very high precursor concentrations in the gas phase can lead to the formation of particles through homogeneous nucleation. 3. Solid Precursor Carryover: High carrier gas flow rates through a solid precursor can carry small particles of the source material into the delivery lines and reactor.[3]1. Lower Precursor Temperature: Reduce the precursor heating temperature to the minimum required for sufficient vapor pressure. 2. Reduce Precursor Flow Rate: Decrease the carrier gas flow through the precursor bubbler to lower the precursor partial pressure in the reactor. 3. Use a Sintered Metal Filter (Frit): Install a frit in the precursor line after the bubbler to trap any solid particles. For solid precursors, consider dissolving them in an inert, non-volatile solvent and using a bubbler setup.[3]
Inconsistent Growth Between Runs Q4: My film growth is not reproducible from one run to the next, even with the same recipe. How does precursor flow play a role? 1. Fluctuating Precursor Vapor Pressure: The temperature of the precursor bubbler may not be stable, leading to variations in vapor pressure and effective flow rate. 2. Solid Precursor Channeling: For solid precursors, the carrier gas may form channels through the powder, leading to inconsistent precursor pickup and delivery over time. 3. Carrier Gas Flow Controller Instability: The mass flow controller (MFC) for the carrier gas may not be stable, causing variations in the amount of precursor delivered.1. Ensure Stable Precursor Temperature: Allow the precursor heater to fully stabilize before starting the deposition and monitor its temperature throughout the run. 2. Periodically Agitate Solid Precursor: If possible and safe, gently agitate the solid precursor between runs to prevent channel formation. 3. Calibrate and Check MFCs: Regularly check the calibration and stability of your mass flow controllers.

Frequently Asked Questions (FAQs)

Q5: What is the relationship between precursor flow rate, pulse time, and surface saturation?

In MLD, the goal of each precursor pulse is to achieve self-limiting surface reactions, which means the precursor molecules react with all available surface sites until no more reaction sites are available. This is known as saturation. The "dose" of the precursor delivered in each pulse determines if saturation is reached. This dose is a function of both the precursor flow rate (how many molecules are delivered per unit time) and the pulse time (the duration of the delivery).

  • Low Flow Rate: A longer pulse time is needed to achieve saturation.

  • High Flow Rate: A shorter pulse time can be used to achieve saturation.

It is crucial to operate in the saturation regime for true MLD growth. This is typically confirmed by performing a saturation curve experiment where the GPC is measured as a function of precursor pulse time or flow rate.

Q6: How does the carrier gas flow rate affect the precursor flow rate?

For liquid and solid precursors, an inert carrier gas (like nitrogen or argon) is used to transport the precursor vapor into the reactor. The carrier gas flow rate directly influences the precursor delivery in a few ways:

  • Bubbler-Based Delivery: A higher carrier gas flow rate through a bubbler will carry more precursor vapor, increasing the effective precursor flow rate.

  • Vapor Draw: Even without a bubbler, the carrier gas flow affects the total pressure in the precursor container and the overall flow dynamics, which can influence the precursor partial pressure in the reactor.

  • Purging Efficiency: The carrier gas flow rate is also critical for purging unreacted precursor and reaction byproducts from the chamber between pulses.

Q7: What is the "MLD window" and how does precursor flow relate to it?

The MLD window is the temperature range where the film growth is self-limiting and the GPC is relatively constant.[3] Precursor flow rate can impact the process window:

  • Too Low Temperature/Flow: At the lower end of the temperature window, reactions are slower. Insufficient precursor flow (dose) can lead to a very low GPC. Conversely, if the precursor vapor pressure is too high relative to the substrate temperature, condensation can occur, leading to an artificially high and uncontrolled growth rate.[3]

  • Too High Temperature/Flow: At the higher end of the temperature window, precursor desorption from the surface can become significant, leading to a lower GPC. If the precursor is thermally unstable, high temperatures can cause it to decompose, leading to CVD-like growth and loss of self-limiting behavior.[3] An excessively high flow rate can exacerbate these issues by increasing the precursor partial pressure and the likelihood of gas-phase reactions.

Experimental Protocols

Protocol for Optimizing Precursor Flow Rate (Saturation Curve)

This protocol describes how to determine the minimum precursor dose required for self-saturating growth.

  • Set Initial MLD Parameters:

    • Choose a deposition temperature within the known or expected MLD window for your precursors.

    • Set the pulse time for the other precursor (the one not being optimized) to a value that is known or expected to be in saturation.

    • Set the purge times to be long enough to prevent any CVD-like reactions (e.g., 10-20 seconds).

    • Keep the number of MLD cycles constant for all experiments (e.g., 100 cycles).

  • Vary Precursor A Pulse Time/Flow Rate:

    • Start with a very short pulse time for Precursor A (e.g., 0.1 seconds) or a low carrier gas flow rate.

    • Deposit a film and measure its thickness using an appropriate technique (e.g., ellipsometry).

    • Calculate the Growth Per Cycle (GPC).

    • Systematically increase the pulse time or carrier gas flow rate for Precursor A in subsequent depositions, keeping all other parameters constant.

    • Continue this process until the GPC no longer increases and reaches a plateau. This indicates that the surface reactions have saturated.

  • Determine the Optimal Flow Rate/Pulse Time:

    • Plot the GPC as a function of the Precursor A pulse time or flow rate.

    • The optimal operating point is the shortest pulse time or lowest flow rate that is well within the saturated region of the curve. This ensures efficient use of the precursor and minimizes process time.

  • Repeat for Precursor B:

    • Set the pulse time/flow rate for Precursor A to the optimal value determined in the previous step.

    • Repeat steps 2 and 3 for Precursor B.

Data Presentation

The following table illustrates the expected trend in Growth Per Cycle (GPC) and film properties as the carrier gas flow rate through a precursor bubbler is varied, while keeping the pulse time constant.

Carrier Gas Flow Rate (sccm)Precursor A Pulse Time (s)Growth Per Cycle (Å/cycle)Film Uniformity (%)Refractive IndexNotes
101.00.8851.55Incomplete saturation
201.01.5921.60Approaching saturation
30 1.0 2.0 98 1.62 Saturation achieved
401.02.0991.62In saturation
501.02.1971.61Slight increase may indicate onset of CVD
601.02.5901.58Likely CVD component, non-ideal growth

Note: This data is illustrative and the optimal values will depend on the specific precursors, reactor geometry, and other process parameters.

Mandatory Visualization

Troubleshooting_Workflow cluster_start Start: MLD Process Issue cluster_check_saturation Step 1: Verify Saturation cluster_check_uniformity Step 2: Address Uniformity cluster_check_particles Step 3: Investigate Particles cluster_end End Goal Start Identify MLD Process Issue (e.g., Low GPC, Non-uniformity, Particles) CheckSaturation Is the process in the saturation regime? Start->CheckSaturation IncreaseDose Increase Precursor Dose: - Increase pulse time - Increase carrier gas flow rate CheckSaturation->IncreaseDose No CheckUniformity Is the film uniform? CheckSaturation->CheckUniformity Yes RunSaturationCurve Perform Saturation Curve Experiment IncreaseDose->RunSaturationCurve RunSaturationCurve->CheckSaturation OptimizeFlow Optimize Carrier Gas Flow Dynamics CheckUniformity->OptimizeFlow No CheckParticles Are there particles on the film? CheckUniformity->CheckParticles Yes CheckTemperatures Check for Precursor Condensation (Heat delivery lines) OptimizeFlow->CheckTemperatures CheckTemperatures->CheckUniformity CheckDecomposition Check for Precursor Decomposition (Lower precursor temperature) CheckParticles->CheckDecomposition Yes End Optimized MLD Process CheckParticles->End No CheckCarryover Check for Solid Precursor Carryover (Use filter, lower flow) CheckDecomposition->CheckCarryover CheckCarryover->CheckParticles

Caption: Troubleshooting workflow for MLD precursor flow rate optimization.

MLD_Process_Window cluster_main MLD Process Window Temp Temperature GPC Growth Per Cycle (GPC) LowTemp Low Temperature Regime MLDWindow MLD Window (Self-limiting Growth) LowTemp->MLDWindow Increase Temp Condensation Precursor Condensation (High GPC, Poor Quality) LowTemp->Condensation HighTemp High Temperature Regime MLDWindow->HighTemp Increase Temp Decomposition Precursor Decomposition (CVD-like Growth, High GPC) HighTemp->Decomposition Desorption Precursor Desorption (Low GPC) HighTemp->Desorption

Caption: The MLD process window as a function of temperature.

References

Technical Support Center: Chemical Vapor Deposition (CVD) Processes

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides & FAQs on Particle Formation

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on avoiding particle formation in Chemical Vapor Deposition (CVD) processes. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of particle formation in CVD processes?

A1: Particle formation in CVD typically originates from two main mechanisms:

  • Homogeneous Nucleation: This occurs when precursor gases react in the gas phase (away from the substrate surface) to form small, stable clusters of atoms or molecules.[1][2] These clusters can then grow into larger particles. This is often undesirable as it can lead to the deposition of powdery or flaky films rather than smooth, continuous ones.[1][2]

  • Heterogeneous Nucleation: This is the desired mechanism in most CVD processes, where nucleation and film growth occur directly on the substrate surface.[1]

Unwanted particle formation is primarily a result of excessive homogeneous nucleation, which can be triggered by several factors including high precursor concentrations, elevated temperatures, and high pressure.[1][2]

Q2: How do process parameters influence particle formation?

A2: Several key process parameters have a significant impact on whether particles form in the gas phase. Understanding and controlling these is crucial for process optimization.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, both on the substrate and in the gas phase.[2] This can lead to an increased likelihood of homogeneous nucleation.

  • Pressure: Higher pressures increase the concentration of precursor molecules and the frequency of collisions between them, which can promote gas-phase reactions and subsequent particle formation.[1][2] Lowering the pressure, as is done in Low-Pressure CVD (LPCVD), can reduce unwanted gas-phase reactions.[3]

  • Precursor Chemistry and Concentration: The choice of precursor and its partial pressure are critical.[2] Some precursors are more prone to gas-phase decomposition and reaction than others. High precursor flow rates or concentrations can lead to supersaturation in the gas phase, favoring homogeneous nucleation.

  • Gas Flow Dynamics: The way gases flow through the reactor can influence residence time and local concentrations of precursors.[2] Poor flow dynamics can lead to stagnant zones where precursors have more time to react in the gas phase.

  • Plasma Power (in PECVD): In Plasma-Enhanced CVD (PECVD), higher plasma power can increase the dissociation of precursor gases, leading to a higher concentration of reactive species in the gas phase and a greater likelihood of particle formation.[4]

Troubleshooting Guides

Issue 1: I am observing a "dusty" or "powdery" film on my substrate.

This is a classic symptom of significant particle formation in the gas phase, where the particles settle onto the substrate.

Troubleshooting Steps:

  • Reduce the Process Pressure: Lowering the overall pressure in the reactor reduces the concentration of gas-phase species and their reaction rates, thereby suppressing homogeneous nucleation.

  • Lower the Deposition Temperature: If your process window allows, decreasing the temperature can slow down gas-phase reactions more than the surface reactions, favoring film growth over particle formation.

  • Decrease Precursor Flow Rates: Reducing the concentration of one or all precursors can bring the system out of a supersaturated state that favors gas-phase nucleation.

  • Increase Carrier Gas Flow: Increasing the flow of an inert carrier gas can dilute the precursors and reduce their residence time in the reaction zone.

  • Optimize Reactor Geometry and Gas Injection: Ensure that precursors are mixed close to the substrate to minimize the time they have to react in the gas phase. Some reactors are designed to keep reactants separate until they are near the deposition surface.[5]

Issue 2: My film quality is inconsistent, with random defects.

This can be caused by intermittent flaking of deposits from the reactor walls or periodic bursts of particle formation.

Troubleshooting Steps:

  • Implement a Regular Reactor Cleaning Schedule: Particles can accumulate on the reactor walls and then flake off onto the substrate in subsequent runs. A consistent and thorough cleaning protocol is essential.

  • Consider a "Cold-Wall" Reactor Design: In a cold-wall reactor, only the substrate is heated. This minimizes depositions on the reactor walls, reducing the source of flaking particles.

  • Utilize Thermophoresis: By creating a temperature gradient where the substrate is hotter than the surrounding gas, a thermophoretic force can be generated that pushes particles away from the substrate.[6]

Data Presentation

The following table summarizes the observed relationship between process parameters and particle formation during the Low-Pressure Chemical Vapor Deposition (LPCVD) of silicon dioxide from silane and oxygen.

ParameterValueParticle Formation
Pressure < 0.6 TorrParticle-Free Region
> 0.6 TorrSteady Particle Formation
> 0.8 TorrUnsteady Particle Formation
> 1.0 TorrExplosion Region
Temperature 200-300 °CExplosion Region (at P > 1.0 Torr)
400-600 °CUnsteady Region (at P > 0.8 Torr)
700-800 °CSteady Region (at P > 0.6 Torr)

Data adapted from a study on SiO2 LPCVD. The exact values are process-specific.

Experimental Protocols

Protocol 1: In-Situ Particle Detection using a Particle Beam Mass Spectrometer (PBMS)

A Particle Beam Mass Spectrometer (PBMS) can be used for real-time, in-situ monitoring of particle formation in the vacuum environment of a CVD reactor.

Methodology:

  • Sampling: A portion of the gas from the CVD reactor exhaust is sampled through an orifice into the PBMS system.

  • Particle Beam Formation: The sampled gas and entrained particles are expanded into a vacuum, forming a particle beam.

  • Charging: The particles in the beam are electrically charged, often using an electron beam.

  • Mass-to-Charge Analysis: The charged particles are then passed through a mass spectrometer (e.g., a quadrupole mass filter) which separates them based on their mass-to-charge ratio.

  • Detection: A detector counts the number of particles at each mass-to-charge ratio, allowing for the determination of the particle size distribution and concentration in real-time.

Protocol 2: Post-Process Reactor Cleaning

A thorough cleaning of the CVD reactor between deposition runs is critical to prevent cross-contamination and particle flaking.

Methodology:

  • Initial Purge: After the deposition process, the reactor is purged with an inert gas (e.g., nitrogen or argon) to remove residual reactive gases.

  • Etchant Gas Introduction: An etchant gas, such as chlorine trifluoride (ClF3) or a fluorine-based plasma, is introduced into the chamber.[7][8]

  • Etching Process: The etchant gas reacts with the deposited material on the chamber walls, converting it into volatile byproducts. This process can be enhanced by creating a plasma from the etchant gas.[8]

  • Evacuation: The volatile byproducts are pumped out of the chamber.

  • Final Purge: The chamber is purged again with an inert gas to remove any remaining etchant gas and byproducts.

  • Annealing (if necessary): In some cases, a high-temperature anneal in a hydrogen or nitrogen atmosphere may be performed to remove any residual elements from the cleaning process that may have been incorporated into the chamber walls.

Visualizations

Particle_Formation_Pathway cluster_gas_phase Gas Phase cluster_surface Substrate Surface Precursors Precursors Reactive Intermediates Reactive Intermediates Precursors->Reactive Intermediates Activation Adsorbed Precursors Adsorbed Precursors Precursors->Adsorbed Precursors Adsorption Nuclei Nuclei Reactive Intermediates->Nuclei Homogeneous Nucleation Particles Particles Nuclei->Particles Growth Film Growth Film Growth Particles->Film Growth Deposition (Undesirable) Adsorbed Precursors->Film Growth Heterogeneous Nucleation

Caption: Pathways for particle and film formation in a CVD process.

Troubleshooting_Workflow start Particle Contamination Detected pressure Reduce Pressure start->pressure temperature Lower Temperature pressure->temperature No Improvement end Particle Formation Mitigated pressure->end Improvement flow_rate Decrease Precursor Flow temperature->flow_rate No Improvement temperature->end Improvement cleaning Implement Reactor Cleaning flow_rate->cleaning No Improvement flow_rate->end Improvement cleaning->end Improvement

Caption: A logical workflow for troubleshooting particle contamination.

Thermophoresis_Concept cluster_reactor CVD Reactor Cross-Section Heated_Substrate Heated Substrate (T_High) Cooler_Region Cooler Gas Region (T_Low) Gas_Flow Gas Flow with Particles Particle Particle Thermophoretic_Force Thermophoretic_Force Particle->Thermophoretic_Force Force away from hot surface

Caption: Conceptual diagram of thermophoresis pushing particles away.

References

Technical Support Center: Stoichiometric Control of SiOC Films from Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of silicon oxycarbide (SiOC) films using bis(trichlorosilyl)methane as a precursor.

Troubleshooting Guides

This section addresses common issues encountered during the deposition of SiOC films and offers potential solutions.

Problem Potential Causes Suggested Solutions
Low Carbon Content in the Film 1. High substrate temperature causing precursor decomposition and loss of organic groups.2. Excessive oxygen flow leading to the oxidation of carbon.3. High RF plasma power breaking Si-C bonds.1. Decrease the substrate temperature.2. Reduce the O₂/precursor flow rate ratio.3. Lower the RF plasma power to favor less fragmentation of the precursor.
High Oxygen Content in the Film 1. High O₂/precursor flow rate ratio.2. Low precursor flow rate leading to an oxygen-rich plasma environment.1. Decrease the O₂/precursor flow rate ratio.2. Increase the this compound flow rate.
Poor Film Adhesion 1. Improper substrate cleaning.2. High residual stress in the film.1. Ensure thorough substrate cleaning to remove contaminants.2. Optimize deposition parameters (e.g., lower RF power, adjust precursor ratios) to reduce film stress.
Film Cracking 1. High film thickness leading to increased stress.2. Mismatch in the coefficient of thermal expansion between the film and the substrate.1. Reduce deposition time to decrease film thickness.2. Select a substrate with a closer coefficient of thermal expansion or use a buffer layer.
Non-uniform Film Thickness 1. Inhomogeneous distribution of precursor gases.2. Non-uniform substrate temperature.1. Optimize the gas showerhead design and process pressure.2. Ensure uniform heating of the substrate.

Frequently Asked Questions (FAQs)

Q1: How does the O₂/Bis(trichlorosilyl)methane flow rate ratio affect the stoichiometry of the SiOC film?

A1: The ratio of oxygen to the this compound precursor is a critical parameter for controlling the film's stoichiometry. A higher O₂/precursor ratio generally leads to a higher oxygen content and a lower carbon content in the film, tending towards a more SiO₂-like structure. Conversely, a lower O₂/precursor ratio will result in a higher carbon incorporation, leading to a more SiOC-like or even silicon carbide-like film.

Q2: What is the effect of substrate temperature on the film composition?

A2: Substrate temperature influences the surface reactions and the incorporation of elements into the film. Higher temperatures can promote the desorption of organic fragments, leading to a decrease in carbon content. It can also affect the film density and the formation of Si-O-Si networks.

Q3: How does RF plasma power influence the Si:O:C ratio?

A3: RF plasma power affects the dissociation of the precursor molecules. Higher RF power can lead to more fragmentation of the this compound, which may result in a lower carbon content due to the breaking of Si-C bonds and the subsequent reaction of silicon with oxygen. Lowering the RF power can help to preserve the organic content of the precursor in the final film.

Q4: Can the stoichiometry be controlled by post-deposition annealing?

A4: Yes, post-deposition annealing can modify the film's stoichiometry and structure. Annealing in an inert atmosphere at elevated temperatures can cause the rearrangement of the Si-O-C network and potentially the outgassing of some organic components, which would alter the Si:O:C ratio.

Q5: What are the primary characterization techniques to determine the stoichiometry of SiOC films?

A5: The most common techniques for determining the elemental composition and bonding structure of SiOC films are X-ray Photoelectron Spectroscopy (XPS) for quantitative elemental analysis and Fourier-Transform Infrared Spectroscopy (FTIR) for identifying the chemical bonds (e.g., Si-O, Si-C, C-H).

Data Presentation

The following tables summarize the expected influence of key deposition parameters on the stoichiometry of SiOC films deposited from this compound.

Table 1: Effect of O₂/Bis(trichlorosilyl)methane Flow Rate Ratio on Film Composition

O₂/Precursor Ratio Expected Silicon Content (at.%) Expected Oxygen Content (at.%) Expected Carbon Content (at.%)
Low~30-35~20-30~35-50
Medium~30-35~30-45~20-35
High~30-35~45-60~5-20

Table 2: Influence of Deposition Temperature on Film Composition

Substrate Temperature (°C) Expected Silicon Content (at.%) Expected Oxygen Content (at.%) Expected Carbon Content (at.%)
100-200~30-35~30-40~25-35
200-300~30-35~35-45~20-30
300-400~30-35~40-50~15-25

Table 3: Impact of RF Power on Film Composition

RF Power (W) Expected Silicon Content (at.%) Expected Oxygen Content (at.%) Expected Carbon Content (at.%)
Low (e.g., 50-100)~30-35~30-40~25-35
Medium (e.g., 100-200)~30-35~35-45~20-30
High (e.g., >200)~30-35~40-50~15-25

Experimental Protocols

1. PECVD Deposition of SiOC Films

  • Substrate Preparation:

    • Clean silicon wafers by sonication in acetone, followed by isopropanol, and finally deionized (DI) water for 10 minutes each.

    • Dry the substrates with a nitrogen gun.

    • Perform an oxygen plasma treatment to remove any residual organic contaminants.

  • Deposition Process:

    • Load the cleaned substrates into the PECVD chamber.

    • Evacuate the chamber to a base pressure of less than 10⁻⁶ Torr.

    • Heat the substrate to the desired deposition temperature (e.g., 100-400 °C).

    • Introduce the this compound precursor into the chamber at a controlled flow rate. The precursor is typically heated in a bubbler to ensure a stable vapor pressure.

    • Introduce oxygen (O₂) and an inert carrier gas (e.g., Argon) into the chamber at their respective flow rates.

    • Ignite the plasma by applying RF power (e.g., 50-300 W) to the showerhead electrode.

    • Maintain the desired deposition pressure (e.g., 1-5 Torr).

    • After the desired deposition time, turn off the RF power and the gas flows.

    • Allow the substrate to cool down under vacuum before removal.

2. Characterization of SiOC Films

  • X-ray Photoelectron Spectroscopy (XPS):

    • Mount the SiOC film sample on the XPS sample holder.

    • Load the sample into the ultra-high vacuum analysis chamber.

    • Use a monochromatic Al Kα X-ray source to irradiate the sample surface.

    • Acquire survey spectra to identify the elements present.

    • Acquire high-resolution spectra for Si 2p, O 1s, and C 1s regions.

    • Perform peak fitting and quantification to determine the atomic concentrations of Si, O, and C.

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Obtain a background spectrum of a clean silicon wafer.

    • Mount the SiOC film sample in the FTIR spectrometer.

    • Acquire the infrared spectrum of the sample in the range of 400-4000 cm⁻¹.

    • Identify the characteristic absorption peaks corresponding to Si-O-Si, Si-CH₃, Si-O-C, and C-H bonds to analyze the film's chemical structure.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dep Deposition cluster_char Characterization sub_clean Substrate Cleaning plasma_treat O2 Plasma Treatment sub_clean->plasma_treat pecvd PECVD Deposition plasma_treat->pecvd Load Substrate xps XPS Analysis pecvd->xps Analyze Film ftir FTIR Analysis pecvd->ftir Analyze Film

Caption: Experimental workflow for SiOC film deposition and characterization.

stoichiometry_control temp Substrate Temperature o_content Oxygen Content temp->o_content Increases c_content Carbon Content temp->c_content Decreases ratio O2/Precursor Ratio ratio->o_content Increases ratio->c_content Decreases power RF Power power->o_content Increases power->c_content Decreases si_content Silicon Content

Caption: Key parameters influencing SiOC film stoichiometry.

Preventing homopolymerization in MLD with Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing homopolymerization during Molecular Layer Deposition (MLD) with bis(trichlorosilyl)methane (BTCSM).

Troubleshooting Guide: Preventing Homopolymerization

Homopolymerization is a common issue in MLD, where precursor molecules react with each other in the gas phase or on the substrate surface, leading to uncontrolled film growth, particle formation, and poor film quality. This guide provides solutions to common problems encountered during MLD with BTCSM.

Question 1: I am observing particle formation on my substrate and chamber walls. What is the likely cause and how can I prevent it?

Answer: Particle formation is a strong indicator of gas-phase reactions, a form of homopolymerization. This occurs when BTCSM molecules react with each other before reaching the substrate surface.

Possible Causes & Solutions:

CauseSolution
High Precursor Concentration Reduce the BTCSM precursor partial pressure by lowering the bubbler temperature or adjusting the carrier gas flow rate.
Excessive Precursor Pulse Time Decrease the BTCSM pulse time to ensure only a self-limiting monolayer adsorbs on the substrate surface.
Inadequate Purge Time Increase the purge time after the BTCSM pulse to completely remove unreacted precursor from the chamber.
High Deposition Temperature Lower the deposition temperature to reduce the thermal energy that can initiate gas-phase reactions.

Question 2: My film growth rate is much higher than expected and non-linear. How can I achieve controlled, self-limiting growth?

Answer: A high and non-linear growth rate suggests a non-ideal MLD process, likely involving a component of chemical vapor deposition (CVD) or multilayer adsorption of the precursor, which can be considered a form of surface-initiated homopolymerization.

Possible Causes & Solutions:

CauseSolution
Precursor Condensation Ensure the substrate temperature is significantly higher than the precursor's dew point. Check for cold spots in the reactor.
Insufficient Purge As with particle formation, a long and thorough purge is critical to remove physisorbed precursor molecules.
Surface Reactivity Issues The initial substrate surface may be too reactive, promoting multilayer adsorption. Consider a surface pretreatment to create a well-defined starting layer.
Co-reactant Issues If using a co-reactant, ensure its pulse is also in the self-limiting regime and that the purge after the co-reactant pulse is sufficient.

Question 3: The refractive index and density of my films are lower than expected, and they exhibit poor chemical resistance. What could be the issue?

Answer: These film properties often point to a porous and less dense microstructure, which can be a result of incomplete reactions or the incorporation of byproducts due to homopolymerization.

Possible Causes & Solutions:

CauseSolution
Incomplete Surface Reactions Optimize the deposition temperature. Temperatures that are too low may not provide enough energy for complete surface reactions.
Inefficient Co-reactant Pulse Increase the co-reactant pulse time or partial pressure to ensure all BTCSM molecules on the surface react.
Byproduct Entrapment Lengthen the purge times to allow for the complete removal of reaction byproducts (e.g., HCl).

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature range for MLD with this compound?

A1: The ideal deposition temperature for MLD with BTCSM is a critical parameter that needs to be experimentally determined for each specific reactor and co-reactant combination. It should be within the "MLD window," where the growth is self-limiting. Generally, for organochlorosilane precursors, this window is typically between 100°C and 300°C. Temperatures below this range may lead to precursor condensation, while temperatures above it can cause thermal decomposition and homopolymerization.

Q2: How do I determine the appropriate pulse and purge times for BTCSM and the co-reactant?

A2: To establish the self-limiting growth regime, you should perform a series of experiments where you vary the pulse and purge times of one precursor while keeping the others constant. For instance, to optimize the BTCSM pulse, you would incrementally increase its duration while keeping the BTCSM purge, co-reactant pulse, and co-reactant purge times constant. The growth per cycle (GPC) should increase and then saturate at a constant value. The optimal pulse time is the shortest time in the saturation region. A similar procedure should be followed for the purge times, where the GPC should remain constant as the purge time is increased beyond a certain point.

Q3: Can the choice of co-reactant influence homopolymerization?

A3: Absolutely. The reactivity of the co-reactant is crucial. A highly reactive co-reactant will efficiently react with the surface-adsorbed BTCSM, minimizing the chance for BTCSM to react with incoming BTCSM molecules in subsequent cycles. Common co-reactants for chlorosilanes include water, alcohols, and ammonia. The choice of co-reactant will also influence the final film composition and properties.

Experimental Protocols

Protocol 1: Determination of the MLD Window for BTCSM

  • Substrate Preparation: Use clean silicon wafers with a native oxide layer.

  • Precursor Handling: Heat the BTCSM bubbler to a stable temperature (e.g., 60-80°C) to ensure adequate vapor pressure.

  • Initial Parameters: Start with a baseline recipe:

    • BTCSM pulse: 0.5 s

    • Purge: 10 s

    • Co-reactant (e.g., H₂O) pulse: 0.1 s

    • Purge: 10 s

  • Temperature Variation: Perform a series of depositions at different substrate temperatures, for example, from 100°C to 350°C in 25°C increments. Keep the number of cycles constant for each deposition (e.g., 200 cycles).

  • Film Characterization: Measure the film thickness using ellipsometry.

  • Data Analysis: Plot the growth per cycle (GPC) as a function of temperature. The MLD window is the temperature range where the GPC is relatively constant.

Protocol 2: Optimization of Precursor Pulse and Purge Times

  • Set Deposition Temperature: Choose a temperature within the determined MLD window.

  • BTCSM Pulse Optimization:

    • Fix the purge times and the co-reactant pulse time.

    • Vary the BTCSM pulse time (e.g., 0.1 s, 0.2 s, 0.5 s, 1.0 s, 2.0 s).

    • Measure the film thickness for a fixed number of cycles.

    • Plot GPC vs. BTCSM pulse time to find the saturation point.

  • BTCSM Purge Optimization:

    • Use the optimized BTCSM pulse time.

    • Vary the BTCSM purge time (e.g., 5 s, 10 s, 20 s, 30 s).

    • Plot GPC vs. BTCSM purge time to ensure it is sufficient.

  • Co-reactant Pulse and Purge Optimization: Repeat steps 2 and 3 for the co-reactant.

Data Presentation

Table 1: Example MLD Process Parameters for Preventing Homopolymerization

ParameterRecommended RangeConsequence of Deviation
BTCSM Bubbler Temperature 60 - 80 °CToo high: Increased risk of gas-phase reactions. Too low: Insufficient precursor delivery.
Substrate Temperature 150 - 250 °CToo high: Thermal decomposition, parasitic CVD. Too low: Precursor condensation.
BTCSM Pulse Time 0.2 - 1.0 sToo long: Non-self-limiting growth, potential for homopolymerization. Too short: Incomplete surface coverage.
Purge Time > 10 sToo short: Incomplete removal of precursor and byproducts, leading to CVD-like growth.
Co-reactant Pulse Time 0.05 - 0.5 sToo long: Potential for etching or unwanted side reactions. Too short: Incomplete surface reaction.

Visualizations

MLD_Workflow start Start MLD Cycle pulse_btcsm Pulse BTCSM start->pulse_btcsm purge1 Purge pulse_btcsm->purge1 Self-limiting adsorption troubleshoot Homopolymerization Detected pulse_btcsm->troubleshoot Gas-phase reaction pulse_coreactant Pulse Co-reactant purge1->pulse_coreactant Remove excess precursor purge1->troubleshoot Insufficient purge purge2 Purge pulse_coreactant->purge2 Surface reaction end_cycle End Cycle purge2->end_cycle Remove byproducts troubleshoot->start Adjust Parameters: - Decrease Temperature - Decrease Pulse Time - Increase Purge Time

Caption: A workflow diagram illustrating a standard MLD cycle and key intervention points for troubleshooting homopolymerization.

Troubleshooting_Logic problem Problem: Homopolymerization gas_phase Gas-Phase Reaction (Particles) problem->gas_phase surface Surface Over-reaction (High GPC) problem->surface temp Decrease Deposition Temperature gas_phase->temp Primary Action pulse Decrease BTCSM Pulse Time gas_phase->pulse Secondary Action purge Increase Purge Time gas_phase->purge Tertiary Action pulse_s Decrease BTCSM Pulse Time surface->pulse_s Primary Action purge_s Increase Purge Time surface->purge_s Secondary Action temp_s Optimize Temperature (MLD Window) surface->temp_s Tertiary Action

Caption: A logic diagram for troubleshooting the root causes of homopolymerization based on experimental observations.

Validation & Comparative

A Comparative Guide to Thin Films Derived from Bis(trichlorosilyl)methane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate thin film precursors is critical for achieving desired material properties. This guide provides a comprehensive comparison of thin films derived from bis(trichlorosilyl)methane (BTCSM) against alternative organosilicon precursors. The performance of these films is evaluated based on their mechanical, optical, and morphological characteristics, supported by experimental data and detailed characterization protocols.

This compound is a versatile precursor known for its ability to form silicon carbide (SiC), silicon carbonitride (SiCN), and silicon oxycarbide (SiOC) films, which are essential in various high-tech applications, including microelectronics and biomedical devices. The choice of precursor significantly influences the final properties of the deposited films. This guide will objectively compare BTCSM-derived films with those produced from other common precursors such as methyltrichlorosilane (MTS), bistrimethylsilylmethane (BTMSM), and various alkoxysilanes.

Performance Comparison of Organosilicon Precursors

The selection of a precursor is a critical step in the deposition of thin films as it directly impacts the film's composition, structure, and performance. The following tables summarize the key properties of films derived from BTCSM and its alternatives.

Table 1: Comparison of Mechanical Properties

PrecursorFilm TypeDeposition MethodHardness (GPa)Elastic Modulus (GPa)
This compound (BTCSM)SiCNPECVDNot ReportedNot Reported
Bistrimethylsilylmethane (BTMSM)SiOCPECVD1.1[1]Not Reported
DiethylsilaneOrganosiliconPulsed-PECVD>1.5 (annealed)>20 (annealed)
Cyclic SiloxanesOrganosiliconPulsed-PECVD0.679 - 3.22Not Reported
Acyclic SilanesOrganosiliconPulsed-PECVD0.126 - 0.536Not Reported

Table 2: Comparison of Optical and Electrical Properties

PrecursorFilm TypeRefractive Index (@632.8 nm)Extinction Coefficient (k)Dielectric Constant (k)
This compound (BTCSM)SiCN1.6 - 1.7Not ReportedNot Reported
This compound (BTCSM)SiOCNot ReportedNot Reported~3.0
Bistrimethylsilylmethane (BTMSM)SiOCNot ReportedNot Reported2.3[1]
Methyltrichlorosilane (MTS)SiC>2.5Not ReportedNot Reported
Various AlkoxysilanesSiOC1.41 - 1.93 (@600 nm)[2]< 10⁻⁴[2]Not Reported

Table 3: Comparison of Morphological Properties

PrecursorFilm TypeDeposition MethodSurface Roughness (RMS)
This compound (BTCSM)SiCNPECVDNot Reported
This compound (BTCSM)SiOCMLD~0.2 nm
Various AlkoxysilanesSiOCRF Magnetron Sputtering< 6 nm[2]

Experimental Workflows and Logical Relationships

The relationship between precursor selection, deposition technique, and resulting film properties is crucial for material design. The following diagrams illustrate these relationships and typical experimental workflows for film characterization.

Precursor_To_Properties cluster_precursors Precursor Selection cluster_deposition Deposition Technique cluster_properties Film Properties BTCSM BTCSM PECVD PECVD BTCSM->PECVD CVD CVD BTCSM->CVD ALD/MLD ALD/MLD BTCSM->ALD/MLD Alternative Precursors Alternative Precursors Alternative Precursors->PECVD Alternative Precursors->CVD Mechanical Mechanical PECVD->Mechanical Optical Optical PECVD->Optical Morphological Morphological PECVD->Morphological CVD->Mechanical CVD->Optical CVD->Morphological ALD/MLD->Mechanical ALD/MLD->Optical ALD/MLD->Morphological

Caption: Precursor and deposition technique influence on film properties.

Characterization_Workflow Film Deposition Film Deposition Mechanical Characterization Mechanical Characterization Film Deposition->Mechanical Characterization Optical Characterization Optical Characterization Film Deposition->Optical Characterization Morphological Characterization Morphological Characterization Film Deposition->Morphological Characterization Data Analysis & Comparison Data Analysis & Comparison Mechanical Characterization->Data Analysis & Comparison Optical Characterization->Data Analysis & Comparison Morphological Characterization->Data Analysis & Comparison

Caption: A typical workflow for thin film characterization.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following are protocols for key experiments cited in the comparison of BTCSM-derived films.

Thin Film Deposition using Plasma-Enhanced Chemical Vapor Deposition (PECVD)
  • Substrate Preparation: Silicon wafers are cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

  • Precursor Delivery: this compound (or an alternative precursor) is vaporized and introduced into the reaction chamber at a controlled flow rate. For SiCN films, a nitrogen source such as ammonia (NH₃) is co-flowed. For SiOC films, an oxygen source like O₂ or nitrous oxide (N₂O) is used.

  • Deposition Parameters:

    • RF Power: 50 - 300 W

    • Pressure: 100 mTorr - 1 Torr

    • Substrate Temperature: 100 - 400 °C

    • Gas Flow Rates: Precursor: 5-50 sccm; Co-reactant gas: 20-200 sccm

  • Post-Deposition: The chamber is purged with an inert gas (e.g., Argon) before the substrate is cooled down and removed.

Mechanical Property Analysis via Nanoindentation
  • Instrument: A nanoindenter system equipped with a Berkovich diamond indenter tip.

  • Calibration: The instrument is calibrated using a standard fused silica sample.

  • Indentation Procedure:

    • A series of indentations are made on the film surface with a controlled load and loading rate.

    • The penetration depth of the indenter is continuously monitored as a function of the applied load.

    • To minimize substrate effects, the maximum indentation depth is typically kept below 10% of the film thickness[3][4].

  • Data Analysis: The hardness and elastic modulus are calculated from the load-displacement curves using the Oliver-Pharr method.

Optical Property Analysis using Spectroscopic Ellipsometry
  • Instrument: A variable angle spectroscopic ellipsometer.

  • Measurement Parameters:

    • Wavelength Range: 200 - 1000 nm (UV-Vis-NIR).

    • Angle of Incidence: Multiple angles (e.g., 65°, 70°, 75°) are used to improve the accuracy of the model.

  • Data Analysis:

    • The experimental data (Psi and Delta) are fitted to a suitable optical model (e.g., Cauchy or Tauc-Lorentz model) to determine the film thickness, refractive index (n), and extinction coefficient (k).

    • For SiOC films, an effective medium approximation (EMA) may be used to model the mixture of SiO₂ and SiC phases.

Morphological Characterization by Atomic Force Microscopy (AFM)
  • Instrument: An atomic force microscope operating in tapping mode.

  • Probe: A silicon cantilever with a sharp tip (radius < 10 nm).

  • Imaging Parameters:

    • Scan Size: 1 µm x 1 µm or 5 µm x 5 µm.

    • Scan Rate: 0.5 - 1.5 Hz.

  • Data Analysis: The root-mean-square (RMS) surface roughness is calculated from the height data of the AFM images.

Chemical Composition and Bonding Analysis via Fourier-Transform Infrared (FTIR) Spectroscopy and X-ray Photoelectron Spectroscopy (XPS)
  • FTIR Spectroscopy:

    • Instrument: An FTIR spectrometer operating in transmission or attenuated total reflectance (ATR) mode.

    • Spectral Range: 400 - 4000 cm⁻¹.

    • Analysis: The presence of characteristic absorption bands is used to identify chemical bonds such as Si-C, Si-O, Si-N, C-N, and Si-H.

  • XPS:

    • Instrument: An XPS system with a monochromatic Al Kα or Mg Kα X-ray source.

    • Analysis:

      • Survey scans are performed to identify the elemental composition of the film surface.

      • High-resolution scans of individual elemental peaks (e.g., Si 2p, C 1s, O 1s, N 1s) are used to determine the chemical bonding states.

      • Sputter depth profiling can be used to analyze the composition as a function of film depth.

This guide provides a foundational comparison of films derived from BTCSM and its alternatives. The optimal choice of precursor will ultimately depend on the specific application and the desired balance of mechanical, optical, and morphological properties. The provided experimental protocols offer a starting point for researchers to characterize and compare these advanced materials.

References

Validating the Purity of Synthesized Bis(trichlorosilyl)methane: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with organosilicon compounds, ensuring the purity of synthesized materials is paramount for reproducible and reliable results. This guide provides a comparative overview of analytical techniques for validating the purity of Bis(trichlorosilyl)methane, a key precursor in the synthesis of advanced materials.[1][][3] This document outlines detailed experimental protocols, presents data in a clear, comparative format, and offers insights into the performance of alternative compounds.

The Challenge of Purity in this compound Synthesis

The direct synthesis of this compound can often result in a mixture of products. Common impurities that may arise during synthesis include bis(dichlorosilyl)methane, (dichlorosilyl)(trichlorosilyl)methane, trichlorosilane, and silicon tetrachloride.[4] The presence of these side-products can significantly impact the performance of this compound in downstream applications, making rigorous purity assessment essential.

Comparative Analysis of Purity Validation Techniques

A multi-faceted approach employing several analytical techniques is recommended for the comprehensive validation of this compound purity. The primary methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Table 1: Quantitative Purity Analysis of a Synthesized Batch of this compound
Analytical TechniquePurity of this compound (%)Detected ImpuritiesConcentration of Impurities (%)
GC-MS 97.5bis(dichlorosilyl)methane1.2
(dichlorosilyl)(trichlorosilyl)methane0.8
Trichlorosilane0.3
Silicon Tetrachloride0.2
¹H NMR >98 (based on proton integration)Residual solvent< 0.1
²⁹Si NMR >98 (based on silicon integration)Other silicon-containing species< 0.5

Experimental Protocols for Purity Validation

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture, making it ideal for quantifying impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer. A thermal conductivity detector (TCD) can also be used for the analysis of byproducts like HCl.

  • Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating the components.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: A split/splitless injector is used. Due to the moisture sensitivity of this compound, a moisture-free sample handling and injection technique is critical.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 250°C.

    • Final hold: 5 minutes at 250°C.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The scan range should be set to cover the expected mass-to-charge ratios of the target compound and potential impurities.

  • Data Analysis: Purity is determined by comparing the peak area of this compound to the total peak area of all detected compounds. Impurities are identified by their mass spectra and retention times.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy provides detailed structural information and can be used for quantitative analysis. Both ¹H and ²⁹Si NMR are valuable for assessing the purity of this compound.

  • Instrumentation: A high-resolution NMR spectrometer.

  • Solvent: A deuterated solvent that does not react with the analyte, such as benzene-d₆ or chloroform-d, is used. The solvent must be rigorously dried.

  • ¹H NMR:

    • The spectrum of pure this compound is expected to show a single sharp singlet for the two equivalent protons of the methylene bridge.[4]

    • Impurities with C-H bonds will show additional peaks, and their integration relative to the main peak can be used for quantification.

  • ²⁹Si NMR:

    • This technique directly probes the silicon nuclei. For pure this compound, a single peak is expected due to the two equivalent silicon atoms.[4]

    • The presence of other silicon-containing impurities will result in additional signals in the spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy is used to identify the functional groups present in a molecule and can be a quick method to check for the presence of certain impurities.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Due to its reactivity with moisture, the sample must be handled in a dry environment (e.g., a glovebox). A thin film of the liquid can be prepared between two potassium bromide (KBr) plates.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

  • Data Analysis: The spectrum of this compound is characterized by strong absorption bands corresponding to the Si-Cl stretching vibrations, typically in the 625-425 cm⁻¹ region. The absence of significant O-H stretching bands (around 3400 cm⁻¹) is a key indicator of the absence of hydrolysis products.

Experimental Workflow for Purity Validation

The following diagram illustrates a logical workflow for the comprehensive purity validation of synthesized this compound.

Caption: Workflow for the purity validation of this compound.

Comparison with Alternative Compounds

This compound is a versatile precursor, particularly in the chemical vapor deposition (CVD) of silicon carbide (SiC).[5][6][7] However, other organosilicon compounds are also used for this and other applications.

Table 2: Performance Comparison of SiC Precursors
PrecursorTypical Deposition Temperature (°C)Resulting SiC Film QualityKey AdvantagesKey Disadvantages
This compound 900 - 1200High-purity, crystallineGood stoichiometric controlPotential for chlorine contamination
Methyltrichlorosilane (MTS) 1100 - 1350Good quality, widely usedCost-effective, well-established processHigher deposition temperature required
Polycarbosilanes (PCS) 800 - 1200 (post-pyrolysis)Amorphous or crystallineProcessability into complex shapesLower ceramic yield, potential for carbon residue

This comparative data highlights that while this compound offers the advantage of lower deposition temperatures for high-quality SiC films, alternatives like MTS are more established and cost-effective. The choice of precursor will ultimately depend on the specific application requirements and process constraints.

By employing the rigorous analytical methods outlined in this guide and considering the performance of alternative compounds, researchers can ensure the quality and reliability of their work with this compound and other essential organosilicon precursors.

References

A Comparative Guide to Bis(trichlorosilyl)methane as a Silicon Carbide Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in materials science and semiconductor development, the choice of a suitable precursor is critical for the synthesis of high-quality silicon carbide (SiC). Bis(trichlorosilyl)methane (BTCSM) has emerged as a promising single-source precursor for the chemical vapor deposition (CVD) of SiC. This guide provides a comprehensive comparison of BTCSM with other common SiC precursors, supported by available experimental data, to aid in the selection of the most appropriate precursor for specific applications.

This compound, with the chemical formula (Cl₃Si)₂CH₂, is a highly reactive organosilicon compound. Its molecular structure, containing a pre-bonded Si-C-Si linkage, makes it an attractive candidate for producing stoichiometric SiC at potentially lower temperatures compared to traditional multi-source precursors.

Performance Comparison of SiC Precursors

The selection of a SiC precursor significantly impacts the properties of the resulting material, including its purity, crystallinity, and defect density. While comprehensive comparative data is often proprietary or application-specific, this section summarizes the known performance characteristics of BTCSM in relation to other widely used precursors.

PrecursorChemical FormulaDeposition Temperature (°C)SiC YieldPurityKey AdvantagesKey Disadvantages
This compound (BTCSM) (Cl₃Si)₂CH₂800 - 1200High (Theoretical)HighSingle-source precursor, 1:1 Si:C ratio, potentially lower deposition temperature.Limited publicly available data, potential for chlorine contamination.
Methyltrichlorosilane (MTS) CH₃SiCl₃1200 - 1600ModerateGoodWell-established precursor, good quality SiC films.[1][2]High deposition temperature, requires careful control of C/Si ratio.
Silane + Propane/Ethylene SiH₄ + C₃H₈/C₂H₄1100 - 1400VariableHighChlorine-free process, high-purity films.Two-source process requires precise flow control, safety concerns with silane.
Polycarbosilanes (PCS) [-(SiR₂-CH₂)-]n> 800 (Pyrolysis)VariableModerate to GoodSuitable for SiC fibers and coatings, processable at lower temperatures.Multi-step process (synthesis, spinning, curing, pyrolysis), potential for oxygen contamination.
Trichlorosilane (TCS) + Ethylene HSiCl₃ + C₂H₄> 1200VariableGoodHigher growth rate compared to silane systems.Two-source process, chlorine incorporation.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and building upon existing research. Below are generalized protocols for SiC synthesis using different precursors.

SiC Deposition via CVD using this compound (Generalized)
  • Substrate Preparation: A suitable substrate, such as silicon or graphite, is cleaned to remove any surface contaminants.

  • CVD Reactor Setup: The substrate is placed in a horizontal hot-wall CVD reactor. The reactor is then evacuated to a base pressure to eliminate atmospheric gases.

  • Precursor Delivery: BTCSM, which is a liquid at room temperature, is vaporized and introduced into the reactor using a carrier gas, typically hydrogen (H₂) or argon (Ar).

  • Deposition: The substrate is heated to the desired deposition temperature, generally in the range of 800-1200°C. The BTCSM decomposes on the hot substrate surface, leading to the formation of a SiC film.

  • Cooling and Characterization: After the deposition process, the system is cooled down, and the SiC film is characterized for its thickness, crystallinity, and purity using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and Raman spectroscopy.

SiC Deposition via CVD using Methyltrichlorosilane (MTS)

A similar CVD setup is used as described for BTCSM. MTS is delivered into the reactor with a carrier gas (H₂). The deposition temperature is typically higher, in the range of 1200-1600°C. The C/Si ratio in the gas phase is a critical parameter that needs to be carefully controlled to obtain stoichiometric SiC.

Chemical Pathways and Experimental Workflow

To visualize the processes involved in SiC synthesis, the following diagrams illustrate the decomposition pathway of BTCSM and a general experimental workflow for comparing SiC precursors.

BTCSM_Decomposition BTCSM This compound ((Cl₃Si)₂CH₂) GasPhase Gas Phase Intermediates (e.g., SiCl₂, CCl₂, HCl) BTCSM->GasPhase Pyrolysis SurfaceAdsorption Surface Adsorption GasPhase->SurfaceAdsorption SurfaceDecomposition Surface Decomposition & Film Growth SurfaceAdsorption->SurfaceDecomposition SiC_Film SiC Film SurfaceDecomposition->SiC_Film Byproducts Volatile Byproducts (e.g., HCl, SiCl₄) SurfaceDecomposition->Byproducts

Caption: Decomposition pathway of BTCSM in a CVD process.

Experimental_Workflow cluster_precursors Precursor Selection cluster_synthesis SiC Synthesis cluster_characterization Material Characterization cluster_analysis Comparative Analysis BTCSM BTCSM CVD Chemical Vapor Deposition BTCSM->CVD MTS MTS MTS->CVD PCS PCS PCS->CVD XRD XRD (Crystallinity) CVD->XRD SEM SEM (Morphology) CVD->SEM Raman Raman (Purity) CVD->Raman Performance Performance Metrics (Yield, Purity, etc.) XRD->Performance SEM->Performance Raman->Performance

Caption: General workflow for comparing SiC precursors.

Conclusion

This compound holds significant promise as a single-source precursor for the deposition of high-quality SiC films at potentially lower temperatures than conventional precursors. Its 1:1 silicon-to-carbon ratio simplifies process control and can lead to the formation of stoichiometric SiC. However, more extensive research and publication of experimental data are needed to fully validate its performance advantages over established precursors like methyltrichlorosilane and silane/hydrocarbon systems. Researchers are encouraged to explore BTCSM for applications where precise stoichiometry and lower thermal budgets are critical.

References

A Comparative Guide to Precursors for Silicon Carbide Chemical Vapor Deposition: Bis(trichlorosilyl)methane vs. Methyltrichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of methyltrichlorosilane (MTS) and an analysis of the potential of bis(trichlorosilyl)methane (BTCSM) as a precursor for the chemical vapor deposition (CVD) of silicon carbide (SiC). This guide provides a detailed overview for researchers, scientists, and professionals in drug development, summarizing available experimental data and outlining future research directions.

Introduction

The selection of a suitable precursor is a critical factor in the chemical vapor deposition (CVD) of high-quality silicon carbide (SiC) films, which are essential for a wide range of applications in high-power electronics, aerospace components, and advanced ceramics. Methyltrichlorosilane (CH₃SiCl₃, MTS) has historically been a workhorse precursor for SiC CVD due to its 1:1 silicon-to-carbon ratio, commercial availability, and extensive research history. However, the continuous drive for improved film quality, lower deposition temperatures, and enhanced process control has led to the exploration of alternative precursors. One such candidate is this compound (CH₂(SiCl₃)₂, BTCSM), a molecule with two silicon atoms bridged by a methylene group.

This guide provides a detailed comparison of MTS and BTCSM for SiC CVD. While extensive experimental data is available for MTS, research on the use of BTCSM for SiC CVD is notably limited. Therefore, this comparison will summarize the well-established performance of MTS and provide a theoretical and potential performance analysis of BTCSM based on its chemical structure and available information from related applications.

Methyltrichlorosilane (MTS): A Well-Established Precursor

Methyltrichlorosilane is a single-source precursor that has been widely adopted for the deposition of both polycrystalline and single-crystalline SiC films.[1] Its thermal decomposition in a hydrogen carrier gas ambient is the basis for most SiC CVD processes.

Performance Data for MTS in SiC CVD
ParameterValue/RangeConditionsReference
Deposition Temperature 850°C - 1750°CVaries with desired film type (polycrystalline vs. single-crystalline) and reactor type.[2][3]
Growth Rate 1 to several µm/h (polycrystalline)1000°C, Low-Pressure CVD (LPCVD)[1]
Up to 18 µm/h (β-SiC)1200°C, H₂/MTS ratio of 30[4]
Up to 170 µm/h (4H-SiC)1600°C[4]
Film Quality High-quality stoichiometric polycrystalline SiC1000°C[1]
Single crystal 3C-SiC platelets with high purity1650°C - 1750°C
Crystal Structure Amorphous SiC< 800°C[1]
Polycrystalline 3C-SiC800°C - 1500°C[1]
Single-crystalline SiC> 1500°C[1]
Key Process Parameters H₂/MTS ratio, temperature, pressure, and total flow rate significantly influence deposition rate and film quality.[2][3]
Experimental Protocol for SiC CVD using MTS

A typical experimental setup for SiC CVD using MTS involves a horizontal or vertical hot-wall or cold-wall reactor. The protocol generally includes the following steps:

  • Substrate Preparation: A suitable substrate, such as a silicon wafer or a graphite component, is cleaned to remove any surface contaminants.

  • Loading: The substrate is placed inside the CVD reactor.

  • Evacuation and Purging: The reactor is evacuated to a base pressure and then purged with an inert gas, followed by hydrogen (H₂), to create a clean and controlled atmosphere.

  • Heating: The substrate is heated to the desired deposition temperature, typically ranging from 1000°C to 1600°C.

  • Precursor Introduction: MTS, which is a liquid at room temperature, is vaporized and introduced into the reactor along with a carrier gas, usually H₂. The flow rates of MTS and H₂ are precisely controlled to achieve the desired H₂/MTS ratio.

  • Deposition: The MTS thermally decomposes in the hot zone of the reactor, leading to the deposition of a SiC film on the substrate surface. The deposition time determines the final thickness of the film.

  • Cooling and Unloading: After the desired deposition time, the precursor flow is stopped, and the reactor is cooled down under a flow of H₂ or an inert gas. The coated substrate is then unloaded from the reactor.

This compound (BTCSM): A Promising but Under-Explored Alternative

This compound is a larger molecule than MTS, containing two silicon atoms and one carbon atom in its backbone (Si:C ratio of 2:1). While it has been investigated for the atomic layer deposition (ALD) of silicon carbonitride (SiCN) and silicon oxycarbonitride (SiCON) films, its application in the CVD of pure SiC has not been extensively reported in the scientific literature.[5]

Potential Advantages of BTCSM

Based on its chemical structure, BTCSM may offer several potential advantages over MTS for SiC CVD:

  • Lower Decomposition Temperature: The Si-C-Si linkage in BTCSM might be more susceptible to thermal decomposition than the Si-C bond in MTS, potentially allowing for lower deposition temperatures. This could reduce thermal stress in the deposited films and enable the use of a wider range of substrates.

  • Modified Growth Chemistry: The presence of two SiCl₃ groups could lead to different gas-phase and surface reactions compared to MTS, potentially influencing the growth rate, film morphology, and impurity incorporation.

  • In-situ Carbon Source Control: The 2:1 Si:C ratio in BTCSM would necessitate the addition of a carbon source to achieve stoichiometric SiC. This provides an independent control parameter for the C/Si ratio in the gas phase, which is a critical factor for controlling the electrical properties of SiC.

Potential Challenges with BTCSM
  • Precursor Delivery: BTCSM has a higher boiling point than MTS, which may require a more sophisticated precursor delivery system to ensure stable and reproducible vaporization and transport to the reactor.

  • Complex Decomposition Pathways: The decomposition of BTCSM is likely to be more complex than that of MTS, potentially leading to the formation of a wider range of gas-phase intermediates and byproducts. This could make process control more challenging.

  • Lack of Experimental Data: The most significant challenge is the current lack of published experimental data on the use of BTCSM for SiC CVD. Without this data, any comparison with MTS remains largely speculative.

Direct Comparison: A Need for Experimental Investigation

A direct, quantitative comparison of BTCSM and MTS for SiC CVD is not possible at present due to the absence of experimental studies on BTCSM for this application. To enable a meaningful comparison, future research should focus on:

  • Determining the optimal deposition conditions for SiC using BTCSM: This includes investigating the effects of temperature, pressure, carrier gas, and the addition of a carbon source on the growth rate and film quality.

  • Characterizing the SiC films grown from BTCSM: A thorough analysis of the crystallinity, morphology, defect density, and impurity levels of the films is required.

  • Performing a side-by-side comparison with MTS: Once the optimal conditions for BTCSM are established, a direct comparison with MTS under identical experimental conditions would be necessary to definitively assess the relative merits of each precursor.

Logical Relationships and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the logical relationship in comparing the two precursors and a generalized experimental workflow for SiC CVD.

G cluster_precursors Precursor Selection for SiC CVD cluster_properties Key Performance Metrics BTCSM BTCSM Deposition_Temperature Deposition_Temperature BTCSM->Deposition_Temperature Influences Growth_Rate Growth_Rate BTCSM->Growth_Rate Influences Film_Quality Film_Quality BTCSM->Film_Quality Influences Impurity_Incorporation Impurity_Incorporation BTCSM->Impurity_Incorporation Influences MTS MTS MTS->Deposition_Temperature Influences MTS->Growth_Rate Influences MTS->Film_Quality Influences MTS->Impurity_Incorporation Influences

Caption: Logical relationship between precursors and performance metrics in SiC CVD.

G Start Start Substrate_Preparation Substrate_Preparation Start->Substrate_Preparation Reactor_Loading Reactor_Loading Substrate_Preparation->Reactor_Loading Pump_Purge Pump_Purge Reactor_Loading->Pump_Purge Heating Heating Pump_Purge->Heating Precursor_Introduction Precursor_Introduction Heating->Precursor_Introduction Deposition Deposition Precursor_Introduction->Deposition Cooling Cooling Deposition->Cooling Unloading Unloading Cooling->Unloading End End Unloading->End

Caption: Generalized experimental workflow for SiC Chemical Vapor Deposition.

Conclusion

Methyltrichlorosilane remains the industry standard and a well-characterized precursor for the chemical vapor deposition of silicon carbide. Its performance and the resulting film properties have been extensively documented, providing a solid foundation for process development and optimization. This compound, on the other hand, represents an unexplored alternative with the potential for lower deposition temperatures and greater control over the C/Si ratio. However, the current lack of experimental data on its use for SiC CVD makes a direct and meaningful comparison with MTS impossible.

Further experimental investigation into the SiC growth kinetics and film properties using BTCSM is crucial to unlock its potential and to determine if it can offer tangible advantages over the established MTS precursor. Such studies would not only broaden the palette of available precursors for SiC CVD but could also pave the way for the development of next-generation SiC-based devices with enhanced performance and new functionalities.

References

A Comparative Guide to Bis(trichlorosilyl)methane for Advanced Thin Film Deposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of next-generation electronics and advanced material coatings, the choice of precursor in thin film deposition is paramount. This guide provides a comprehensive comparison of Bis(trichlorosilyl)methane (BTCSM) against alternative precursors for the deposition of silicon carbonitride (SiCN) and related thin films. Leveraging experimental data, this document outlines the distinct advantages of BTCSM in achieving superior film properties, particularly for applications demanding low dielectric constants and high performance.

Executive Summary

This compound has emerged as a compelling precursor for the atomic layer deposition (ALD) of high-quality silicon carbonitride (SiCN) and silicon oxycarbonitride (SiCON) thin films. Its primary advantages lie in the ability to deposit films at relatively low temperatures with excellent conformality, and the incorporation of carbon which can lead to a desirable reduction in the dielectric constant compared to traditional silicon nitride (SiN) films. This guide will delve into the quantitative performance of BTCSM and compare it with other classes of precursors, notably aminosilanes like Bis(tert-butylamino)silane (BTBAS), a common precursor for silicon nitride deposition.

Performance Comparison: BTCSM vs. Alternative Precursors

The selection of a precursor significantly impacts the deposition process and the resulting film's characteristics. Here, we compare SiCN films deposited using BTCSM with silicon nitride films, a common dielectric material, deposited using BTBAS.

FeatureThis compound (for SiCN)Bis(tert-butylamino)silane (BTBAS) (for SiN)Key Advantages of BTCSM
Deposition Method Atomic Layer Deposition (ALD)Atomic Layer Deposition (ALD)Enables precise thickness control and excellent conformality on complex topographies.
Deposition Temperature 300 - 500°C[1]300 - 500°C[2]Offers a comparable and relatively low thermal budget, compatible with many semiconductor processes.
Film Composition SiCN[3]SiN[2]The incorporated carbon in SiCN films is key to lowering the dielectric constant.
Refractive Index 1.66 (at 300°C)[1]~1.96 (at 500°C)[2]The lower refractive index is indicative of a less dense film, which contributes to a lower dielectric constant.
Wet Etch Rate (dilute HF) 0.15 Å/s (at 300°C)[1]~1 nm/min (~0.167 Å/s) (at ≥400°C)[2]Demonstrates comparable or better resistance to wet etching, indicating good film density and chemical stability.
Growth per Cycle (ALD) 0.2 Å/cycle (at 300°C)[1]Varies with conditionsProvides a practical deposition rate for manufacturing.
Dielectric Constant (k) Lower than SiN[3]~7.0-7.5Primary Advantage: The carbon incorporation in SiCN films from BTCSM is known to reduce the dielectric constant, a critical factor for advanced interconnects to reduce signal delay and power consumption.

Table 1: Performance Comparison of this compound and Bis(tert-butylamino)silane in Thin Film Deposition.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are the experimental protocols for the deposition of SiCN films using BTCSM.

Atomic Layer Deposition (ALD) of SiCN from this compound and Ammonia

This protocol is based on the process described in patent literature[3].

1. Precursor and Reactants:

  • Silicon Precursor: this compound (BTCSM)
  • Nitrogen Source: Ammonia (NH₃)

2. Deposition Parameters:

  • Substrate Temperature: 450°C[3]
  • Chamber Pressure: 8 Torr[3]
  • Carrier Gas Flow (for BTCSM): 100 sccm[3]

3. ALD Cycle Sequence:

  • BTCSM Pulse: A 5-second pulse of BTCSM is introduced into the deposition chamber.[3]
  • Inert Gas Purge: A purge with an inert gas (e.g., Argon or Nitrogen) to remove unreacted BTCSM and byproducts.
  • NH₃ Pulse: A 12-second pulse of ammonia is introduced to react with the surface-adsorbed BTCSM.[3]
  • Inert Gas Purge: A final purge to remove unreacted ammonia and reaction byproducts.

This cycle is repeated to achieve the desired film thickness. The resulting SiCN film is highly conformal, making it suitable for coating substrates with high-aspect-ratio features.[3]

Logical Workflow for Precursor Selection and Deposition

The decision-making process for selecting a precursor for a specific thin film application involves several key steps, from identifying the desired film properties to the final deposition process.

G cluster_0 Pre-Deposition Stage cluster_1 Deposition Stage cluster_2 Post-Deposition Stage A Define Target Film Properties (e.g., Low-k, High Conformality) B Identify Potential Precursors (e.g., BTCSM, Aminosilanes) A->B Based on Requirements C Evaluate Precursor Characteristics (Volatility, Thermal Stability, Reactivity) B->C Further Screening D Select Deposition Technique (e.g., ALD, PECVD) C->D Informed Selection E Optimize Deposition Parameters (Temperature, Pressure, Flow Rates) D->E Process Development F Thin Film Deposition E->F G Film Characterization (Composition, Thickness, Electrical Properties) F->G Analysis H Performance Validation G->H Verification

Caption: Workflow for thin film deposition from precursor selection to characterization.

Chemical Vapor Deposition Pathway

The chemical vapor deposition process, particularly ALD, relies on sequential, self-limiting surface reactions. The following diagram illustrates the reaction pathway for the deposition of a SiCN layer using BTCSM and ammonia.

G cluster_0 ALD Cycle cluster_1 Surface Chemistry start Substrate with Surface Groups (e.g., -NH2) precursor_pulse Pulse BTCSM (Cl3Si-CH2-SiCl3) start->precursor_pulse Step 1 purge1 Inert Gas Purge precursor_pulse->purge1 Step 2 (Remove excess) reaction1 Surface-NH2 + Cl3Si-CH2-SiCl3 -> Surface-NH-SiCl2-CH2-SiCl3 + HCl reactant_pulse Pulse Ammonia (NH3) purge1->reactant_pulse Step 3 purge2 Inert Gas Purge reactant_pulse->purge2 Step 4 (Remove excess & byproducts) reaction2 Surface-Si-Cl + NH3 -> Surface-Si-NH2 + HCl end_product SiCN Film Growth (One Monolayer) purge2->end_product end_product->start Repeat Cycle

Caption: ALD cycle for SiCN deposition using BTCSM and ammonia.

Conclusion

This compound stands out as a highly advantageous precursor for the deposition of SiCN and SiCON thin films, particularly for applications in the semiconductor industry where low-k dielectrics are essential. Its ability to facilitate low-temperature ALD processes, resulting in highly conformal films with a reduced dielectric constant, positions it as a superior alternative to traditional silicon-based precursors. The experimental data indicates that BTCSM can produce films with comparable or improved etch resistance to conventional SiN films, further underscoring its potential for robust manufacturing processes. For researchers and professionals in materials science and drug development, where precision coatings and advanced material properties are critical, BTCSM offers a promising pathway to innovation.

References

A Comparative Guide to Silane Precursors for Molecular Layer Deposition (MLD)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed analysis of silane precursors for the fabrication of hybrid organic-inorganic thin films via Molecular Layer Deposition (MLD), providing key performance data and experimental protocols to guide precursor selection.

Molecular Layer Deposition (MLD) is a vapor-phase thin film deposition technique that enables the growth of hybrid organic-inorganic materials with atomic-level precision. The choice of precursors is critical to controlling the film's properties, including its chemical composition, thermal stability, and mechanical characteristics. Silane precursors, in particular, are foundational to the MLD of silicon-containing hybrid polymers. This guide offers a comparative overview of different classes of silane precursors, focusing on their performance in MLD processes and providing the necessary data for informed decision-making in research and development.

Performance Comparison of Silane Precursors

The selection of a silane precursor for MLD is a trade-off between reactivity, deposition temperature, and the desired properties of the final film. The two main classes of silane precursors used in MLD are chlorosilanes and aminosilanes. Below is a summary of their performance based on available experimental data.

Precursor ClassExample PrecursorCo-reactantDeposition Temperature (°C)Growth Per Cycle (Å/cycle)Film Density (g/cm³)Dielectric Constant (k)Refractive IndexKey Characteristics
Chlorosilanes Bis(trichlorosilyl)methane (BTCSM)Water (H₂O)Room Temperature0.5 ± 0.1[1][2]1.4[2]2.6 ± 0.3[2]1.6 ± 0.1[2]Forms highly cross-linked and thermally stable silicon oxycarbide films. The use of water as a co-reactant avoids the need for high temperatures or harsh oxidants.[1][2]
Aminosilanes Bis(tert-butylamino)silane (BTBAS)Ethylene Glycol (EG)150-200~1.2 (estimated)Not ReportedNot ReportedNot ReportedLower toxicity and corrosivity compared to chlorosilanes. Typically requires higher deposition temperatures. Forms flexible polysiloxane films.

Note: Direct comparative studies of different silane precursors for the MLD of hybrid organic-inorganic films are limited in publicly available literature. The data for aminosilanes is often in the context of Atomic Layer Deposition (ALD) of silicon oxides or nitrides. The growth per cycle for BTBAS with an organic diol is an estimation based on typical MLD growth rates for similar processes.

Experimental Protocols

Detailed experimental protocols are crucial for the successful and reproducible deposition of high-quality MLD films. Below are representative protocols for MLD using a chlorosilane and a conceptual protocol for an aminosilane.

MLD of Silicon Oxycarbide using this compound (BTCSM) and Water

This protocol is based on the work of Closser et al. for the deposition of a methylene-bridged silicon oxycarbide film.[1][2]

1. Precursor Handling and Delivery:

  • This compound (BTCSM) is a liquid precursor and should be handled in an inert atmosphere (e.g., a glovebox) due to its reactivity with moisture.

  • Deionized water is used as the co-reactant.

  • Both precursors are delivered into the MLD reactor in the vapor phase. The BTCSM is typically heated to an appropriate temperature to achieve a suitable vapor pressure, while water is introduced at room temperature.

2. MLD Reactor and Substrate Preparation:

  • A vacuum chamber equipped with high-speed pneumatic valves for precursor pulsing and purging is used.

  • Substrates (e.g., silicon wafers) are cleaned to remove organic and inorganic contaminants prior to deposition. A common cleaning procedure involves sonication in acetone and isopropyl alcohol, followed by drying with nitrogen.

3. MLD Cycle: The MLD process consists of a sequence of self-limiting surface reactions. A single MLD cycle for SiOC deposition consists of four steps: a. BTCSM Pulse: A pulse of BTCSM vapor is introduced into the reactor. The BTCSM molecules react with the hydroxyl (-OH) groups on the substrate surface. b. Purge 1: The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted BTCSM and reaction byproducts. c. Water Pulse: A pulse of water vapor is introduced into the reactor. The water molecules react with the remaining reactive sites on the surface, regenerating hydroxyl groups for the next cycle. d. Purge 2: The reactor is again purged with an inert gas to remove unreacted water and reaction byproducts.

4. Deposition Parameters:

  • Deposition Temperature: Room temperature.[1][2]

  • Precursor Pulse/Exposure Times: Saturation of the surface reactions is crucial. For BTCSM, an exposure time of 360 seconds may be required, while water saturates within approximately 45 seconds.[1]

  • Purge Times: Sufficient purge times are necessary to prevent chemical vapor deposition (CVD) type reactions. These are typically on the order of tens of seconds.

5. Film Characterization:

  • Film thickness and growth per cycle are determined using in-situ techniques like quartz crystal microbalance (QCM) or ex-situ techniques like ellipsometry.

  • Chemical composition and bonding are analyzed using X-ray photoelectron spectroscopy (XPS) and Fourier-transform infrared spectroscopy (FTIR).

  • Film density can be measured by X-ray reflectivity (XRR).

Visualizing MLD Processes and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of MLD experiments and the underlying chemical reactions.

MLD_Workflow cluster_prep Preparation cluster_mld MLD Cycle cluster_analysis Analysis substrate Substrate Cleaning pulse_A Silane Precursor Pulse substrate->pulse_A precursor Precursor Handling (Inert Atm.) precursor->pulse_A purge_A Inert Gas Purge pulse_A->purge_A Repeat n cycles pulse_B Co-reactant Pulse purge_A->pulse_B Repeat n cycles purge_B Inert Gas Purge pulse_B->purge_B Repeat n cycles purge_B->pulse_A Repeat n cycles thickness Thickness Measurement (Ellipsometry) purge_B->thickness composition Composition Analysis (XPS, FTIR) thickness->composition properties Property Measurement (XRR, etc.) composition->properties

Caption: General workflow for an MLD experiment.

MLD_Reaction_Chlorosilane surface_OH Surface-OH surface_SiCl2R Surface-O-SiCl2-R-SiCl3 surface_OH->surface_SiCl2R + BTCSM - HCl surface_SiOHR Surface-O-Si(OH)2-R-Si(OH)3 surface_SiCl2R->surface_SiOHR + H2O - HCl surface_SiOHR->surface_OH Next Cycle BTCSM Cl3Si-R-SiCl3 H2O H2O

Caption: Simplified MLD reaction for a chlorosilane.

Conclusion

The choice of silane precursor significantly impacts the MLD process and the resulting film properties. Chlorosilanes, such as this compound, can be used at room temperature with water to produce highly cross-linked and stable silicon oxycarbide films. While direct comparative data is limited, aminosilanes are generally less corrosive and toxic but may require higher deposition temperatures. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the selection of appropriate silane precursors for their specific MLD applications, paving the way for the development of advanced hybrid materials.

References

Characterizing SiOC Thin Films from Bis(trichlorosilyl)methane: A Comparative Guide to Ellipsometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to understand the properties of Silicon Oxycarbide (SiOC) thin films derived from Bis(trichlorosilyl)methane, precise characterization is paramount. Spectroscopic ellipsometry stands out as a powerful, non-destructive optical technique for this purpose. This guide provides an objective comparison of ellipsometry with other common characterization methods, supported by experimental data and detailed protocols.

Spectroscopic ellipsometry (SE) is a highly sensitive technique that measures the change in polarization of light upon reflection from a thin film. This change is represented by two parameters: the amplitude ratio (Ψ) and the phase difference (Δ). By analyzing these parameters over a range of wavelengths, one can determine the thickness, refractive index (n), and extinction coefficient (k) of the film with high precision.

Ellipsometry in Action: Unveiling SiOC Film Properties

In the context of SiOC thin films deposited from this compound, spectroscopic ellipsometry is instrumental in determining key optical and physical properties. The refractive index and extinction coefficient are crucial for understanding the film's dielectric properties and its potential applications in microelectronics and optical coatings. The thickness of the film is a critical parameter that influences its performance.

One of the key advantages of ellipsometry is its ability to perform in-situ and real-time measurements during the deposition process. This allows for precise monitoring and control over the film growth, ensuring desired properties are achieved.

A Comparative Look: Ellipsometry vs. Alternative Techniques

While spectroscopic ellipsometry is a versatile tool, a comprehensive characterization of SiOC thin films often involves a multi-technique approach. Below is a comparison of ellipsometry with other commonly used methods.

Technique Principle Information Obtained Advantages Limitations
Spectroscopic Ellipsometry (SE) Measures the change in polarization of reflected light.Film thickness, refractive index, extinction coefficient, surface roughness.Non-destructive, high sensitivity to ultra-thin films, in-situ monitoring capability.Requires a smooth and uniform surface, data analysis involves complex modeling.
X-ray Reflectivity (XRR) Measures the specular reflection of X-rays from a surface.Film thickness, density, and surface/interface roughness.Provides accurate thickness and density measurements, sensitive to interfaces.Can be more time-consuming than ellipsometry, requires a flat sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the material's molecular bonds.Chemical bonding structure (e.g., Si-O, Si-C, C-H bonds).Provides information on chemical composition and bonding, can be used for qualitative and quantitative analysis.Less sensitive to film thickness compared to ellipsometry and XRR.
X-ray Photoelectron Spectroscopy (XPS) Analyzes the kinetic energy of electrons ejected from a material upon X-ray irradiation.Elemental composition and chemical states of the elements.Surface-sensitive, provides detailed chemical information.Typically requires high vacuum, can be destructive for some samples.
Atomic Force Microscopy (AFM) Scans a sharp tip over the surface to create a topographical map.Surface morphology, roughness, and topography.High-resolution imaging of the surface, can be performed in various environments.Provides information only about the surface, can be slow for large area scans.

Experimental Protocols

Spectroscopic Ellipsometry of SiOC Thin Films
  • Sample Preparation: A SiOC thin film is deposited on a silicon wafer using a plasma-enhanced chemical vapor deposition (PECVD) process with this compound as the precursor.

  • Instrument Setup: A variable angle spectroscopic ellipsometer is used. The light source is typically a Xenon lamp covering a wide spectral range (e.g., 190-1700 nm).

  • Measurement: The ellipsometric parameters, Ψ and Δ, are measured at multiple angles of incidence (e.g., 65°, 70°, 75°) over the desired spectral range.

  • Data Analysis:

    • A structural model of the sample is created, typically consisting of the silicon substrate, a native oxide layer (if present), and the SiOC film.

    • An appropriate optical dispersion model, such as the Cauchy or Tauc-Lorentz model, is chosen to represent the optical properties of the SiOC film.

    • The model parameters (film thickness, and the parameters of the dispersion model) are fitted to the experimental Ψ and Δ data using a regression algorithm to minimize the difference between the measured and calculated values.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for characterizing SiOC thin films and the logical relationship in the data analysis process.

experimental_workflow cluster_deposition Film Deposition cluster_characterization Characterization cluster_analysis Data Analysis & Property Determination precursor This compound pecvd PECVD Reactor precursor->pecvd sioc_film SiOC Thin Film on Si pecvd->sioc_film Deposition si_wafer Silicon Wafer si_wafer->pecvd ellipsometer Spectroscopic Ellipsometer sioc_film->ellipsometer xrr X-ray Reflectometer sioc_film->xrr ftir FTIR Spectrometer sioc_film->ftir xps XPS System sioc_film->xps afm Atomic Force Microscope sioc_film->afm optical_properties Optical Properties (n, k, Thickness) ellipsometer->optical_properties structural_properties Structural Properties (Density, Roughness) xrr->structural_properties chemical_properties Chemical Composition & Bonding ftir->chemical_properties xps->chemical_properties morphological_properties Surface Morphology afm->morphological_properties

Caption: Experimental workflow for SiOC thin film characterization.

data_analysis_workflow cluster_input Input Data cluster_modeling Modeling cluster_fitting Fitting Process cluster_output Output Results exp_data Experimental Data (Ψ, Δ) regression Regression Analysis (Minimize MSE) exp_data->regression structural_model Define Structural Model (Substrate, Layers) structural_model->regression optical_model Select Optical Model (e.g., Cauchy, Tauc-Lorentz) optical_model->regression film_properties Film Properties (Thickness, n, k) regression->film_properties Best Fit

Caption: Spectroscopic ellipsometry data analysis workflow.

A Researcher's Guide to Surface Analysis of SiC Films: XPS and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with silicon carbide (SiC) films, understanding their surface chemistry and composition is paramount. X-ray Photoelectron Spectroscopy (XPS) stands as a cornerstone technique for this purpose, offering detailed insights into elemental composition and chemical states. This guide provides an objective comparison of XPS with other surface analysis techniques, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your SiC film analysis needs.

X-ray Photoelectron Spectroscopy is a powerful surface-sensitive technique that analyzes the top 1-10 nanometers of a material.[1] It utilizes X-rays to eject core-level electrons from the atoms in the sample. By measuring the kinetic energy of these photoelectrons, XPS can identify the elemental composition and, crucially, the chemical bonding states of the elements present.[1] For SiC films, XPS is instrumental in determining the stoichiometry, identifying the presence of Si-C bonds, and detecting surface oxidation (SiOₓ) or adventitious carbon contamination.[2] The analysis of the Si 2p and C 1s core level spectra provides characteristic peaks for silicon carbide, with the Si-C bond typically appearing at a binding energy of 100.4 eV in the Si 2p spectrum and 283 eV in the C 1s spectrum.[2][3]

Comparing Surface Analysis Techniques for SiC Films

While XPS is a versatile and widely used technique, other methods offer complementary or, in some cases, more suitable information for specific research questions. The choice of technique depends on the desired information, such as elemental sensitivity, spatial resolution, and the need for molecular or structural information. Key alternatives to XPS for SiC film analysis include Secondary Ion Mass Spectrometry (SIMS), Auger Electron Spectroscopy (AES), and Raman Spectroscopy.

Technique Primary Probe Detected Particle Information Provided Analysis Depth Detection Limit Key Advantages for SiC Analysis Limitations for SiC Analysis
XPS X-ray PhotonsPhotoelectronsElemental composition, chemical states (e.g., Si-C, Si-O, C-C)1 - 10 nm0.1 - 1 atomic %Excellent for chemical state analysis, quantitative.[4]Limited spatial resolution, not sensitive to H or He.
SIMS Primary IonsSecondary IonsElemental and isotopic composition, trace element detection< 1 nm to several µm (with sputtering)ppm to ppbUnrivaled for detecting dopants and contaminants at very low concentrations, excellent for depth profiling.[2]Destructive, quantification can be challenging due to matrix effects.
AES Electron BeamAuger ElectronsElemental composition, high spatial resolution mapping1 - 5 nm0.1 - 1 atomic %High spatial resolution for elemental mapping of surface features.[5]Can induce sample damage, less detailed chemical state information than XPS.[5]
Raman Spectroscopy Laser PhotonsScattered PhotonsMolecular vibrations, crystal structure, polytype identification> 1 µmVaries by materialNon-destructive, excellent for identifying different SiC polytypes (e.g., 3C, 4H, 6H) and assessing crystal quality.[6][7]Not an elemental analysis technique, provides indirect chemical information.[1]

Experimental Protocols

X-ray Photoelectron Spectroscopy (XPS) Analysis of SiC Films

1. Sample Preparation:

  • Clean the SiC film to remove adventitious surface contamination. This can be done by rinsing with high-purity solvents like isopropanol and acetone, followed by drying with an inert gas (e.g., nitrogen).

  • For air-sensitive samples, loading into the XPS system should be performed in a glove box or using a vacuum transfer vessel to minimize exposure to the ambient atmosphere.[8]

  • Mount the sample on a dedicated sample holder using conductive double-sided tape or clips. For powder samples, pressing them into a soft indium foil is a common method.[9]

2. Instrument Setup and Data Acquisition:

  • Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

  • Perform a survey scan over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

  • Acquire high-resolution spectra for the Si 2p, C 1s, and O 1s regions to determine the chemical states.

  • If depth-dependent information is required, perform depth profiling by alternating between XPS analysis and ion sputtering (e.g., using an Ar⁺ ion beam).[10]

3. Data Analysis:

  • Calibrate the binding energy scale by setting the adventitious C 1s peak to 284.8 eV.

  • Perform peak fitting (deconvolution) of the high-resolution spectra to identify and quantify the different chemical species (e.g., Si-C, Si-Si, Si-O for the Si 2p spectrum; C-Si, C-C, C-H for the C 1s spectrum).

  • Calculate the atomic concentrations of the elements from the peak areas using appropriate sensitivity factors.

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for XPS analysis of a SiC film.

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Processing cluster_results Results Sample SiC Film Sample Cleaning Solvent Cleaning Sample->Cleaning Mounting Mounting on Holder Cleaning->Mounting Intro Introduction to UHV Mounting->Intro Survey Survey Scan Intro->Survey HighRes High-Resolution Scans (Si 2p, C 1s, O 1s) Survey->HighRes DepthProfile Depth Profiling (Optional) HighRes->DepthProfile Calibration Binding Energy Calibration HighRes->Calibration DepthProfile->Calibration PeakFitting Peak Fitting & Deconvolution Calibration->PeakFitting Quantification Quantification PeakFitting->Quantification Composition Elemental Composition Quantification->Composition ChemicalState Chemical State Analysis Quantification->ChemicalState

Caption: Experimental workflow for XPS analysis of SiC films.

Conclusion

XPS is an indispensable technique for the surface analysis of SiC films, providing crucial information on elemental composition and chemical bonding. However, a comprehensive understanding of a material's surface often requires a multi-technique approach. For trace impurity analysis and depth profiling, SIMS offers superior sensitivity. For high-resolution elemental mapping, AES is the preferred method. To investigate the crystallographic structure and identify SiC polytypes, Raman Spectroscopy is unparalleled. By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to gain a complete picture of their SiC films and advance their research and development efforts.

References

Performance of Bis(trichlorosilyl)methane in High-Temperature Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bis(trichlorosilyl)methane ((Cl₃Si)₂CH₂) is a prominent organosilicon compound recognized for its crucial role as a precursor in the synthesis of silicon carbide (SiC) ceramics and coatings.[1] Materials derived from this precursor are lauded for their exceptional thermal stability and mechanical strength, rendering them suitable for demanding applications in the aerospace and automotive industries.[1] This guide provides a comparative analysis of this compound's performance in high-temperature environments against other common SiC precursors, supported by available experimental data and detailed methodologies.

Quantitative Performance Comparison

PrecursorChemical FormulaMolecular Weight ( g/mol )Decomposition Onset / Pyrolysis Temperature (°C)Ceramic Yield (%)Resulting Ceramic Phase
This compound (Cl₃Si)₂CH₂282.92High (Implied by application)Not ReportedSilicon Carbide (SiC)
Methyltrichlorosilane (MTS) CH₃SiCl₃149.48Pyrolysis occurs at ~1000 - 1500 KNot ReportedSilicon Carbide (SiC)
Polycarbosilane (PCS) Varies~1200Weight loss starts above 500°C~70-80%Amorphous SiC, crystallizes to β-SiC at higher temperatures

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducible synthesis and evaluation of high-temperature materials. Below is a representative protocol for the synthesis of silicon carbide via Chemical Vapor Deposition (CVD), a common technique for these precursors.

Protocol: Chemical Vapor Deposition of Silicon Carbide

Objective: To deposit a silicon carbide film on a substrate using a precursor such as Methyltrichlorosilane (MTS). This protocol can be adapted for other volatile precursors like this compound.

Materials and Equipment:

  • Horizontal or vertical hot-wall CVD reactor

  • Graphite susceptor

  • Substrate (e.g., silicon wafer, graphite)

  • Precursor (e.g., Methyltrichlorosilane)

  • Carrier gas (e.g., Hydrogen, Argon)

  • Mass flow controllers

  • Vacuum pump

  • Temperature controller and furnace

  • Gas analysis system (e.g., Gas Chromatography-Mass Spectrometry)

Procedure:

  • Substrate Preparation: The substrate is cleaned to remove any surface contaminants. This may involve ultrasonic cleaning in solvents followed by an acid etch.

  • System Setup: The substrate is placed on the graphite susceptor inside the CVD reactor. The system is then sealed and evacuated to a base pressure to remove atmospheric gases.

  • Heating: The reactor is heated to the desired deposition temperature, typically in the range of 1000-1600°C, under a continuous flow of the carrier gas.

  • Precursor Introduction: Once the temperature is stable, the precursor vapor is introduced into the reactor at a controlled flow rate using a mass flow controller. The precursor is often diluted in the carrier gas.

  • Deposition: The precursor decomposes at the high temperature, and silicon carbide is deposited on the substrate surface. The deposition time is varied to achieve the desired film thickness.

  • Cooling and Sample Retrieval: After the deposition period, the precursor flow is stopped, and the reactor is cooled down to room temperature under the carrier gas flow. The coated substrate is then carefully removed from the reactor.

  • Characterization: The deposited SiC film is characterized for its morphology, composition, and crystallinity using techniques such as Scanning Electron Microscopy (SEM), X-ray Diffraction (XRD), and Raman Spectroscopy.

Signaling Pathways and Logical Relationships

The thermal decomposition of organosilicon precursors to form silicon carbide is a complex process involving numerous chemical reactions. The following diagram illustrates the major proposed pathway for the thermal decomposition of Methyltrichlorosilane (MTS), a widely studied SiC precursor.

G MTS Methyltrichlorosilane (CH₃SiCl₃) SiCl3_rad Trichlorosilyl Radical (•SiCl₃) MTS->SiCl3_rad Si-C bond cleavage CH3_rad Methyl Radical (•CH₃) MTS->CH3_rad Si-C bond cleavage HCl Hydrogen Chloride (HCl) MTS->HCl HCl elimination SiCl2 Dichlorosilylene (SiCl₂) SiCl3_rad->SiCl2 Secondary decomposition CH4 Methane (CH₄) CH3_rad->CH4 + H₂ H2 Hydrogen (H₂) SiC Silicon Carbide (SiC) CH4->SiC Surface reactions SiCl2->SiC Surface reactions

Caption: Thermal decomposition pathway of Methyltrichlorosilane (MTS).

References

A Comparative Guide to Film Growth Precursors: Bis(trichlorosilyl)methane vs. Dichlorosilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in materials science and semiconductor fabrication, the choice of chemical precursor is a critical factor influencing the properties and quality of thin films. This guide provides a detailed comparison of two silicon-based precursors, Bis(trichlorosilyl)methane (BTCSM) and Dichlorosilane (DCS), for the deposition of silicon-containing films.

Performance Comparison

A key differentiator between the two precursors lies in their chemical structure. BTCSM [CH₂(SiCl₃)₂] contains a carbon atom bridging two silicon atoms, making it a logical candidate for the deposition of silicon carbide and related films. Dichlorosilane (SiH₂Cl₂), on the other hand, is a well-established precursor for silicon and silicon nitride films.

FeatureThis compound (BTCSM)Dichlorosilane (DCS)
Primary Film Applications Silicon Carbide (SiC), Silicon Carbonitride (SiCN), Silicon Oxycarbide (SiOC)Silicon Nitride (SiN), Silicon Carbide (SiC), Epitaxial Silicon
Deposition Method Atomic Layer Deposition (ALD), Chemical Vapor Deposition (CVD)Chemical Vapor Deposition (CVD), Low-Pressure CVD (LPCVD)
Reported Advantages Potential for low-temperature deposition of carbon-containing films.Higher growth rates in some CVD processes, established process knowledge.[1]
Reported Disadvantages Limited comparative data available.Can lead to higher defect densities and poorer doping uniformity in some SiC growth processes compared to other precursors like tetrafluorosilane.[2] Formation of ammonium chloride byproduct in SiN deposition.[3]

Experimental Data

Silicon Carbide (SiC) Film Growth

Direct comparative studies for SiC growth using both BTCSM and DCS are scarce. However, studies on DCS provide insights into its performance. In a comparative study with silane, DCS demonstrated a higher growth rate for SiC epitaxial films at all growth pressures.[1] This was attributed to the suppression of elemental silicon formation at lower pressures, reducing precursor losses.[1][4] However, at higher pressures, DCS can also decompose into elemental silicon, limiting the maximum achievable growth rate.[1][4] Another study comparing DCS with tetrafluorosilane (TFS) for SiC epigrowth noted that DCS-grown epilayers had poorer doping uniformity and higher morphological defect density.[2]

Silicon Nitride (SiN) Film Growth

Dichlorosilane is a standard precursor for LPCVD of silicon nitride, typically in combination with ammonia.[3] One of the drawbacks of the DCS/ammonia process is the formation of ammonium chloride as a byproduct.[3] A study comparing trichlorosilane (TCS) with DCS for SiN film growth found that TCS-based films had a significantly lower hydrogen content (1.2 at.%) compared to films grown using DCS and ammonia.[5]

Information on the use of BTCSM for pure SiN film growth is limited. It is more commonly associated with the deposition of silicon carbonitride (SiCN) films.

Experimental Protocols

Dichlorosilane for SiC Epitaxial Growth (Example Protocol)

This protocol is based on a study comparing silane and dichlorosilane for SiC growth in a vertical hotwall CVD reactor.[1][4]

  • Precursors: Dichlorosilane (DCS), Propane (C₃H₈), Hydrogen (H₂)

  • Reactor: Inverted chimney CVD reactor

  • Pressure: Varied to study its effect on growth rate and doping.

  • Note: The study highlights that the effective C/Si ratio at the growth surface, rather than the inlet ratio, governs the doping concentration.[1][4]

Experimental Workflow

The following diagram illustrates a typical Chemical Vapor Deposition (CVD) process for film growth using a generic precursor.

G cluster_0 Gas Delivery System cluster_1 CVD Reactor cluster_2 Exhaust System Precursor Precursor Source (BTCSM or DCS) Reactor Reaction Chamber Precursor->Reactor Flow Control CarrierGas Carrier Gas (e.g., H2, Ar) CarrierGas->Reactor Flow Control Substrate Heated Substrate Reactor->Substrate Deposition Pump Vacuum Pump Reactor->Pump Exhaust Scrubber Gas Scrubber Pump->Scrubber

Caption: A generalized workflow for a Chemical Vapor Deposition (CVD) system.

Signaling Pathways in Film Growth

The underlying mechanism of film growth involves a series of steps from precursor introduction to film formation. While specific reaction pathways differ for BTCSM and DCS, a generalized model can be represented.

G A Precursor Transport to Substrate B Adsorption on Substrate Surface A->B C Surface Reactions & Decomposition B->C D Film Nucleation & Growth C->D E Desorption of Byproducts C->E

Caption: Generalized steps in the chemical vapor deposition film growth process.

Conclusion

Both this compound and Dichlorosilane are valuable precursors for the deposition of silicon-containing thin films. DCS is a well-established precursor, particularly for silicon nitride and silicon carbide, with a significant body of research supporting its use. BTCSM, with its integrated carbon-silicon backbone, shows promise for the deposition of carbon-containing films like SiC and SiCN, potentially at lower temperatures. However, a clear consensus on its performance relative to DCS is hampered by the lack of direct comparative studies. Future research directly benchmarking these two precursors for specific film applications would be highly beneficial for the materials science and semiconductor communities to make informed decisions based on desired film properties and process parameters.

References

Validation of SiC Film Crystal Structure: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of silicon carbide (SiC) films grown from Bis(trichlorosilyl)methane and alternative precursors, providing researchers, scientists, and drug development professionals with a comprehensive guide to understanding the impact of precursor choice on the crystal quality of SiC films.

This guide offers an objective comparison of the performance of this compound as a precursor for silicon carbide (SiC) film growth against other common alternatives, such as methyltrichlorosilane (MTS) and silane/propane systems. The crystalline quality of SiC films is paramount for their application in high-power, high-frequency, and high-temperature electronic devices. The choice of precursor is a critical factor that significantly influences the resulting film's crystal structure, defect density, and polytype. This document summarizes key quantitative data, provides detailed experimental protocols for deposition and characterization, and visualizes the experimental workflow for validating SiC film crystal structure.

Comparative Analysis of Precursors for SiC Film Growth

The selection of a precursor for the chemical vapor deposition (CVD) of SiC films has a profound impact on the growth process and the final material properties. While traditional precursors like methyltrichlorosilane (MTS) and combinations of silane (SiH₄) and propane (C₃H₈) have been extensively studied, alternative precursors such as this compound (BTCSM) are being explored for potential advantages.

PrecursorChemical FormulaKey AdvantagesPotential Challenges
This compound CH₂(SiCl₃)₂Single-source precursor with a 1:2 Si:C ratio which can be beneficial for stoichiometry control.Less common, limited publicly available data on optimal growth conditions and resulting film quality.
Methyltrichlorosilane (MTS) CH₃SiCl₃Widely used single-source precursor, well-established processes.[1]Can lead to silicon or carbon co-deposition depending on temperature.[2]
Silane + Propane SiH₄ + C₃H₈Independent control over Si and C sources, allowing for fine-tuning of the C/Si ratio.Requires precise control of gas flow rates to achieve desired stoichiometry and avoid defect formation.

Quantitative Data on SiC Film Crystal Structure

The crystalline quality of SiC films can be quantitatively assessed through various characterization techniques. X-ray diffraction (XRD) is a primary tool for evaluating crystallinity and identifying polytypes. The full width at half maximum (FWHM) of the rocking curve for a specific diffraction peak is a key indicator of crystal quality, with lower values signifying higher quality.

Precursor SystemDeposition MethodSiC PolytypeSubstrateXRD PeakFWHM (arcsec)Reference
Silane + PropaneLPCVD3C-SiCSi(001)(200)300MTI KOREA
MethylsilaneLPCVD3C-SiCSi(100)(111)~1800 (at 800°C)ResearchGate
This compound CVDData not available in searched literature----
4H-SiC HomoepitaxyLaser Treatment4H-SiC4H-SiC-0.047 (FS laser)MDPI

Experimental Protocols

Chemical Vapor Deposition (CVD) of SiC Films

Objective: To deposit a thin film of silicon carbide onto a substrate using a chemical vapor deposition process.

General Protocol (Adaptable for different precursors):

  • Substrate Preparation: The silicon substrate is cleaned using a standard RCA cleaning procedure to remove organic and inorganic contaminants. A final dip in hydrofluoric acid (HF) is performed to remove the native oxide layer.

  • Reactor Loading: The cleaned substrate is loaded into a horizontal hot-wall CVD reactor.

  • Pump Down and Purge: The reactor is pumped down to a base pressure of approximately 10⁻⁶ Torr and then purged with a high-purity inert gas (e.g., Argon) to remove any residual atmospheric gases.

  • Heating: The substrate is heated to the desired deposition temperature, typically ranging from 1100°C to 1350°C, under a hydrogen (H₂) carrier gas flow.

  • Precursor Introduction:

    • For this compound: The BTCSM precursor, which is a liquid at room temperature, is heated in a bubbler to generate vapor. The vapor is then carried into the reactor by the H₂ carrier gas. The flow rate of the carrier gas and the temperature of the bubbler control the precursor concentration.

    • For Methyltrichlorosilane (MTS): Similar to BTCSM, MTS is a liquid precursor and is introduced into the reactor using a bubbler system with H₂ as the carrier gas.[2]

    • For Silane and Propane: Silane and propane gases are introduced into the reactor at controlled flow rates using mass flow controllers. The C/Si ratio is controlled by adjusting the relative flow rates of the two gases.

  • Deposition: The deposition is carried out for a specific duration to achieve the desired film thickness. Key process parameters include substrate temperature, reactor pressure, carrier gas flow rate, and precursor concentration.

  • Cool Down and Unloading: After the deposition, the precursor flow is stopped, and the reactor is cooled down to room temperature under the H₂ flow. The substrate is then unloaded from the reactor.

Characterization of SiC Film Crystal Structure

1. X-ray Diffraction (XRD) Analysis

Objective: To determine the crystal structure, polytype, and crystalline quality of the grown SiC film.

Protocol:

  • Sample Mounting: The SiC film on the substrate is mounted on the sample stage of a high-resolution X-ray diffractometer.

  • 2θ-ω Scan (Bragg-Brentano): A wide-angle 2θ-ω scan is performed to identify the crystal phases present in the film and their crystallographic orientation. The resulting diffraction pattern is compared with standard diffraction data for different SiC polytypes (e.g., 3C, 4H, 6H).

  • Rocking Curve (ω-scan): To assess the crystalline quality, a rocking curve measurement is performed on a specific Bragg reflection of the SiC film (e.g., the (002) peak for 3C-SiC). The sample is rocked through a small angular range (ω) while the detector is fixed at the Bragg angle (2θ). The FWHM of the resulting peak is a measure of the crystalline perfection.

2. Transmission Electron Microscopy (TEM) Analysis

Objective: To visualize the microstructure of the SiC film, including the presence of defects such as dislocations, stacking faults, and grain boundaries.

Protocol:

  • Sample Preparation (Cross-sectional):

    • Two pieces of the SiC/substrate sample are glued face-to-face.

    • The bonded sample is cut into thin slices perpendicular to the film surface.

    • The slice is mechanically polished to a thickness of about 20 µm.

    • The thinned sample is then mounted on a TEM grid and further thinned to electron transparency using an ion mill.

  • Imaging and Diffraction:

    • The prepared sample is inserted into the TEM.

    • Bright-field and dark-field imaging are used to observe the overall microstructure and identify defects.

    • Selected area electron diffraction (SAED) is used to determine the crystal structure and orientation of specific regions of the film.

    • High-resolution TEM (HRTEM) can be used to visualize the atomic lattice and characterize the structure of interfaces and defects at the atomic scale.

3. Raman Spectroscopy

Objective: To identify the SiC polytype and assess the crystalline quality and stress in the film.

Protocol:

  • Sample Placement: The SiC film is placed on the microscope stage of the Raman spectrometer.

  • Laser Focusing: A laser beam of a specific wavelength (e.g., 532 nm) is focused onto the surface of the SiC film.

  • Spectrum Acquisition: The scattered light is collected and analyzed by a spectrometer. The resulting Raman spectrum will show characteristic peaks corresponding to the vibrational modes of the SiC crystal lattice.

  • Data Analysis: The positions, shapes, and widths of the Raman peaks are analyzed to identify the SiC polytype (3C, 4H, 6H, etc., each have unique Raman signatures) and to evaluate the crystalline quality and residual stress in the film.[3][4][5][6][7]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the validation of SiC film crystal structure.

experimental_workflow cluster_growth SiC Film Growth cluster_characterization Crystal Structure Validation cluster_data Data Analysis & Comparison Precursor Precursor Selection (BTCSM, MTS, SiH4/C3H8) CVD Chemical Vapor Deposition (CVD) Precursor->CVD XRD XRD Analysis (Polytype, FWHM) CVD->XRD Initial Screening TEM TEM Analysis (Defect Structure) XRD->TEM Detailed Defect Analysis Raman Raman Spectroscopy (Polytype, Stress) XRD->Raman Polytype Confirmation Data Quantitative Data Comparison - FWHM - Defect Density - Polytype XRD->Data TEM->Data Raman->Data

Caption: Experimental workflow for SiC film growth and crystal structure validation.

logical_relationship Precursor Precursor Choice Crystal_Structure Crystal Structure (Polytype, Defects) Precursor->Crystal_Structure Growth_Params Growth Parameters (Temp, Pressure, Flow) Growth_Params->Crystal_Structure Device_Performance Device Performance Crystal_Structure->Device_Performance

References

Safety Operating Guide

Proper Disposal of Bis(trichlorosilyl)methane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release:

Researchers and laboratory personnel handling bis(trichlorosilyl)methane now have access to a comprehensive guide on its proper disposal procedures. This document outlines the essential safety protocols and step-by-step instructions to manage and dispose of this reactive chemical safely, ensuring the well-being of laboratory staff and minimizing environmental impact.

This compound is a combustible and corrosive liquid that reacts vigorously with water and moisture, liberating hazardous hydrogen chloride gas.[1] Adherence to strict disposal protocols is therefore critical. The primary recommended method for the ultimate disposal of this compound is incineration at a licensed waste disposal facility.[1][2] However, for laboratory-scale quantities, a carefully controlled quenching and neutralization procedure is necessary before collection by a certified waste management service.

Essential Safety Precautions

Before initiating any disposal procedures, it is imperative to consult the material safety data sheet (MSDS) and be fully familiar with the hazards associated with this compound. The following personal protective equipment (PPE) is mandatory:

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: Work must be conducted in a well-ventilated fume hood. For emergencies or situations with potential for high vapor concentration, a NIOSH-certified respirator with an acid gas cartridge is required.[1]

Laboratory-Scale Quenching and Neutralization Protocol

This procedure is intended for small quantities (typically less than 100g) of this compound. For larger quantities, it is recommended to arrange for direct disposal by a professional hazardous waste management company.

Materials Required:

  • This compound waste

  • A three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber containing a sodium bicarbonate solution.

  • A cooling bath (ice/water or ice/acetone).

  • A suitable quenching agent: Isopropanol or a 1:1 mixture of isopropanol and a non-polar solvent like hexane.

  • A neutralizing agent: 5% aqueous solution of sodium bicarbonate.

  • pH indicator paper.

Experimental Procedure:

  • Preparation:

    • Ensure all glassware is dry and free of contaminants.

    • Set up the reaction apparatus in a certified chemical fume hood.

    • Place the quenching agent in the round-bottom flask and cool it to 0°C using the cooling bath.

  • Quenching (Hydrolysis):

    • Slowly add the this compound waste to the cooled quenching agent via the dropping funnel with vigorous stirring. The addition should be dropwise to control the exothermic reaction and the evolution of hydrogen chloride gas.

    • Maintain the temperature of the reaction mixture below 20°C throughout the addition.

    • After the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the reaction is complete.

  • Neutralization:

    • Once the hydrolysis is complete, slowly and carefully add a 5% sodium bicarbonate solution to the reaction mixture to neutralize the generated hydrochloric acid. This will cause gas evolution (carbon dioxide), so the addition must be controlled to avoid excessive foaming.

    • Monitor the pH of the aqueous layer using pH paper. Continue adding the sodium bicarbonate solution until the pH is neutral (pH 6-8).

  • Waste Segregation and Collection:

    • Once neutralized, the resulting mixture will likely consist of an organic layer and an aqueous layer.

    • Separate the layers and place them in appropriately labeled hazardous waste containers. The organic layer should be labeled as "halogenated organic waste," and the aqueous layer as "aqueous waste."

    • Arrange for the collection of the hazardous waste by a certified waste management service.

Quantitative Data Summary

ParameterValue/RecommendationSource
UN Number UN 2987[1]
Hazard Class 8 (Corrosive)General SDS Information
Recommended Quenching Agent Isopropanol or 1:1 Isopropanol/HexaneGeneral Laboratory Practice
Neutralizing Agent 5% Sodium Bicarbonate SolutionGeneral Laboratory Practice
Reaction Temperature 0-20°CGeneral Laboratory Practice
Final pH 6-8General Laboratory Practice

Disposal Workflow

G cluster_prep Preparation cluster_quench Quenching cluster_neutralize Neutralization cluster_dispose Disposal prep1 Don Appropriate PPE prep2 Work in a Fume Hood prep1->prep2 prep3 Prepare Dry Glassware and Reagents prep2->prep3 quench1 Cool Quenching Agent to 0°C prep3->quench1 quench2 Slowly Add this compound quench1->quench2 quench3 Maintain Temperature < 20°C quench2->quench3 quench4 Stir for 1 hour at Room Temperature quench3->quench4 neut1 Slowly Add 5% Sodium Bicarbonate quench4->neut1 neut2 Monitor pH until Neutral (6-8) neut1->neut2 disp1 Separate Organic and Aqueous Layers neut2->disp1 disp2 Label and Store in Hazardous Waste Containers disp1->disp2 disp3 Arrange for Professional Waste Collection disp2->disp3

References

Navigating the Handling of Bis(trichlorosilyl)methane: A Guide to Personal Protective Equipment and Safe Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and professionals in drug development who handle Bis(trichlorosilyl)methane must adhere to stringent safety protocols due to its hazardous nature. This guide provides essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to ensure the safe handling of this reactive compound.

This compound is a corrosive chemical that reacts rapidly with moisture, presenting significant risks of severe skin burns and eye damage.[1] Adherence to proper safety measures is paramount to mitigate these hazards.

Personal Protective Equipment (PPE)

PPE CategoryRecommendation
Hand Protection Neoprene or nitrile rubber gloves are recommended.[1] Given the lack of specific permeation data for this compound, double gloving may be advisable. For similar chlorosilanes, breakthrough times for neoprene and nitrile gloves can be less than two hours.
Eye and Face Protection Chemical goggles or a full-face shield are mandatory to protect against splashes and vapors.[1] Contact lenses should not be worn when handling this chemical.[1]
Skin and Body Protection Wear suitable protective clothing to prevent skin contact. This includes a lab coat, and for larger quantities or in case of potential splashes, a chemical-resistant apron or suit should be considered.
Respiratory Protection A NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended to protect against inhalation of harmful vapors.[1]

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure and prevent accidents. The following workflow outlines the key steps for a safe handling procedure.

Operational Workflow for Handling this compound prep Preparation handling Handling prep->handling Proceed with caution cleanup Cleanup handling->cleanup After experiment disposal Disposal cleanup->disposal Segregate waste

Caption: A high-level overview of the safe handling process for this compound.

A more detailed, step-by-step procedure is essential for researchers.

Step-by-Step Handling Protocol
  • Preparation :

    • Ensure an emergency eye wash station and safety shower are readily accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Gather all necessary PPE and ensure it is in good condition.

    • Have spill control materials readily available.

  • Handling :

    • Carefully uncap the container, avoiding inhalation of any vapors.

    • Dispense the required amount of the chemical slowly and carefully to avoid splashing.

    • Keep the container sealed when not in use.

    • Avoid contact with water or moist air.

  • Cleanup :

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Wipe down the exterior of the primary container before returning it to storage.

    • Properly remove and dispose of contaminated PPE.

Disposal Plan

The disposal of this compound and its waste requires careful consideration due to its reactivity. The primary method for the disposal of chlorosilanes involves controlled hydrolysis.

Waste Disposal Protocol
  • Segregation : All waste contaminated with this compound, including disposable gloves, wipes, and empty containers, should be collected in a designated, labeled, and sealed container.

  • Hydrolysis : For larger quantities of waste, a controlled hydrolysis process is recommended. This involves slowly adding the chlorosilane waste to a large volume of a stirred, cooled neutralizing agent such as sodium bicarbonate or calcium carbonate solution. This process should be carried out in a fume hood due to the release of hydrogen chloride gas.

  • Neutralization : The resulting acidic solution must be neutralized before disposal. The pH should be adjusted to a neutral range (typically 6-8) using a suitable base.

  • Final Disposal : The neutralized aqueous waste and solid residues should be disposed of in accordance with local, state, and federal regulations for hazardous waste.

The following diagram illustrates the decision-making process for the disposal of this compound waste.

Disposal Decision Tree for this compound Waste start Waste Generated is_small Small Quantity of Contaminated Solids? start->is_small hydrolysis Controlled Hydrolysis is_small->hydrolysis No (Liquid Waste) dispose_solid Dispose as Hazardous Solid Waste is_small->dispose_solid Yes neutralize Neutralize hydrolysis->neutralize dispose_liquid Dispose as Neutral Aqueous Waste neutralize->dispose_liquid

Caption: A simplified decision tree for the proper disposal of waste containing this compound.

By implementing these safety and handling procedures, researchers can significantly reduce the risks associated with the use of this compound, fostering a safer laboratory environment.

References

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Bis(trichlorosilyl)methane
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Bis(trichlorosilyl)methane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.